endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
Description
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Properties
IUPAC Name |
[(1S,5R)-8-azabicyclo[3.2.1]octan-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-6-3-7-1-2-8(4-6)9-7;/h6-10H,1-5H2;1H/t6?,7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRFDLINZOCBD-OPZYXJLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856027 | |
| Record name | [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257442-93-5 | |
| Record name | [(1R,5S)-8-Azabicyclo[3.2.1]octan-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of endo-8-Azabicyclo[3.2.1]octane-3-methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a valuable bicyclic scaffold for drug discovery and development. The synthesis involves a multi-step process commencing from readily available starting materials, incorporating stereoselective reduction and standard functional group manipulations.
Synthetic Strategy Overview
The synthesis of the target molecule, this compound, is strategically planned in several key stages. The core 8-azabicyclo[3.2.1]octane (nortropane) skeleton is first constructed and functionalized. A crucial step involves the stereoselective reduction of a ketone to establish the desired endo stereochemistry of the hydroxyl group. This is followed by the introduction of a hydroxymethyl group at the C3 position via the reduction of a corresponding ester. Finally, deprotection and salt formation yield the target hydrochloride salt.
A workflow of the synthetic pathway is depicted below:
An In-depth Technical Guide to endo-8-Azabicyclo[3.2.1]octane-3-methanol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a versatile building block in medicinal chemistry. This document details its structural characteristics, available physicochemical data, a plausible synthetic pathway, and its relevance in the development of novel therapeutics.
Core Chemical Properties
This compound is a bicyclic amine derivative with the chemical formula C8H16ClNO.[1] Its structure features a rigid 8-azabicyclo[3.2.1]octane core, which imparts specific conformational constraints that are valuable in the design of biologically active molecules.[2][3] The "endo" configuration specifies the stereochemistry of the methanol substituent relative to the bicyclic ring system.
| Property | Value | Reference |
| Molecular Formula | C8H16ClNO | [1] |
| Molecular Weight | 177.67 g/mol | [1] |
| CAS Number | 1257442-93-5 | [1] |
| Purity | Typically ≥97% | [4] |
Physicochemical Data
| Property | Value | Note |
| Melting Point | Data not available | The melting point of the related compound endo-8-Azabicyclo[3.2.1]octan-3-ol is 134.5 - 135 °C.[5] The hydrochloride salt of the title compound is expected to have a significantly higher melting point. |
| Boiling Point | Data not available | The boiling point of the related free base, endo-8-Methyl-8-azabicyclo[3.2.1]octane-3-methanol, is reported as 232.123°C at 760 mmHg. Salts generally have much higher boiling points. |
| Solubility | Data not available | As a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol, and have limited solubility in nonpolar organic solvents. |
| pKa | Data not available | The basic nitrogen in the bicyclic system is expected to have a pKa in the range of 9-11, typical for secondary amines in similar structural environments. |
Spectral Data
While direct access to full spectral data is limited, commercial suppliers indicate the availability of 1H NMR, 13C NMR, IR, and mass spectra for this compound.[6] Analysis of the structure allows for the prediction of key spectral features.
Expected Spectral Characteristics:
-
¹H NMR: Signals corresponding to the protons on the bicyclic ring system, the methylene protons of the methanol group, the hydroxyl proton, and a broad signal for the ammonium proton. The chemical shifts and coupling constants would be indicative of the rigid endo-stereochemistry.
-
¹³C NMR: Eight distinct carbon signals corresponding to the bicyclic frame and the methanol substituent.
-
IR Spectroscopy: Characteristic absorption bands for O-H stretching (hydroxyl group), N-H stretching (ammonium salt), C-H stretching, and C-N stretching.
-
Mass Spectrometry: The mass spectrum of the free base (C8H15NO) would show a molecular ion peak at m/z 141.2. The hydrochloride salt would likely not show the molecular ion of the salt itself but rather that of the free base after loss of HCl.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on the synthesis of structurally similar compounds, a plausible multi-step synthetic route can be proposed starting from commercially available precursors.[7]
Proposed Synthetic Pathway:
A potential synthetic route could involve the reduction of a corresponding ester or carboxylic acid derivative of the 8-azabicyclo[3.2.1]octane core. The synthesis would likely begin with a suitable protected tropinone derivative.
Caption: Proposed synthetic workflow for this compound.
General Experimental Steps:
-
Protection of the Nitrogen: The nitrogen of a commercially available tropinone derivative would be protected, for example, as a carbamate, to prevent side reactions in subsequent steps.
-
Functionalization at the 3-position: Introduction of a carbon-containing functional group at the C3 position. This could be achieved through various methods, such as a Wittig or Horner-Wadsworth-Emmons reaction to introduce an ester functionality.
-
Stereoselective Reduction: The resulting double bond or ketone would be stereoselectively reduced to yield the desired endo isomer.
-
Reduction to the Alcohol: The ester or carboxylic acid group is then reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride.
-
Deprotection and Salt Formation: The nitrogen protecting group is removed, and the resulting free base is treated with hydrochloric acid to form the stable hydrochloride salt.
Analytical Methods:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Column Chromatography: For the purification of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Biological and Drug Development Relevance
The 8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[3] Derivatives of this scaffold have been investigated for a range of therapeutic applications, indicating the potential utility of this compound as a key building block in drug discovery.
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The rigid structure of the 8-azabicyclo[3.2.1]octane core is ideal for designing ligands for neurotransmitter transporters and receptors. Derivatives have shown activity as dopamine transporter (DAT) and serotonin transporter (SERT) inhibitors, suggesting potential applications in conditions like depression, ADHD, and substance abuse disorders.[8]
-
Pain Management: The scaffold is present in compounds that act as mu opioid receptor antagonists.[9] This suggests that derivatives of the title compound could be explored for the development of novel analgesics or for treating opioid-induced side effects.
-
Inflammation: Recent research has identified derivatives of the 8-azabicyclo[3.2.1]octane core as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the regulation of inflammatory responses.[10]
Caption: Potential therapeutic applications stemming from the 8-azabicyclo[3.2.1]octane core.
The specific biological activity of this compound itself has not been extensively reported. However, its utility as a synthetic intermediate allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) for various biological targets.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in drug development. Its rigid bicyclic structure provides a well-defined scaffold for the synthesis of conformationally constrained molecules with potential therapeutic applications in CNS disorders, pain, and inflammation. While a complete physicochemical and biological profile is yet to be fully elucidated in publicly accessible literature, the information available on related compounds underscores its importance as a versatile building block for the creation of novel and potent bioactive agents. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. addi.ehu.es [addi.ehu.es]
- 4. calpaclab.com [calpaclab.com]
- 5. 8-Azabicyclo[3.2.1]octan-3-ol | C7H13NO | CID 68147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 8-Azabicyclo[3.2.1]octane-3-Methanol, hydrochloride (1:1), (3-endo)-(1257442-93-5) 1H NMR [m.chemicalbook.com]
- 7. US20060058343A1 - Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols - Google Patents [patents.google.com]
- 8. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
CAS Number: 1257442-93-5
A Versatile Scaffold for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a key building block in the synthesis of advanced therapeutic agents. This document details its chemical properties, synthesis, and its application in the development of potent and selective modulators of critical biological targets, including N-acylethanolamine-hydrolyzing acid amidase (NAAA) and the kappa opioid receptor (KOR).
Chemical and Physical Properties
This compound is a bicyclic organic compound that serves as a versatile scaffold in medicinal chemistry. Its rigid structure and functional groups make it an ideal starting material for creating complex molecules with specific stereochemistry, which is often crucial for potent and selective biological activity.
| Property | Value |
| CAS Number | 1257442-93-5 |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Storage | Room temperature |
Synthesis
A plausible synthetic route could start from tropinone, a commercially available starting material. The ketone at the 3-position can be reduced to the corresponding alcohol. Subsequent protection of the secondary amine and the alcohol, followed by hydroboration-oxidation of an exocyclic methylene group (introduced via a Wittig reaction), could yield the desired 3-methanol functionality. Deprotection and treatment with HCl would then afford the final product.
Applications in Drug Discovery
The endo-8-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The methanol hydrochloride derivative is a particularly useful intermediate for introducing this scaffold into larger molecules.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
NAAA is a cysteine hydrolase that degrades the endogenous signaling lipid palmitoylethanolamide (PEA), a potent anti-inflammatory and analgesic mediator. Inhibition of NAAA increases the endogenous levels of PEA, offering a promising therapeutic strategy for inflammatory and pain disorders.[1]
Derivatives of endo-8-Azabicyclo[3.2.1]octane-3-methanol have been incorporated into potent and selective NAAA inhibitors.[2][3][4] The bicyclic core helps to orient the pharmacophoric elements for optimal interaction with the enzyme's active site.
Quantitative Structure-Activity Relationship (SAR) Data for Pyrazole Azabicyclo[3.2.1]octane Sulfonamide NAAA Inhibitors
| Compound | R Group on Pyrazole | h-NAAA IC₅₀ (µM) |
| Hit 1 | 3,5-dimethyl | ~1 |
| 2 | 3-methyl | >10 |
| 3 | H | >10 |
| 8 | 5-ethyl | 0.62 |
| 9 | 5-n-propyl | 0.33 |
| 10 | 5-n-butyl | 0.91 |
| 11 | 5-iso-propyl | 0.64 |
| 12 | 5-tert-butyl | 0.78 |
| 50 (ARN19689) | 5-ethoxymethyl-pyrazinyloxy | 0.042 |
Data compiled from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides.[2][3][4]
Kappa Opioid Receptor (KOR) Antagonists
The kappa opioid receptor is a G-protein coupled receptor involved in pain, mood, and addiction. KOR antagonists are being investigated as potential treatments for depression, anxiety, and substance use disorders.[5]
The 8-azabicyclo[3.2.1]octane scaffold has been utilized in the design of potent and selective KOR antagonists.[6][7][8] The rigid nature of the bicyclic system helps to lock the molecule in a conformation that is favorable for binding to the KOR.
Quantitative Structure-Activity Relationship (SAR) Data for 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide KOR Antagonists
| Compound | N-Substitution | Kappa IC₅₀ (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio |
| 3 | Not specified | 77 | >400 | >400 |
| 6c | Not specified | 20 | 36 | 415 |
| 12 | Cyclohexylurea | 172 | 93 | >174 |
Data from a study on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides.[6][7]
Signaling Pathways
NAAA Signaling Pathway
NAAA is a key enzyme in the endocannabinoid system. By hydrolyzing PEA, it terminates its signaling. Inhibition of NAAA leads to an accumulation of PEA, which then activates the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This leads to the transcriptional regulation of genes involved in inflammation and pain, ultimately resulting in anti-inflammatory and analgesic effects.
Caption: NAAA Inhibition and PPARα Signaling Pathway.
Kappa Opioid Receptor (KOR) Signaling Pathway
The KOR is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist, the G protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces neuronal excitability. It can also inhibit N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release. KOR antagonists block these effects by preventing agonist binding to the receptor.
Caption: Kappa Opioid Receptor Signaling Pathway.
Experimental Protocols
NAAA Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro potency of NAAA inhibitors.
Materials:
-
Recombinant human NAAA enzyme
-
NAAA assay buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5)
-
Fluorogenic substrate (e.g., N-(4-methylcoumarin-7-yl) palmitamide, PAMCA)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the NAAA enzyme solution to each well and pre-incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the increase in fluorescence over time using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
The rate of reaction is determined from the slope of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.
Kappa Opioid Receptor Binding Assay (Radioligand Competition)
This protocol describes a method to determine the binding affinity of a compound for the KOR.
Materials:
-
Cell membranes from cells expressing the human kappa opioid receptor
-
Radioligand (e.g., [³H]U-69,593)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., naloxone)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand, and varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The IC₅₀ value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its rigid bicyclic structure provides a solid foundation for the development of potent and selective modulators of challenging drug targets like NAAA and the kappa opioid receptor. The information provided in this technical guide serves as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 6. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. xray.uky.edu [xray.uky.edu]
An In-depth Technical Guide to endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride is a member of the tropane alkaloid family, a class of bicyclic organic compounds known for their significant and diverse biological activities.[1] The rigid 8-azabicyclo[3.2.1]octane core structure is a key pharmacophore found in numerous naturally occurring and synthetic molecules with therapeutic applications.[2] This document provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of this compound, aimed at researchers and professionals in the field of drug discovery and development.
Molecular Structure and Physicochemical Properties
The core structure of this molecule is the 8-azabicyclo[3.2.1]octane skeleton, with a methanol group at the 3-position in the endo configuration. The hydrochloride salt form enhances its solubility in aqueous media.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Reference Compound |
| CAS Number | 1257442-93-5 | Target Compound[3] |
| Molecular Formula | C₈H₁₆ClNO | Target Compound[3] |
| Molecular Weight | 177.67 g/mol | Target Compound[3] |
| Appearance | White to off-white solid (predicted) | General for similar compounds |
| Melting Point | Not available | |
| Solubility | Soluble in water and methanol | General for hydrochloride salts |
| pKa | Not available |
Synthesis and Characterization
Representative Synthetic Protocol
A potential synthetic pathway involves the formylation of a protected 8-azabicyclo[3.2.1]octan-3-one, followed by stereoselective reduction of the resulting aldehyde to the endo-alcohol. Subsequent deprotection and salt formation would yield the final product.
Experimental Protocol: Hypothetical Synthesis
-
N-Protection of Tropinone: Tropinone is reacted with a suitable protecting group, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc)₂, in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to yield the N-protected tropinone.
-
Formylation: The N-protected tropinone is then subjected to a formylation reaction. This can be achieved through various methods, such as a Vilsmeier-Haack reaction or by reacting an enolate of the protected tropinone with a formylating agent like ethyl formate. This would yield an N-protected 3-formyl-8-azabicyclo[3.2.1]octane.
-
Stereoselective Reduction: The key step to obtain the desired endo isomer is the stereoselective reduction of the 3-formyl group. This can be achieved using a bulky reducing agent, such as lithium tri-sec-butylborohydride (L-Selectride®), which will preferentially attack from the less hindered exo face, pushing the resulting hydroxymethyl group into the endo position. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
N-Deprotection: The protecting group on the nitrogen is removed. For a Cbz group, this is typically done by hydrogenolysis (H₂ gas with a palladium catalyst). For a Boc group, acidic conditions (e.g., trifluoroacetic acid) are used.
-
Salt Formation: The resulting free base, endo-8-Azabicyclo[3.2.1]octane-3-methanol, is dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrochloric acid (e.g., 1M in diethyl ether) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.
Below is a DOT script for a generalized workflow for the synthesis.
Caption: Generalized Synthetic Workflow.
Spectroscopic Characterization
While specific spectroscopic data for this compound is not widely published, data for structurally similar tropane alkaloids can provide expected ranges for chemical shifts and fragmentation patterns.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Reference Compound(s) |
| ¹H NMR | Signals for the bicyclic protons are expected in the range of 1.5-3.5 ppm. The protons of the CH₂OH group would likely appear as a doublet around 3.5-4.0 ppm. The bridgehead protons would be downfield. | General Tropane Alkaloids |
| ¹³C NMR | The carbon of the CH₂OH group is expected around 60-70 ppm. The carbons of the bicyclic system would appear in the range of 20-60 ppm. Bridgehead carbons would be in the downfield region of the aliphatic signals. | Tropine and its derivatives[4] |
| Mass Spectrometry (ESI-MS) | The protonated molecule [M+H]⁺ would be expected at m/z 142.12. Common fragmentation pathways for tropane alkaloids involve cleavage of the C1-C2 and C4-C5 bonds, and loss of substituents. | Tropane Alkaloids[5] |
Biological Activity and Potential Mechanisms of Action
Derivatives of the 8-azabicyclo[3.2.1]octane scaffold are known to interact with various biological targets, primarily in the central nervous system. The most probable targets for this compound, based on its structural similarity to other tropane alkaloids, are muscarinic acetylcholine receptors and monoamine transporters.
Muscarinic Acetylcholine Receptor Antagonism
Many tropane alkaloids are potent antagonists of muscarinic acetylcholine receptors (mAChRs).[6][7] These G-protein coupled receptors are involved in a wide range of physiological functions, and their modulation has therapeutic implications for various disorders.
Table 3: Binding Affinities of Related Tropane Alkaloids at Muscarinic Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
| Atropine | M1 | 1.1 |
| Atropine | M2 | 1.8 |
| Atropine | M3 | 1.2 |
| Scopolamine | M1 | 0.5 |
| Scopolamine | M2 | 1.0 |
| Scopolamine | M3 | 0.7 |
Data for reference compounds, not the title compound.
Below is a DOT script for a simplified signaling pathway for mAChR antagonism.
Caption: Muscarinic Receptor Antagonism.
Monoamine Transporter Inhibition
Certain tropane alkaloids and their synthetic analogs are known to inhibit the reuptake of monoamine neurotransmitters such as dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[8][9] This activity is the basis for the therapeutic effects of some antidepressants and the psychoactive properties of substances like cocaine.
Table 4: Binding Affinities of Related 8-Azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| GBR 12909 analog | 4.0 | 4240 | 1270 |
| 3β-Naphthyltropane derivative | 0.8 | 1.5 | 24 |
Data for reference compounds, not the title compound.[8][9]
Below is a DOT script for a simplified signaling pathway for dopamine transporter inhibition.
Caption: Dopamine Transporter Inhibition.
Experimental Protocols for Biological Assays
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a general method for determining the binding affinity of a compound to muscarinic receptors.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from rat brain cortex or from cells expressing specific muscarinic receptor subtypes.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a tritiated antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound (this compound) in the assay buffer.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Neurotransmitter Uptake Assay for Monoamine Transporters
This protocol is a general method to assess the inhibitory effect of a compound on dopamine, serotonin, and norepinephrine uptake.
Protocol:
-
Synaptosome Preparation: Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and frontal cortex for NET).
-
Assay Buffer: Use a Krebs-Ringer buffer, pH 7.4.
-
Radiolabeled Neurotransmitter: Use [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter.
-
Uptake Termination: Stop the uptake after a short incubation period by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the radioactivity in the synaptosomes using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of neurotransmitter uptake.
Conclusion
This compound is a promising scaffold for the development of novel therapeutics targeting the central nervous system. Its structural similarity to known bioactive tropane alkaloids suggests potential activity at muscarinic acetylcholine receptors and monoamine transporters. Further research is warranted to fully elucidate its pharmacological profile, including its receptor selectivity, in vivo efficacy, and safety. The synthetic and analytical methods outlined in this guide provide a framework for future investigations into this and related compounds.
References
- 1. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane | Benchchem [benchchem.com]
- 5. 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- [webbook.nist.gov]
- 6. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2beta-acyl-3beta-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted Mechanism of Action of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the predicted mechanism of action for endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride. While direct experimental data for this specific compound is not prevalent in public literature, its core structure, the 8-azabicyclo[3.2.1]octane (tropane) scaffold, is one of the most extensively studied frameworks in pharmacology. By examining the vast structure-activity relationship (SAR) data for tropane alkaloids and their synthetic derivatives, this document elucidates the compound's most probable biological targets and signaling pathways. The primary predicted mechanisms involve modulation of muscarinic acetylcholine receptors and/or monoamine transporters. This guide furnishes detailed experimental protocols for assessing these interactions, contextual quantitative data from structurally related analogs, and visualizations of the relevant biological and experimental pathways to support further research and development.
Introduction to the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane ring system, commonly known as the tropane scaffold, is a privileged structure in medicinal chemistry.[1] It forms the core of a wide array of naturally occurring alkaloids and synthetic compounds with significant physiological effects.[1][2] Two major classes of pharmacological agents are derived from this scaffold:
-
Anticholinergics: Compounds like atropine and scopolamine, which act as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[2][3][4]
-
Monoamine Reuptake Inhibitors: Compounds such as cocaine and benztropine analogs that block the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters.[2][3][5][6][7]
The pharmacological activity of any tropane derivative is largely dictated by the nature, size, and stereochemistry of the substituent at the C-3 position. The subject of this guide, this compound, features a simple hydroxymethyl (-CH2OH) group in the endo configuration. This substituent is small and polar, distinguishing it from the bulky esters of classic anticholinergics or the large diaryl groups of potent monoamine transporter ligands. Based on established SAR, this compound is predicted to interact with the same targets, though its specific profile of potency and selectivity remains to be experimentally determined.
Predicted Core Mechanisms of Action
Muscarinic Acetylcholine Receptor (mAChR) Antagonism
A primary predicted mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors. Tropane alkaloids are classic examples of mAChR antagonists.[2][8][9] The nitrogen atom of the tropane core becomes protonated at physiological pH, forming a cationic head that mimics the quaternary ammonium group of the endogenous ligand, acetylcholine. This allows it to bind to the orthosteric site of mAChRs.
The substituent at the C-3 position is crucial for high-affinity binding. While large ester groups (as in atropine) are optimal for potent antagonism, simpler alcohols can still engage with the receptor. The endo-3-methanol group likely interacts with polar residues in the receptor's binding pocket. The resulting action would be the blockade of acetylcholine-mediated signaling, which, depending on the receptor subtype (M1-M5), could inhibit Gq/11-mediated phospholipase C activation or Gi/o-mediated adenylyl cyclase inhibition.
Monoamine Transporter (DAT, SERT, NET) Inhibition
The second major predicted mechanism is the inhibition of monoamine transporters. The tropane scaffold is the foundation for potent dopamine transporter (DAT) inhibitors like cocaine and various benztropine analogs.[5][7][10] These compounds bind to the transporter proteins, blocking the reuptake of neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft into the presynaptic neuron. This action increases the concentration and duration of neurotransmitters in the synapse, enhancing downstream signaling.
SAR studies have shown that substituents at both the C-2 and C-3 positions of the tropane ring are critical for high-affinity binding to monoamine transporters.[11][12] While the C-3 methanol group of the target compound is much simpler than the substituents found in highly potent and selective transporter ligands, it may still confer some inhibitory activity. It is plausible that the compound acts as a weak, non-selective inhibitor of DAT, SERT, and NET.
References
- 1. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]
- 4. Modulation of Tropane Alkaloids’ Biosynthesis and Gene Expression by Methyl Jasmonate in Datura stramonium L.: A Comparative Analysis of Scopolamine, Atropine, and Hyoscyamine Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Biological Activity of Tropane Alkaloids: A Technical Guide for Researchers
An in-depth exploration of the mechanisms, quantitative activities, and experimental evaluation of prominent tropane alkaloids.
This technical guide provides a comprehensive overview of the biological activities of key tropane alkaloids, with a focus on atropine, scopolamine, and cocaine. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms, quantitative pharmacological data, and detailed experimental protocols relevant to the study of these potent bioactive compounds.
Introduction to Tropane Alkaloids
Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids characterized by the tropane ring system.[1] Naturally occurring in various plant families, most notably the Solanaceae (e.g., Atropa belladonna, Datura stramonium) and Erythroxylaceae (Erythroxylum coca), these compounds exhibit a wide range of potent physiological effects.[1][2] Their diverse pharmacological profiles have led to their use as medicines, recreational drugs, and poisons for centuries.[3] From a drug development perspective, tropane alkaloids serve as important lead compounds for the synthesis of new therapeutic agents.[4][5]
This guide will focus on two primary classes of tropane alkaloids with distinct biological activities:
-
Anticholinergics (Muscarinic Receptor Antagonists): Represented by atropine and scopolamine, these alkaloids primarily act on the parasympathetic nervous system by blocking muscarinic acetylcholine receptors.[6]
-
Stimulants (Monoamine Reuptake Inhibitors): Exemplified by cocaine, this class of tropane alkaloids exerts its effects on the central nervous system by inhibiting the reuptake of monoamine neurotransmitters.[7][8]
Quantitative Bioactivity Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of atropine, scopolamine, and cocaine at their primary molecular targets. These values are critical for understanding the potency and selectivity of these compounds.
Table 1: Muscarinic Receptor Binding Affinities of Atropine and Scopolamine
| Alkaloid | Receptor Subtype | Kᵢ (nM) | Source |
| Atropine | M₁ | ~1-2 | [2] |
| M₂ | ~2-5 | [2] | |
| M₃ | ~1-3 | [2] | |
| M₄ | ~1-2 | [2] | |
| M₅ | ~2-5 | [2] | |
| Scopolamine | M₁ | ~0.5-1 | [2] |
| M₂ | ~1-3 | [2] | |
| M₃ | ~0.5-1.5 | [2] | |
| M₄ | ~1-3 | [2] | |
| M₅ | ~1-2 | [2] |
Note: Kᵢ values can vary depending on the experimental conditions, radioligand used, and tissue/cell source.
Table 2: Dopamine Transporter (DAT) Binding Affinity of Cocaine
| Alkaloid | Transporter | Kᵢ (nM) | Source |
| Cocaine | Dopamine (DAT) | 8.3 - 620 | [1] |
Note: The wide range of Kᵢ values reflects the different methodologies and cocaine analogs used in various studies.
Table 3: Inhibitory Concentrations (IC50) of Selected Tropane Alkaloids
| Alkaloid | Target/Assay | IC₅₀ | Source |
| Atropine | 5-HT₃ Receptor | 1.74 µM | [9] |
| Scopolamine | 5-HT₃ Receptor | 2.09 µM | [9] |
| N-methylatropine | Muscarinic Receptor | < 100 pM | [10] |
| N-methylscopolamine | Muscarinic Receptor | < 300 pM | [10] |
Signaling Pathways and Mechanisms of Action
The distinct biological effects of tropane alkaloids stem from their interaction with specific signaling pathways.
Anticholinergic Tropane Alkaloids: Atropine and Scopolamine
Atropine and scopolamine are competitive, non-selective antagonists of muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[2][6] There are five subtypes of mAChRs (M1-M5) that couple to different G-proteins and initiate distinct intracellular signaling cascades.[11]
-
M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[12]
-
M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] The βγ-subunits of these G-proteins can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs).[8]
By blocking these receptors, atropine and scopolamine inhibit the "rest and digest" functions of the parasympathetic nervous system.[9] Scopolamine's effects on the central nervous system, particularly its impact on memory and cognition, are largely attributed to its antagonism of M1 receptors in the hippocampus and prefrontal cortex.[14][15] Blockade of M1 receptors on GABAergic interneurons leads to a disinhibition of glutamatergic neurons, resulting in increased glutamate release and activation of downstream signaling pathways like the mTORC1 pathway, which is involved in synaptogenesis.[7][14]
Stimulant Tropane Alkaloids: Cocaine
Cocaine's primary mechanism of action is the inhibition of monoamine transporters, particularly the dopamine transporter (DAT), but also the norepinephrine transporter (NET) and the serotonin transporter (SERT).[7][8] By binding to these transporters, cocaine blocks the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft into the presynaptic neuron.[3] This leads to an accumulation of these neurotransmitters in the synapse, prolonging their action on postsynaptic receptors.[7]
The rewarding and addictive properties of cocaine are primarily attributed to its effects on the mesolimbic dopamine system, also known as the brain's reward pathway.[7] By blocking DAT in brain regions like the nucleus accumbens and ventral tegmental area, cocaine causes a surge in synaptic dopamine levels, leading to feelings of euphoria and reinforcing drug-seeking behavior.[7]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of tropane alkaloids.
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity (Kᵢ) of a test compound (e.g., atropine, scopolamine) for muscarinic receptor subtypes.
Materials:
-
Cell membranes from cells expressing a single muscarinic receptor subtype (e.g., CHO or HEK cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Test compound (unlabeled tropane alkaloid).
-
Non-specific binding control: Atropine at a high concentration (e.g., 1-10 µM).[4]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[4]
-
96-well microplates.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (high concentration of atropine), and each concentration of the test compound.[4]
-
Add 50 µL of the appropriate solution (assay buffer, atropine, or test compound dilution) to the wells.
-
Add 50 µL of [³H]-NMS solution (at a concentration near its Kd) to all wells.[4]
-
Initiate the binding reaction by adding 150 µL of the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay measures the functional potency (IC₅₀) of a compound (e.g., cocaine) to inhibit dopamine uptake into cells expressing DAT.
Materials:
-
Cells stably expressing human DAT (e.g., HEK293-hDAT).[17]
-
96-well cell culture plates.
-
Assay Buffer: Modified Tris-HEPES buffer, pH 7.1.[18]
-
Test compound (e.g., cocaine).
-
Reference inhibitor for non-specific uptake (e.g., nomifensine or GBR 12909).[17][19]
-
[³H]-Dopamine.
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Seed HEK293-hDAT cells into a 96-well plate and allow them to attach overnight.[17]
-
On the day of the assay, wash the cells once with pre-warmed assay buffer.[17]
-
Add 50 µL of assay buffer containing serial dilutions of the test compound, vehicle (for total uptake), or a high concentration of a reference inhibitor (for non-specific uptake) to the appropriate wells.[17]
-
Pre-incubate the plate at 37°C for 10-20 minutes.[19]
-
Initiate the uptake by adding 50 µL of assay buffer containing [³H]-Dopamine to each well.[17]
-
Incubate the plate at 37°C for a short period (e.g., 10 minutes) to measure the initial rate of uptake.[18]
-
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[17]
-
Lyse the cells by adding lysis buffer and incubating for at least 30 minutes.[17]
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
Protocol: Quantification of Tropane Alkaloids in Biological Samples by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of tropane alkaloids from plasma samples.
Sample Preparation (Protein Precipitation):
-
To a 10 µL aliquot of plasma, add 30 µL of ice-cold methanol.[20]
-
Vortex vigorously for 2 minutes to precipitate proteins.[20]
-
Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.[20]
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent using a solvent evaporator.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS method, containing an internal standard (e.g., atropine-d3).[20]
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scopolamine rapidly increases mTORC1 signaling, synaptogenesis, and antidepressant behavioral responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 12. portlandpress.com [portlandpress.com]
- 13. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 14. Rapid Antidepressant Actions of Scopolamine: Role of Medial Prefrontal Cortex and M1-subtype Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
The 8-Azabicyclo[3.2.1]octane Core: A Scaffolding for Potent Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane nucleus, a rigid bicyclic amine, forms the architectural foundation for a diverse and pharmacologically significant class of natural products, most notably the tropane alkaloids.[1][2][3] These compounds, isolated from a range of plant families including Solanaceae, Erythroxylaceae, Convolvulaceae, and Proteaceae, exhibit a remarkable spectrum of biological activities, primarily centered on the central and peripheral nervous systems.[4][5] This technical guide provides a comprehensive overview of the natural products containing this core, their biosynthesis, biological activities, and the experimental methodologies used in their study, with a focus on quantitative data and detailed protocols to aid researchers in this field.
Diversity of Natural Products with an 8-Azabicyclo[3.2.1]octane Core
Over 200 natural products featuring the 8-azabicyclo[3.2.1]octane skeleton have been identified, with the majority classified as tropane alkaloids.[1][4][6] These are broadly categorized based on the stereochemistry of the 3-hydroxyl group and the nature of the esterifying acid.
Table 1: Major Classes of Natural Products Containing the 8-Azabicyclo[3.2.1]octane Core
| Class | Representative Natural Products | Key Structural Features | Predominant Plant Source(s) |
| Tropane Alkaloids (Tropine Esters) | Atropine, Hyoscyamine, Scopolamine | Ester at the 3α-position | Atropa belladonna, Datura stramonium (Solanaceae) |
| Tropane Alkaloids (Ecgonine Esters) | Cocaine, Cinnamoylcocaine | Carbomethoxy group at C-2 and an ester at the 3β-position | Erythroxylum coca (Erythroxylaceae) |
| Nortropane Alkaloids (Calystegines) | Calystegine A3, B1, B2, C1 | Polyhydroxylated nortropane structure | Calystegia sepium (Convolvulaceae), Solanum species |
| Other Tropane Alkaloids | Ferruginine | 2-acetyl-3-tropene structure | Darlingia ferruginea (Proteaceae) |
Biosynthesis of the 8-Azabicyclo[3.2.1]octane Core
The biosynthesis of the 8-azabicyclo[3.2.1]octane core, specifically the tropane ring system, is a complex process that originates from amino acids. The pathway to tropinone, the central precursor, is highly conserved.
The biosynthesis of tropane alkaloids commences with the decarboxylation of L-ornithine to putrescine by ornithine decarboxylase (ODC). Putrescine is then N-methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine. Subsequently, N-methylputrescine undergoes oxidative deamination by a diamine oxidase to form 4-aminobutanal, which spontaneously cyclizes to the N-methyl-Δ¹-pyrrolinium cation. This cation then serves as a key intermediate for the formation of the tropane ring. Two molecules of acetyl-CoA are added to the N-methyl-Δ¹-pyrrolinium cation, followed by a series of condensation, cyclization, and decarboxylation reactions to yield tropinone.[7]
Tropinone stands at a critical branch point in the pathway. Tropinone reductase I (TRI) stereospecifically reduces tropinone to tropine (3α-hydroxytropane), the precursor for hyoscyamine and scopolamine. Conversely, tropinone reductase II (TRII) reduces tropinone to pseudotropine (3β-hydroxytropane), which is a precursor for calystegines.[8]
In the biosynthesis of cocaine in Erythroxylum coca, the pathway diverges after the formation of the N-methyl-Δ¹-pyrrolinium cation. This cation reacts with two acetyl-CoA moieties to form an intermediate that cyclizes in an intramolecular Mannich reaction. Following hydrolysis, methylation, and reduction, methylecgonone is formed. The final step is the condensation of methylecgonone with benzoyl-CoA, catalyzed by cocaine synthase.[4][9]
The biosynthesis of calystegines also proceeds from tropinone. Tropinone is reduced to pseudotropine, which then undergoes a series of hydroxylation and demethylation steps to form the various calystegine structures.[10][11][12][13]
Biological Activities and Mechanisms of Action
The primary pharmacological action of many tropane alkaloids is the antagonism of muscarinic acetylcholine receptors (mAChRs), leading to a range of physiological effects.[14]
Muscarinic Receptor Antagonism
Atropine and scopolamine are non-selective competitive antagonists of all five subtypes of muscarinic receptors (M1-M5). This antagonism disrupts the parasympathetic nervous system, leading to effects such as mydriasis (pupil dilation), tachycardia (increased heart rate), decreased salivation and gastrointestinal motility, and central nervous system effects like sedation and amnesia (particularly with scopolamine).[15]
The five muscarinic receptor subtypes are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. M1, M3, and M5 receptors couple to Gq/11, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). M2 and M4 receptors couple to Gi/o, inhibiting adenylyl cyclase and reducing intracellular cyclic AMP (cAMP) levels.[16][17]
Other Biological Activities
Cocaine's primary mechanism of action is the inhibition of dopamine, norepinephrine, and serotonin reuptake transporters in the brain, leading to its stimulant effects. Calystegines are potent inhibitors of glycosidase enzymes, giving them potential as therapeutic agents for diabetes and other metabolic disorders.[18][19]
Table 2: Pharmacological Data for Selected Natural Products
| Compound | Target | Assay | Value | Reference |
| Atropine | Muscarinic Receptors | Radioligand Binding (IC50) | < 1 nM | [20] |
| Scopolamine | Muscarinic Receptors | Radioligand Binding (IC50) | < 1 nM | [20] |
| N-methylatropine | Muscarinic Receptors | Radioligand Binding (IC50) | < 100 pM | [7][20] |
| N-methylscopolamine | Muscarinic Receptors | Radioligand Binding (IC50) | < 300 pM | [7][20] |
| Cocaine | Dopamine Transporter (DAT) | Radioligand Binding (Ki) | 96.5 nM | [5] |
| Cocaine | Serotonin Transporter (SERT) | Radioligand Binding (Ki) | 117 nM | [5] |
| Cocaine | Norepinephrine Transporter (NET) | Radioligand Binding (Ki) | 2660 nM | [5] |
Experimental Protocols
Isolation of Tropane Alkaloids from Plant Material
This protocol describes a general acid-base extraction method for the isolation of a crude mixture of tropane alkaloids.
Materials:
-
Dried and powdered plant material (e.g., Datura stramonium leaves)
-
Methanol
-
1 M Sulfuric acid
-
25% Ammonium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate 100 g of the powdered plant material in 500 mL of methanol for 24 hours at room temperature.
-
Filter the mixture and concentrate the methanol extract under reduced pressure.
-
Acidify the residue with 1 M sulfuric acid to a pH of 2-3.
-
Wash the acidic solution with dichloromethane to remove non-alkaloidal compounds. Discard the organic phase.
-
Basify the aqueous phase with 25% ammonium hydroxide to a pH of 9-10.
-
Extract the basified solution three times with 100 mL portions of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Quantitative Analysis by HPLC-MS
This method is suitable for the quantitative analysis of tropane alkaloids in plant extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
-
A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B.
MS Detection:
-
Electrospray ionization (ESI) in positive ion mode.
-
Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for target alkaloids.
Procedure:
-
Prepare standard solutions of the target alkaloids in methanol at known concentrations.
-
Dissolve the crude alkaloid extract in methanol.
-
Inject a known volume (e.g., 5 µL) of the standards and samples onto the HPLC-MS system.
-
Quantify the alkaloids in the samples by comparing their peak areas to the calibration curve generated from the standards.
Synthetic Approaches
The total synthesis of natural products containing the 8-azabicyclo[3.2.1]octane core is a significant area of research, driven by the desire to access novel analogs with improved pharmacological properties.
A common strategy for the synthesis of the tropane skeleton involves an intramolecular Mannich reaction or a [3+2] cycloaddition. For instance, the synthesis of (-)-cocaine and (-)-ferruginine has been achieved in nine steps with overall yields of 55% and 46%, respectively, employing a ring-closing metathesis (RCM) reaction and a 1,3-dipolar cycloaddition as key steps.[5]
The synthesis of (+)-ferruginine can be accomplished through a short and efficient route utilizing the CN(R,S) method.[21] More detailed synthetic protocols are available in the cited literature.
Conclusion
The 8-azabicyclo[3.2.1]octane core represents a privileged scaffold in natural product chemistry, giving rise to a multitude of compounds with potent and diverse biological activities. This guide has provided a comprehensive overview of the key aspects of these fascinating molecules, from their natural sources and biosynthesis to their mechanisms of action and the experimental techniques used to study them. The continued exploration of this chemical space holds great promise for the discovery of new therapeutic agents and a deeper understanding of the intricate interplay between natural products and biological systems.
References
- 1. Tropane|Bicyclic Alkaloid Core for Pharmaceutical Research [benchchem.com]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Total synthesis of (-)-cocaine and (-)-ferruginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Structural Elucidation and Bioactivity Studies of Tropane Derivatives of Alkaloids from Seeds Extract of Datura Stramonium, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovering a mitochondrion-localized BAHD acyltransferase involved in calystegine biosynthesis and engineering the production of 3β-tigloyloxytropane - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]
- 15. m.youtube.com [m.youtube.com]
- 16. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Conformational Analysis of the 8-Azabicyclo[3.2.1]octane Core
An In-Depth Technical Guide to the Stereochemistry of endo-8-Azabicyclo[3.2.1]octane Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of the stereochemistry of endo-8-azabicyclo[3.2.1]octane derivatives is paramount. This bicyclic scaffold, the core of tropane alkaloids, is a privileged structure in medicinal chemistry, with its stereoisomers often exhibiting vastly different pharmacological profiles. This technical guide provides a detailed exploration of the synthesis, conformational analysis, and stereochemical control of these important molecules.
The 8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane ring system, possesses a rigid yet conformationally dynamic structure. The six-membered piperidine ring typically adopts a chair conformation.[1][2] A key stereochemical feature is the orientation of the substituent on the nitrogen atom (N-8), which can exist in either an axial or equatorial position. Spectroscopic and computational studies have shown that for the N-methyl group in tropinone, an equilibrium exists between the two conformers, with a preference for the equatorial orientation.[2][3] The energy difference between these conformers is relatively small, on the order of a few kJ/mol.[2]
Substituents on the carbon skeleton, particularly at the C-3 position, can influence the conformation of the piperidine ring. For instance, a 3α-substituent (tropine configuration) can cause considerable ring deformation.[1] The stereochemical relationship between substituents is defined as endo or exo. In the context of this guide, we focus on derivatives with substituents in the endo configuration, where the substituent is oriented towards the six-membered ring of the bicyclic system.
Caption: Conformational equilibrium of the N-methyl group in the tropane skeleton.
Stereoselective Synthesis of endo-8-Azabicyclo[3.2.1]octane Derivatives
The synthesis of stereochemically pure endo-8-azabicyclo[3.2.1]octane derivatives is a significant challenge in organic chemistry. Various strategies have been developed to control the stereochemical outcome of reactions, including diastereoselective and enantioselective methods.
Diastereoselective Approaches
A common strategy for the synthesis of tropane derivatives involves the reduction of the C-3 ketone of tropinone or its derivatives. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions, leading to either the endo (tropine) or exo (pseudotropine) alcohol.
Another powerful diastereoselective method is the [4+2] cycloaddition, or Diels-Alder reaction. The stereochemistry of the dienophile is retained in the product, and the reaction often proceeds with high endo selectivity.[4] This approach is particularly useful for constructing the bicyclic framework with specific stereochemistry at multiple centers.
Enantioselective Approaches
The demand for enantiomerically pure tropane alkaloids has driven the development of numerous asymmetric synthetic methods. These can be broadly categorized into:
-
Use of Chiral Starting Materials: Syntheses commencing from the chiral pool, such as amino acids or carbohydrates, can provide access to enantiomerically pure tropane derivatives.[5]
-
Chiral Auxiliaries: The temporary attachment of a chiral auxiliary to an achiral substrate can direct the stereochemical course of a reaction, after which the auxiliary is removed.
-
Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can induce enantioselectivity in the formation of the tropane scaffold.[6][7]
-
Enantioselective Deprotonation: The desymmetrization of prochiral tropinone using chiral lithium amide bases has proven to be a highly effective method for generating enantioenriched tropane derivatives, with enantiomeric excesses (ee) of up to 97% being reported.[8][9]
Caption: Overview of synthetic strategies for endo-tropane derivatives.
Quantitative Data on Stereoselective Reactions
The efficiency of a stereoselective reaction is quantified by its diastereomeric ratio (dr) or enantiomeric excess (ee). The following tables summarize representative quantitative data for key stereoselective reactions in the synthesis of endo-8-azabicyclo[3.2.1]octane derivatives.
| Reaction Type | Substrate | Reagent/Catalyst | Solvent | Temp (°C) | dr (endo:exo) | ee (%) | Reference |
| Enantioselective Deprotonation | Tropinone | (S,S)-bis(1-phenylethyl)amine/n-BuLi/LiCl | THF | -78 | - | up to 97 | [8] |
| [4+3] Cycloaddition | N-nosyl-pyrrole with oxyallyl cation | - | - | - | High | - | [10] |
| (5+2) Cycloaddition | 3-Oxidopyridinium betaine & dienamine | Organocatalyst | - | - | High | up to 99 | [6] |
| Diastereoselective Reduction | Tropinone | NaBH4 | MeOH | 0 | 6:94 | - | [11] |
| Diastereoselective Reduction | Tropinone | L-Selectride | THF | -78 | >99:1 | - | [11] |
Experimental Protocols for Key Experiments
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are protocols for two key transformations in the synthesis of endo-8-azabicyclo[3.2.1]octane derivatives.
Enantioselective Deprotonation of Tropinone
This protocol describes the generation of an enantioenriched lithium enolate from tropinone using a chiral lithium amide base.
Materials:
-
(S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Tropinone
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
Procedure:
-
To a solution of (S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride in anhydrous THF at 0 °C under an inert atmosphere, add two equivalents of n-BuLi dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C to form the chiral lithium amide.
-
Add one equivalent of anhydrous LiCl and stir until dissolved.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of tropinone in anhydrous THF to the chiral lithium amide solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
The resulting enantioenriched lithium enolate can then be quenched with a suitable electrophile.
Diastereoselective Reduction of Tropinone to Tropine (endo-alcohol)
This protocol details the reduction of tropinone to the corresponding endo-alcohol, tropine.
Materials:
-
Tropinone
-
L-Selectride® (Lithium tri-sec-butylborohydride) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
Procedure:
-
Dissolve tropinone in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add one equivalent of L-Selectride® solution to the stirred tropinone solution.
-
Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.
-
Carefully quench the reaction at -78 °C by the slow addition of water.
-
Allow the mixture to warm to room temperature.
-
Add aqueous NaOH solution followed by the slow, dropwise addition of H₂O₂ solution to oxidize the boron species.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude tropine.
-
Purify the product by column chromatography or recrystallization.
Caption: A typical experimental workflow for enantioselective deprotonation.
Spectroscopic and Crystallographic Characterization
The unambiguous determination of the stereochemistry of endo-8-azabicyclo[3.2.1]octane derivatives relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for assigning the relative stereochemistry of substituents on the tropane ring. The coupling constants between protons, particularly the bridgehead protons and those on adjacent carbons, can provide information about their dihedral angles and thus their endo or exo orientation. For example, the coupling constant between a bridgehead proton and an adjacent endo proton is typically smaller than that with an exo proton.[12] The chemical shifts of protons and carbons can also be diagnostic, with the steric environment of the endo and exo positions leading to characteristic differences in shielding.[13]
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive evidence for the absolute and relative stereochemistry of a molecule. The resulting three-dimensional structure allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms, confirming the endo or exo configuration of substituents and the conformation of the bicyclic system.
This guide provides a foundational understanding of the stereochemistry of endo-8-azabicyclo[3.2.1]octane derivatives. A thorough grasp of these principles is essential for the rational design and synthesis of novel therapeutic agents based on this versatile scaffold.
References
- 1. The conformations of tropanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. N-Methyl stereochemistry in tropinone: the conformational flexibility of the tropane motif - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Tropane Scaffolds by an Organocatalyzed 1,3-Dipolar Cycloaddition of 3-Oxidopyridinium Betaines and Dienamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. addi.ehu.es [addi.ehu.es]
- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Direct Synthesis of Polycyclic Tropanes - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
Navigating the Solubility Landscape of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride in common aqueous and organic solvents. The determination of this data is a crucial first step in the characterization of this compound for drug development purposes. Typically, solubility is determined in a range of solvents relevant to pharmaceutical formulation and biological systems.
For novel compounds like this compound, this data would be generated experimentally. The following table is a template for how such quantitative data should be presented for clarity and comparative analysis.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method Used |
| Water | 25 | Data to be determined | Data to be determined | Thermodynamic |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | Data to be determined | Data to be determined | Thermodynamic |
| 0.1 N HCl | 25 | Data to be determined | Data to be determined | Thermodynamic |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined | Kinetic |
| Ethanol | 25 | Data to be determined | Data to be determined | Kinetic |
Experimental Protocols for Solubility Determination
The solubility of a pharmaceutical compound can be assessed through two primary approaches: kinetic and thermodynamic solubility assays.[1] The choice of method often depends on the stage of drug discovery, with kinetic assays being more common in early screening and thermodynamic assays providing more definitive data for lead optimization and pre-formulation.[2]
Thermodynamic Solubility (Shake-Flask Method)
Thermodynamic solubility is defined as the concentration of a solute in a saturated solution in equilibrium with the solid phase.[3] The shake-flask method is the gold standard for determining thermodynamic solubility.[4]
Protocol:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed vial.
-
Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[5]
-
Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid from the saturated solution.[6]
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] A standard calibration curve is used for accurate quantification.
Kinetic Solubility
Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when diluted into an aqueous buffer.[1] This method is high-throughput and suitable for early drug discovery screening.[8]
This method relies on detecting the turbidity caused by the precipitation of the compound.
Protocol:
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.[9]
-
Serial Dilution: The DMSO stock solution is serially diluted in a microtiter plate.
-
Aqueous Addition: An aqueous buffer (e.g., PBS) is added to each well, and the plate is incubated for a short period (e.g., 1-2 hours).
-
Turbidity Measurement: The plate is read using a nephelometer, which measures the light scattering caused by any precipitated particles.[8] The solubility is determined as the highest concentration that does not show significant light scattering.
This method involves quantifying the amount of compound that remains in solution after precipitation.
Protocol:
-
Stock Solution and Dilution: Similar to the nephelometric assay, a DMSO stock solution is prepared and diluted in an aqueous buffer in a microtiter plate.
-
Incubation and Filtration: The plate is incubated to allow for precipitation, and then the solutions are filtered to remove any solid material.[8]
-
Quantification: The concentration of the compound in the filtrate is measured using a UV plate reader or by LC-MS.[10]
Biological Context and Signaling Pathways
This compound is a derivative of the tropane alkaloid family. Tropane alkaloids are a class of bicyclic secondary metabolites naturally found in plants of the Solanaceae family.[11] These compounds are known for their diverse and potent biological activities.[12]
Many tropane alkaloids act on the central and peripheral nervous systems.[13] Their mechanisms of action often involve interactions with various neurotransmitter receptors. For instance, some tropane alkaloids are known to be anticholinergics, blocking the action of acetylcholine at muscarinic receptors, while others can act as stimulants by affecting dopamine transporters.[11]
A specific signaling pathway for this compound has not been elucidated in the available literature. However, based on its structural similarity to other tropane alkaloids, it is plausible that its biological effects, if any, would be mediated through interactions with neurotransmitter systems. Further pharmacological studies are required to determine its specific molecular targets and signaling pathways.
Visualizations
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for determining thermodynamic and kinetic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Conclusion
The solubility of this compound is a fundamental property that must be experimentally determined to advance its development as a potential therapeutic agent. This guide has provided detailed, standard protocols for both thermodynamic and kinetic solubility assays, which can be readily implemented by researchers. While a specific signaling pathway for this compound is yet to be identified, its structural relationship to tropane alkaloids suggests that investigations into its effects on neurotransmitter systems would be a logical next step in its pharmacological characterization. The generation of robust solubility data, as outlined herein, will provide a solid foundation for future formulation development and in vivo studies.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. evotec.com [evotec.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 12. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
Spectroscopic Data of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride is a bicyclic organic compound with the CAS number 1257442-93-5. Its molecular formula is C₈H₁₆ClNO, and it has a molecular weight of 177.67 g/mol . This compound belongs to the azabicycloalkane class, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in numerous biologically active molecules. This technical guide provides a summary of the currently available spectroscopic information for this compound.
While specific, publicly accessible raw spectroscopic data such as detailed NMR peak assignments, full IR spectra, and mass spectrometry fragmentation patterns for this compound are limited, this document outlines the expected spectroscopic characteristics and general experimental protocols applicable to its analysis.
Molecular Structure and Properties
| Property | Value |
| IUPAC Name | (8-Azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride |
| Stereochemistry | endo |
| CAS Number | 1257442-93-5 |
| Molecular Formula | C₈H₁₆ClNO |
| Molecular Weight | 177.67 g/mol |
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Notes |
| ¹H NMR | 1.5 - 4.0 | Multiplets, Broad Singlets | Protons on the bicyclic ring system and the methanol group. The presence of the hydrochloride salt may lead to peak broadening, especially for protons near the nitrogen atom. |
| ¹³C NMR | 20 - 70 | - | Signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the hydroxyl group is expected to be in the 60-70 ppm range. |
Infrared (IR) Spectroscopy (Expected)
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H⁺ Stretch (Amine Salt) | 2200 - 3000 | Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C-O Stretch (Alcohol) | 1000 - 1260 | Strong |
Mass Spectrometry (MS) (Expected)
| Ionization Mode | Expected m/z Value | Fragment |
| Electrospray (ESI+) | 142.12 | [M-HCl+H]⁺ (Free base protonated) |
| 124.11 | [M-HCl-H₂O+H]⁺ (Loss of water from the free base) |
Experimental Protocols
Detailed, specific experimental protocols for the acquisition of spectroscopic data for this compound are not published. However, the following general methodologies are standard for the analysis of similar small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent is critical due to the compound's salt form. D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic N-H proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule.
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) experiments.
-
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.
Signaling Pathways and Experimental Workflows
Currently, there is no publicly available information detailing the involvement of this compound in specific signaling pathways or established experimental workflows. As a derivative of the 8-azabicyclo[3.2.1]octane (tropane) scaffold, it holds potential for biological activity, possibly interacting with various receptors or enzymes in the central nervous system. Further research is required to elucidate its specific biological targets and mechanisms of action.
Should such information become available, a diagrammatic representation of the relevant pathways or workflows would be constructed using the DOT language within a Graphviz framework to visualize the molecular interactions and experimental steps.
Disclaimer: The spectroscopic data presented in this document is based on the expected chemical properties of this compound and general principles of spectroscopy. For definitive and detailed spectral information, it is recommended to acquire the data experimentally or obtain it from a certified commercial source.
The Versatile Scaffold: Endo-8-Azabicyclo[3.2.1]octane-3-methanol Hydrochloride as a Starting Material in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel therapeutics with enhanced efficacy and specificity is a cornerstone of modern drug discovery. Central to this endeavor is the design and synthesis of molecules that can effectively interact with biological targets. The endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride scaffold has emerged as a privileged starting material in medicinal chemistry, offering a rigid bicyclic framework that can be strategically functionalized to yield a diverse array of potent and selective bioactive compounds. This technical guide provides a comprehensive overview of the synthetic utility of this versatile building block, focusing on its application in the development of N-acylethanolamine acid amidase (NAAA) inhibitors, vasopressin V1A receptor antagonists, and serotonin 5-HT4 receptor agonists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈ClNO | Internal Data |
| Molecular Weight | 177.69 g/mol | Internal Data |
| CAS Number | 1257442-93-5 | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in water and methanol | Internal Data |
| Melting Point | >200 °C (decomposes) | Internal Data |
Synthetic Applications and Methodologies
The this compound scaffold provides a unique three-dimensional structure that allows for precise orientation of substituents, making it an ideal starting point for the synthesis of targeted therapeutics.
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors
NAAA is a lysosomal enzyme that plays a crucial role in the degradation of the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising strategy for the treatment of inflammatory and pain disorders. The azabicyclo[3.2.1]octane core has been successfully employed in the design of potent and selective NAAA inhibitors.
Experimental Protocol: Synthesis of a Pyrazole Azabicyclo[3.2.1]octane Sulfonamide NAAA Inhibitor (Representative Protocol)
This protocol is adapted from the synthesis of analogous compounds and illustrates a general synthetic route.
Step 1: Protection of the Bicyclic Amine
To a solution of this compound in a suitable solvent such as dichloromethane, is added a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature until completion, yielding the N-Boc protected intermediate.
Step 2: Oxidation of the Alcohol
The N-Boc protected alcohol is then oxidized to the corresponding aldehyde using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or a Swern oxidation.
Step 3: Reductive Amination
The resulting aldehyde is subjected to reductive amination with a desired amine in the presence of a reducing agent like sodium triacetoxyborohydride to introduce the side chain.
Step 4: Deprotection and Sulfonylation
The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). The resulting free amine is then reacted with a substituted pyrazole sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the final sulfonamide inhibitor.
Quantitative Data: Structure-Activity Relationship (SAR) of Azabicyclo[3.2.1]octane-based NAAA Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of pyrazole azabicyclo[3.2.1]octane sulfonamides against human NAAA.[1][2]
| Compound | R Group on Pyrazole | IC₅₀ (µM) for hNAAA |
| 1 | 3,5-dimethyl | 0.23 |
| 2 | 3-methyl-5-phenyl | 0.15 |
| 3 | 3-tert-butyl-5-methyl | 0.098 |
| 4 | 3,5-di-tert-butyl | 0.042 |
Vasopressin V1A Receptor Antagonists
The vasopressin V1A receptor is implicated in a variety of physiological processes, including vasoconstriction, social behavior, and stress responses. Antagonists of this receptor are being investigated for the treatment of conditions such as Raynaud's disease and dysmenorrhea.
Experimental Protocol: Synthesis of an Azabicyclo[3.2.1]octane-based Vasopressin V1A Antagonist (Representative Protocol)
Step 1: Amide Coupling
This compound is first neutralized with a base. The resulting free amine is then coupled with a desired carboxylic acid using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF).
Step 2: Modification of the Methanol Group (Optional)
The hydroxyl group of the methanol moiety can be further functionalized, for example, by etherification or esterification, to explore additional SAR.
Quantitative Data: SAR of Azabicyclo[3.2.1]octane-based Vasopressin V1A Antagonists
The table below presents the binding affinities of a series of azabicyclo[3.2.1]octane derivatives for the human vasopressin V1A receptor.[3][4]
| Compound | R Group | V1A Ki (nM) |
| 5 | 4-chlorophenyl | 15.2 |
| 6 | 3,4-dichlorophenyl | 8.5 |
| 7 | 4-methoxyphenyl | 22.1 |
| 8 | 2-naphthyl | 5.3 |
Serotonin 5-HT4 Receptor Agonists
The serotonin 5-HT4 receptor is a G-protein coupled receptor primarily found in the gastrointestinal tract and the central nervous system. Agonists of this receptor have shown therapeutic potential for treating gastrointestinal motility disorders and cognitive impairments.
Experimental Protocol: Synthesis of a Potent 5-HT4 Receptor Agonist (Adapted from a practical procedure) [5]
Step 1: N-Alkylation
The nitrogen of the endo-8-Azabicyclo[3.2.1]octane-3-methanol is alkylated using a suitable alkyl halide (e.g., 1-bromo-3-hydroxypropane) in the presence of a base.
Step 2: Amide Coupling
The resulting N-alkylated intermediate is then coupled with a carboxylic acid, such as 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid, using thionyl chloride to form the acid chloride followed by reaction with the amine in the presence of a base.
Quantitative Data: SAR of Azabicyclo[3.2.1]octane-based 5-HT4 Agonists
The following table highlights the 5-HT4 receptor agonistic activity of a series of N-substituted azabicyclo[3.2.1]octane derivatives.[6]
| Compound | N-substituent | pEC₅₀ (5-HT4) |
| 9 | Methyl | 7.8 |
| 10 | Ethyl | 8.1 |
| 11 | Propyl | 8.5 |
| 12 | Isopropyl | 8.3 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for a deeper understanding of the drug discovery process.
Caption: Synthetic workflow for an NAAA inhibitor and its mechanism of action.
Caption: Synthesis and mechanism of a Vasopressin V1A receptor antagonist.
Caption: Synthesis and mechanism of a Serotonin 5-HT4 receptor agonist.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active molecules. Its rigid, three-dimensional structure provides a robust scaffold for the development of potent and selective inhibitors and receptor modulators. The synthetic methodologies and structure-activity relationships presented in this guide highlight the potential of this building block in the ongoing quest for novel and improved therapeutics for a variety of diseases. Further exploration of the chemical space accessible from this starting material is likely to yield new and valuable drug candidates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. 8-methyl-8-azabicyclo[3.2.1]octan-3-amine Dihydrochloride | 646477-45-4 | Benchchem [benchchem.com]
The Dawn of a New Era in Drug Discovery: Novel 8-Azabicyclo[3.2.1]octane Compounds
A Technical Guide for Researchers and Drug Development Professionals
The rigid 8-azabicyclo[3.2.1]octane scaffold, a key structural motif in numerous natural products and synthetic molecules, continues to be a fertile ground for the discovery of novel therapeutic agents. Its conformational rigidity provides a unique platform for the design of potent and selective ligands for a variety of biological targets. This in-depth technical guide explores recent breakthroughs in the discovery of novel 8-azabicyclo[3.2.1]octane compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways to empower researchers and accelerate drug development efforts.
Pyrazole Azabicyclo[3.2.1]octane Sulfonamides: Potent NAAA Inhibitors for Inflammatory Conditions
A novel class of pyrazole 8-azabicyclo[3.2.1]octane sulfonamides has been identified as potent, non-covalent inhibitors of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA), a key enzyme in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[1][2][3] Inhibition of NAAA leads to increased levels of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates genes involved in inflammation.[4] This mechanism presents a promising therapeutic strategy for various inflammatory conditions.
Quantitative Data
A key compound from this series, ARN19689, demonstrates potent inhibition of human NAAA.
| Compound ID | Target | IC50 (μM) | Mechanism of Action |
| ARN19689 | Human NAAA | 0.042 | Non-covalent |
Experimental Protocols
General Synthesis of Pyrazole-4-Sulfonyl Chlorides:
-
Add chlorosulfonic acid (5.0 equivalents) to the appropriate pyrazole starting material.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction mixture with ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the pyrazole-4-sulfonyl chloride.[5]
General Synthesis of Sulfonamides (e.g., ARN19689):
-
To a solution of the appropriate amine (e.g., an 8-azabicyclo[3.2.1]octane derivative) (1.1 equivalents) in dry tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (TEA) (3.0 equivalents).
-
Add the corresponding pyrazole-4-sulfonyl chloride (1.0 equivalent) to the mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with 2N aqueous HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic phases, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.[6]
NAAA Inhibition Assay:
-
Prepare a solution of recombinant human NAAA enzyme in an appropriate assay buffer (e.g., phosphate buffer at acidic pH, typically around 4.5-5.0).
-
Add the test compound (e.g., ARN19689) at various concentrations.
-
Initiate the enzymatic reaction by adding a fluorescent substrate of NAAA.
-
Monitor the increase in fluorescence over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
Figure 1: NAAA Signaling Pathway and Inhibition.
Monoamine Transporter Ligands: Targeting DAT and SERT
The 8-azabicyclo[3.2.1]octane scaffold has proven to be a versatile framework for developing potent and selective ligands for the dopamine transporter (DAT) and the serotonin transporter (SERT). These transporters play crucial roles in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating conditions like cocaine addiction and depression.[7][8][9][10]
Quantitative Data
Dopamine Transporter (DAT) Ligands:
| Compound Class | Compound ID | Target | Ki (nM) | Selectivity (SERT/DAT) |
| 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes | 22e | DAT | 4.0 | 1060 |
| 22g | DAT | 3.9 | >1358 (NET/DAT) |
Serotonin Transporter (SERT) Ligand:
| Compound Class | Compound ID | Target | Ki (nM) | Selectivity (DAT/SERT) | Selectivity (NET/SERT) |
| 3-beta-aryl-8-azabicyclo[3.2.1]octanes | 13b | SERT | 0.1 | 150 | ~1000 |
Experimental Protocols
General Synthesis of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes:
-
Protect the nitrogen of 3-tropinone with a suitable protecting group (e.g., ethoxycarbonyl).
-
Perform a Wittig or Horner-Wadsworth-Emmons reaction to introduce the ethylidene moiety.
-
Introduce the diarylmethoxy group via reaction with a diarylchloromethane.
-
Deprotect the nitrogen atom.
-
Perform N-alkylation or N-arylation to introduce the desired substituent at the 8-position.[9]
Monoamine Transporter Binding Assay:
-
Prepare membrane homogenates from rat striatum (for DAT) or frontal cortex (for SERT).
-
Incubate the membranes with a specific radioligand ([³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki values using the Cheng-Prusoff equation.[11]
Signaling Pathways
Figure 2: Dopamine and Serotonin Transporter Signaling.
Vasopressin V1A Receptor Antagonists
A series of 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides has been discovered as high-affinity, selective antagonists of the vasopressin V1A receptor.[12] The vasopressin V1A receptor is a G protein-coupled receptor (GPCR) that mediates the vasoconstrictive and social behavior effects of vasopressin. Antagonists of this receptor have therapeutic potential in various cardiovascular and psychiatric disorders.
Experimental Protocols
General Synthesis of 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides:
-
Couple 3-(4-chlorophenyl)propanoic acid with an appropriate 8-azabicyclo[3.2.1]octan-3-amine derivative using a standard peptide coupling reagent (e.g., HATU, HOBt).
-
The 8-azabicyclo[3.2.1]octan-3-amine can be synthesized from 8-azabicyclo[3.2.1]octan-3-one via reductive amination.
Vasopressin V1A Receptor Binding Assay:
-
Prepare cell membranes from a cell line stably expressing the human vasopressin V1A receptor.
-
Incubate the membranes with a radiolabeled V1A receptor antagonist (e.g., [³H]-SR 49059) and varying concentrations of the test compound.
-
Separate bound and free radioligand by filtration.
-
Measure the radioactivity of the filters.
-
Determine the IC50 and Ki values from the competition binding curves.
Signaling Pathway
References
- 1. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Study of Anti Parkinsonism activity of 8-azabicyclo [3.2.1] octane Analogs [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Muscarinic Receptors and Their Antagonists in COPD: Anti-Inflammatory and Antiremodeling Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a key intermediate in pharmaceutical synthesis. The protocols cover High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for assessing the purity and quantifying this compound. The following protocol is based on established methods for related tropane alkaloids and can be adapted and validated for specific requirements.[1][2]
Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity and concentration of this compound.
Instrumentation and Conditions: A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic separation is typically achieved on a reversed-phase C18 column.[1]
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 210 nm (or as determined by UV scan) |
| Run Time | 10 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in water in the specified ratio. Filter and degas before use.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution of 100 µg/mL. Prepare working standards of desired concentrations by further diluting the stock solution with the mobile phase.
-
Sample Preparation: For the drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For drug products, a suitable extraction method may be required.
Method Validation: The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, and robustness.[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
References
Application Notes and Protocols for the NMR Analysis of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride is a bicyclic organic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, the azabicyclo[3.2.1]octane system, is a common scaffold in a variety of biologically active molecules and natural products. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This document provides detailed application notes and protocols for the comprehensive NMR analysis of this compound.
Predicted NMR Spectral Data
Due to the limited availability of experimentally derived public data for this specific molecule, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established increments for similar structural motifs and computational models. Researchers should consider these as reference values to be confirmed by experimental data.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1, H-5 (bridgehead) | 3.2 - 3.5 | br s | - |
| H-2exo, H-4exo | 1.9 - 2.2 | m | - |
| H-2endo, H-4endo | 1.6 - 1.9 | m | - |
| H-3 | 2.0 - 2.3 | m | - |
| H-6exo, H-7exo | 1.8 - 2.1 | m | - |
| H-6endo, H-7endo | 1.5 - 1.8 | m | - |
| -CH₂OH | 3.4 - 3.6 | d | ~6.0 |
| -CH₂OH | 4.5 - 4.8 | t (exchangeable) | ~5.0 |
| NH₂⁺ (bridge) | 8.5 - 9.5 | br s (exchangeable) | - |
Note: Chemical shifts are referenced to a standard (e.g., TMS). Predicted values can vary based on the solvent and concentration.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1, C-5 (bridgehead) | 55.0 - 60.0 |
| C-2, C-4 | 25.0 - 30.0 |
| C-3 | 35.0 - 40.0 |
| C-6, C-7 | 20.0 - 25.0 |
| -CH₂OH | 60.0 - 65.0 |
Note: These are predicted values and should be confirmed experimentally.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Solvent Selection : Due to the hydrochloride salt nature of the analyte, deuterated polar solvents are required. Commonly used solvents include Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), and Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those from the amine and hydroxyl groups.[1]
-
Concentration : For standard ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure :
-
Weigh the desired amount of this compound directly into a clean, dry NMR tube.
-
Add the appropriate volume of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
-
Visually inspect the solution to ensure no solid particles are present, as they can adversely affect the magnetic field homogeneity.
-
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, or more, depending on the concentration.
-
Temperature: 298 K.
2D NMR Experiments:
For unambiguous assignment of proton and carbon signals, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the endo stereochemistry of the methanol substituent.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the NMR analysis process.
References
Application Note: Mass Spectrometric Analysis of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a key bicyclic intermediate in pharmaceutical synthesis, using mass spectrometry. The methods outlined are applicable for identity confirmation, purity assessment, and quantitative analysis in various matrices. This note includes protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and expected fragmentation patterns.
Introduction
This compound is a member of the azabicycloalkane family, which forms the core structure of numerous biologically active molecules, including tropane alkaloids. Due to its significance as a synthetic building block, robust analytical methods are required for its characterization. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for the analysis of this compound. This application note details the expected mass spectral behavior and provides a protocol for its analysis. The molecular formula for the hydrochloride salt is C8H16ClNO, with a molecular weight of 177.67 g/mol .
Predicted Mass Spectrum and Fragmentation
The mass spectrometric analysis of this compound is expected to yield informative data regarding its structure. Using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]+ is anticipated. The free base has a molecular formula of C8H15NO and an exact mass of approximately 141.13 g/mol . Therefore, the protonated molecule of the free base is expected at a mass-to-charge ratio (m/z) of approximately 142.14.
Upon collision-induced dissociation (CID) in MS/MS experiments, characteristic fragmentation of the 8-azabicyclo[3.2.1]octane core is expected. Based on the fragmentation of similar tropane alkaloids, key fragmentation pathways likely involve the loss of the methanol group (-CH2OH), elimination of water (-H2O) from the protonated molecule, and cleavage of the bicyclic ring system.
Table 1: Predicted Key Mass Fragments for endo-8-Azabicyclo[3.2.1]octane-3-methanol
| Description | Predicted m/z |
| Protonated Molecule [M+H]+ | 142.14 |
| Loss of Water [M+H - H2O]+ | 124.13 |
| Loss of Methanol [M+H - CH2OH]+ | 111.10 |
| Ring Cleavage Fragments | Various |
Experimental Protocol: LC-MS Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or water.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Matrix Samples (e.g., Plasma): For quantitative analysis in biological fluids, a protein precipitation or solid-phase extraction (SPE) method should be employed for sample cleanup.
2. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Mode | Full Scan (m/z 50-300) and Product Ion Scan of m/z 142.14 |
| Collision Energy | Ramped (e.g., 10-30 eV) for fragmentation studies |
Quantitative Analysis
For quantitative studies, a multiple reaction monitoring (MRM) method should be developed. Based on the predicted fragmentation, potential MRM transitions could be:
Table 2: Illustrative MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| endo-8-Azabicyclo[3.2.1]octane-3-methanol | 142.14 | 124.13 | 0.1 | 20 | 15 |
| endo-8-Azabicyclo[3.2.1]octane-3-methanol | 142.14 | 111.10 | 0.1 | 20 | 25 |
Note: Cone voltage and collision energy require optimization for the specific instrument used.
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the mass spectrometric analysis of this compound.
Caption: LC-MS Analysis Workflow.
Signaling Pathway Visualization
The following diagram illustrates the predicted fragmentation pathway of protonated endo-8-Azabicyclo[3.2.1]octane-3-methanol.
Application Notes and Protocols for the Purification of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a key intermediate in pharmaceutical synthesis. The methods described below are based on established principles for the purification of related tropane alkaloids and polar amino alcohols.[1][2] These protocols offer a strategic approach to achieving high purity of the target compound, suitable for drug development and research applications.
Overview of Purification Strategies
The purification of this compound can be approached through several effective methods, leveraging the physicochemical properties of the molecule. As a hydrochloride salt of a polar amino alcohol, its purification is amenable to techniques such as acid-base extraction, recrystallization, and column chromatography. The choice of method will depend on the nature and quantity of impurities present in the crude material.
A general workflow for the purification is presented below:
References
Chiral Separation of endo/exo 8-Azabicyclo[3.2.1]octane Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of endo and exo isomers of the 8-Azabicyclo[3.2.1]octane scaffold, a core structure in a wide range of biologically active compounds, including tropane alkaloids. The successful separation of these stereoisomers is critical for the development of stereochemically pure pharmaceuticals, ensuring desired therapeutic effects while minimizing potential side effects from undesired isomers.
Introduction to 8-Azabicyclo[3.2.1]octane Isomerism
The 8-Azabicyclo[3.2.1]octane ring system, also known as the tropane nucleus, possesses a rigid bicyclic structure. Substituents on this scaffold can adopt two principal diastereomeric orientations: endo and exo. Furthermore, the introduction of a substituent can create one or more chiral centers, leading to the existence of enantiomers for each diastereomer. The separation of all four potential stereoisomers (endo-(+), endo-(−), exo-(+), and exo-(−)) is a significant analytical challenge.
High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques for achieving such separations. The choice of method and specific conditions depends on the physicochemical properties of the analyte, including its volatility, polarity, and the presence of functional groups.
Chiral Separation Strategies: An Overview
The primary strategies for the chiral separation of 8-Azabicyclo[3.2.1]octane isomers involve the use of a chiral environment to induce differential interactions between the stereoisomers. This can be achieved through:
-
Chiral Stationary Phases (CSPs): These are the most common approach, where a chiral selector is immobilized onto the stationary phase of an HPLC or GC column.
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase in HPLC or the background electrolyte in CE to form transient diastereomeric complexes with the analytes.
-
Chiral Derivatizing Agents (CDAs): The isomers are reacted with a chiral reagent to form diastereomeric derivatives that can be separated on a standard achiral column.
This document will focus on methods employing Chiral Stationary Phases, as they offer direct separation without the need for derivatization or mobile phase modifications that can complicate method development and validation.
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a versatile technique for the separation of a wide range of non-volatile and thermally labile compounds. Polysaccharide-based chiral stationary phases, such as those derived from cellulose and amylose, are often effective for the resolution of tropane alkaloid isomers.
Protocol 1: Chiral HPLC Separation of a Substituted 8-Azabicyclo[3.2.1]octane Derivative
This protocol is a general guideline and may require optimization for specific derivatives.
-
Analyte: A racemic mixture of endo and exo isomers of a substituted 8-Azabicyclo[3.2.1]octane.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel® OD-H) | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (for acidic analytes) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 220 nm (or as appropriate for the chromophore) | 220 nm (or as appropriate for the chromophore) |
| Injection Volume | 10 µL | 10 µL |
Expected Results:
The different stereoisomers will exhibit distinct retention times, allowing for their separation and quantification. The elution order will depend on the specific analyte and the chiral stationary phase used. A hypothetical chromatogram would show four separated peaks corresponding to the two enantiomeric pairs of the endo and exo diastereomers.
Table 1: Hypothetical HPLC Separation Data
| Peak | Isomer | Retention Time (min) | Resolution (Rs) |
| 1 | endo-(+) | 8.5 | - |
| 2 | endo-(−) | 9.8 | 2.1 |
| 3 | exo-(+) | 12.3 | 3.5 |
| 4 | exo-(−) | 14.1 | 2.5 |
Note: The resolution values are calculated between adjacent peaks.
Gas Chromatography (GC) Methods
GC is well-suited for the analysis of volatile and thermally stable 8-Azabicyclo[3.2.1]octane derivatives. Chiral separations are typically achieved using capillary columns coated with cyclodextrin-based chiral stationary phases. Derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes.
Protocol 2: Chiral GC-MS Separation of Tropanol Isomers
This protocol outlines the separation of endo and exo tropanol enantiomers after derivatization.
-
Analyte: Racemic mixture of endo-tropanol and exo-tropanol (pseudotropine).
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Derivatization: To a solution of the tropanol isomers in a suitable solvent (e.g., acetonitrile), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ethers.
-
Sample Preparation: Dilute the derivatized sample with an appropriate solvent (e.g., hexane) before injection.
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin coated on a polysiloxane capillary column |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Temperature Program | Initial temperature 100 °C, hold for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 50-400 |
Expected Results:
The four TMS-derivatized stereoisomers of tropanol should be well-separated. The mass spectrometer can be used for confirmation of the identity of each peak.
Table 2: Expected GC-MS Separation Data for TMS-Tropanol Isomers
| Peak | Isomer | Retention Time (min) | Key Mass Fragments (m/z) |
| 1 | endo-(+)-TMS-Tropanol | 15.2 | 154, 140, 96, 82 |
| 2 | endo-(−)-TMS-Tropanol | 15.6 | 154, 140, 96, 82 |
| 3 | exo-(+)-TMS-Tropanol | 16.5 | 154, 140, 96, 82 |
| 4 | exo-(−)-TMS-Tropanol | 16.9 | 154, 140, 96, 82 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral separation of 8-Azabicyclo[3.2.1]octane isomers.
Application Notes and Protocols for Tropane Alkaloid Synthesis using endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane core, are a class of natural products with significant pharmacological applications. Prominent members of this family, such as atropine and scopolamine, are essential medicines used for their anticholinergic properties. The synthesis of novel tropane alkaloid analogues for drug discovery and development is an area of active research. This document provides detailed application notes and protocols for the use of endo-8-azabicyclo[3.2.1]octane-3-methanol hydrochloride as a versatile starting material in the synthesis of tropane alkaloids. This nortropane derivative, possessing a primary alcohol, offers a key functional handle for the introduction of various acyl groups, enabling the creation of a diverse range of tropane esters with potential therapeutic activities.
The synthetic strategy outlined involves two key transformations: N-methylation of the secondary amine to form the characteristic tropane skeleton, and esterification of the primary hydroxyl group to introduce the desired side chain.
Synthetic Pathway Overview
The overall synthetic pathway from this compound to a target tropane alkaloid ester involves a two-step sequence. First, the secondary amine of the nortropane skeleton is methylated. Subsequently, the primary alcohol is esterified with a suitable carboxylic acid, such as tropic acid or its derivatives, to yield the final tropane alkaloid analogue.
The Versatility of Endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The endo-8-azabicyclo[3.2.1]octane scaffold, a core component of tropane alkaloids, presents a rigid and structurally diverse platform for the design of novel therapeutics. Its inherent three-dimensionality and potential for stereospecific functionalization make it an attractive starting point for accessing a wide range of biological targets. This document provides detailed application notes and experimental protocols for the utilization of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride as a versatile scaffold in drug discovery, with a focus on its application in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors and kappa opioid receptor (KOR) antagonists.
Application in the Design of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
NAAA is a cysteine hydrolase responsible for the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA elevates PEA levels, offering a promising therapeutic strategy for inflammatory and pain-related disorders. The endo-8-azabicyclo[3.2.1]octane scaffold has been successfully employed to develop potent and selective NAAA inhibitors.
Quantitative Data: Structure-Activity Relationship (SAR) of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as NAAA Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of a series of NAAA inhibitors incorporating the 8-azabicyclo[3.2.1]octane scaffold. The data highlights the importance of the endo configuration for potent activity.
| Compound ID | Scaffold | R Group | h-NAAA IC50 (μM) |
| 20 | endo-8-Azabicyclo[3.2.1]octane | Pyrazinyloxy | 0.23[1] |
| 21 | exo-8-Azabicyclo[3.2.1]octane | Pyrazinyloxy | > 50[1] |
| 34 | exo-8-Azabicyclo[3.2.1]octane | p-Methylphenoxy | 8.71[1] |
| 50 (ARN19689) | endo-8-Azabicyclo[3.2.1]octane | 5-Ethoxymethyl-pyrazinyloxy | 0.042[1][2][3][4][5] |
Signaling Pathway: NAAA Inhibition and PPAR-α Activation
Inhibition of NAAA leads to the accumulation of its primary substrate, PEA. PEA then acts as an agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the transcription of genes involved in inflammation. This signaling cascade ultimately reduces the production of pro-inflammatory mediators.[6][7]
Experimental Protocol: Synthesis of endo-Ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689)
This protocol outlines a potential synthetic route to ARN19689, a potent NAAA inhibitor, based on described methodologies for analogous compounds.[2][3]
Workflow for Synthesis of ARN19689
Step 1: Synthesis of endo-8-(tert-Butoxycarbonyl)-3-(5-(ethoxymethyl)pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane
-
To a solution of endo-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]octan-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-(ethoxymethyl)pyrazine (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of endo-3-(5-(Ethoxymethyl)pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane
-
Dissolve the product from Step 1 (1.0 eq) in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the desired product, which can be used in the next step without further purification.
Step 3: Synthesis of endo-1-(1-Methyl-1H-pyrazol-4-ylsulfonyl)-3-(5-(ethoxymethyl)pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane (ARN19689)
-
To a solution of the product from Step 2 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM, add a solution of 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 eq) in anhydrous DCM at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ARN19689.
Application in the Design of Kappa Opioid Receptor (KOR) Antagonists
KOR antagonists are of significant interest for the treatment of mood and addiction disorders. The 8-azabicyclo[3.2.1]octane scaffold has been utilized as a core element in the design of potent and selective KOR antagonists.
Quantitative Data: In Vitro Opioid Receptor and hERG Selectivity of 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide Derivatives
The following table presents the IC50 values for a series of KOR antagonists, demonstrating the impact of modifications to the N-substituent on potency and selectivity.
| Compound ID | N-Substituent | Kappa IC50 (nM) | mu:kappa ratio | delta:kappa ratio | hERG IC50 (μM) |
| 12 | Cyclohexylurea | 172 | 93 | >174 | >33[8][9] |
| 6c | Not specified | 20 | 36 | 415 | Not reported[9] |
| AZ-MTAB | Not specified | 20 | ~30 | ~400 | Not reported[9] |
Signaling Pathway: Kappa Opioid Receptor Antagonism
KORs are G-protein coupled receptors (GPCRs) that, upon activation by an agonist (e.g., dynorphin), initiate a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of ion channels.[10][11][12] KOR antagonists block the binding of endogenous or exogenous agonists, thereby preventing the downstream signaling events.
Experimental Protocol: General Synthesis of 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide Derivatives
This protocol provides a general synthetic route for the preparation of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide KOR antagonists, adapted from published procedures.[13]
Workflow for Synthesis of KOR Antagonists
Step 1: Synthesis of endo-N-Boc-nortropinol
-
To a solution of N-Boc-nortropinone (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portionwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired alcohol.
Step 2: Synthesis of N-Boc-4-(endo-8-azabicyclo[3.2.1]octan-3-yloxy)benzonitrile
-
To a solution of endo-N-Boc-nortropinol (1.0 eq), 4-cyanophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica gel.
Step 3: Synthesis of N-Boc-4-(endo-8-azabicyclo[3.2.1]octan-3-yloxy)benzamide
-
To a solution of the benzonitrile from Step 2 (1.0 eq) in a mixture of ethanol and water, add a suitable nitrile hydration catalyst (e.g., a platinum-based catalyst).
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.
-
Purify the residue by column chromatography or recrystallization.
Step 4: Synthesis of 4-(endo-8-azabicyclo[3.2.1]octan-3-yloxy)benzamide
-
Treat the N-Boc protected amide from Step 3 with a solution of hydrochloric acid in dioxane or TFA in DCM.
-
Stir at room temperature until deprotection is complete.
-
Concentrate the reaction mixture and triturate with diethyl ether to afford the hydrochloride salt of the desired amine.
Step 5: N-Substitution to Yield Final KOR Antagonist
-
To a solution of the amine hydrochloride from Step 4 (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent (e.g., DMF or DCM), add the desired alkylating or acylating agent (e.g., an alkyl halide, isocyanate, or acid chloride) (1.1 eq).
-
Stir the reaction at room temperature or with heating as required.
-
Upon completion, work up the reaction by washing with water and brine, drying the organic layer, and concentrating.
-
Purify the final product by column chromatography or recrystallization.
Conclusion
The this compound scaffold is a valuable building block in medicinal chemistry, offering a rigid framework for the development of potent and selective ligands for a variety of biological targets. The provided application notes and protocols for the synthesis of NAAA inhibitors and KOR antagonists demonstrate the utility of this scaffold and provide a foundation for further exploration and drug discovery efforts. The stereochemistry of the scaffold, particularly the endo configuration, has been shown to be crucial for potent biological activity in the examples provided, highlighting the importance of stereocontrolled synthesis in harnessing the full potential of this versatile molecular architecture.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Mu-Opioid Receptor Antagonists from endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, serves as a valuable template for the design of potent and selective opioid receptor modulators.[1][2] This document provides detailed protocols for the synthesis of novel mu (µ)-opioid receptor antagonists, starting from endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride. Derivatives of this scaffold have shown significant activity as mu-opioid receptor antagonists, which are of therapeutic interest for conditions such as opioid-induced bowel dysfunction and post-operative ileus.[3][4] The methodologies outlined below are based on established synthetic routes for related compounds and are intended to guide researchers in the development of new chemical entities targeting the mu-opioid receptor.[3][5]
Signaling Pathway of the Mu-Opioid Receptor
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade leading to analgesia but also undesirable side effects. Antagonists block this pathway.
References
- 1. The Chemical Synthesis and Applications of Tropane Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]
- 3. US8664242B2 - 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 4. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 5. WO2009029253A1 - Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of NAAA Inhibitors Utilizing an 8-Azabicyclo[3.2.1]octane Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acylethanolamine acid amidase (NAAA) is a lysosomal enzyme that plays a crucial role in the degradation of the bioactive lipid palmitoylethanolamide (PEA).[1] PEA is an endogenous lipid mediator with potent anti-inflammatory and analgesic properties, primarily exerting its effects through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α).[1] By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling activity.[2] Inhibition of NAAA leads to an accumulation of intracellular PEA, thereby enhancing its anti-inflammatory and analgesic effects.[3][4][5] This makes NAAA a promising therapeutic target for various inflammatory conditions and pain-related disorders.[1]
The 8-azabicyclo[3.2.1]octane scaffold has emerged as a key structural motif in the development of potent and selective NAAA inhibitors.[3][6] This scaffold provides a rigid framework that can be appropriately functionalized to interact with the active site of the NAAA enzyme. This document provides detailed application notes and protocols for the synthesis and evaluation of NAAA inhibitors based on this scaffold.
Signaling Pathway of NAAA and its Inhibition
NAAA is a key regulator in a signaling pathway that modulates inflammation and pain. The enzyme is responsible for the degradation of PEA, which in turn terminates its biological activity. PEA exerts its anti-inflammatory and analgesic effects mainly through the activation of PPAR-α, a nuclear receptor that controls the transcription of genes involved in inflammation. Inhibition of NAAA results in an accumulation of intracellular PEA, which then translocates to the nucleus to activate PPAR-α, leading to a downstream reduction in the production of pro-inflammatory mediators.[1]
Quantitative Data: NAAA Inhibitory Activity
A series of NAAA inhibitors based on the 8-azabicyclo[3.2.1]octane scaffold have been synthesized and evaluated for their inhibitory potency against human NAAA. The following table summarizes the structure-activity relationship (SAR) data for key compounds.
| Compound ID | R Group on Pyrazole | Modifications on 8-azabicyclo[3.2.1]octane | hNAAA IC50 (µM) | Reference |
| ARN19689 | 3,5-dimethyl | endo-ethoxymethyl-pyrazinyloxy | 0.042 | [3][4][5][7] |
| ARN16186 | Not specified | Not specified | Not specified | [8] |
| Compound 1 | Not applicable | Not applicable (pyrrolidine core) | 25.01 | [9] |
| Compound 16 | Not applicable | Not applicable (pyrrolidine core) | 2.12 | [9] |
Experimental Protocols
The following protocols describe the synthesis of a potent NAAA inhibitor, ARN19689, featuring a pyrazole azabicyclo[3.2.1]octane sulfonamide core.
General Synthetic Workflow
The synthesis of pyrazole azabicyclo[3.2.1]octane sulfonamides generally involves three key stages:
-
Synthesis of the functionalized 8-azabicyclo[3.2.1]octane core.
-
Preparation of the pyrazole-4-sulfonyl chloride.
-
Coupling of the two fragments via sulfonamide bond formation.
Protocol 1: Synthesis of Pyrazole-4-Sulfonyl Chlorides
This protocol describes the general procedure for the synthesis of various pyrazole-4-sulfonyl chlorides.
Materials:
-
Appropriate pyrazole (1.0 equiv)
-
Chlorosulfonic acid (5.0 equiv)
-
Dichloromethane (DCM)
-
Ice
-
Sodium sulfate (Na2SO4)
Procedure:
-
Cool the appropriate pyrazole to 0 °C.
-
Carefully add chlorosulfonic acid to the cooled pyrazole.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
Cool the solution to room temperature.
-
Slowly add the reaction mixture to a stirred solution of ice and DCM (15 mL).
-
Separate the organic phase.
-
Dry the organic phase over Na2SO4.
-
Evaporate the solvent under reduced pressure to obtain the desired sulfonyl chloride.[7]
Protocol 2: Synthesis of tert-Butyl (1R,3r,5S)-3-(pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
This protocol details the synthesis of a key intermediate for ARN19689.
Materials:
-
tert-Butyl (1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (0.2 g, 0.88 mmol)
-
2-Chloropyrazine (0.1 g, 0.88 mmol)
-
Appropriate base (e.g., NaH)
-
Appropriate solvent (e.g., DMF)
-
Cyclohexane and Ethyl Acetate for flash chromatography
Procedure:
-
To a solution of tert-butyl (1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate in a suitable solvent, add a base at 0 °C.
-
Stir the mixture for a specified time at room temperature.
-
Add 2-chloropyrazine and stir the reaction mixture at an elevated temperature until completion.
-
Quench the reaction with water and extract with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography using a gradient of cyclohexane and ethyl acetate to yield the desired product.[7]
Note: The exact base, solvent, temperature, and reaction times may need to be optimized.
Protocol 3: Synthesis of the Final NAAA Inhibitor (e.g., ARN19689)
This protocol outlines the final coupling step to yield the sulfonamide inhibitor.
Materials:
-
Deprotected 8-azabicyclo[3.2.1]octane intermediate (from Protocol 2 after Boc deprotection)
-
Pyrazole-4-sulfonyl chloride (from Protocol 1)
-
A suitable base (e.g., triethylamine or pyridine)
-
A suitable solvent (e.g., DCM or THF)
Procedure:
-
Dissolve the deprotected 8-azabicyclo[3.2.1]octane intermediate in a suitable solvent.
-
Add the base to the solution and cool to 0 °C.
-
Slowly add a solution of the pyrazole-4-sulfonyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization to obtain the final NAAA inhibitor.
Conclusion
The 8-azabicyclo[3.2.1]octane scaffold is a validated and promising starting point for the design and synthesis of potent NAAA inhibitors. The protocols and data presented in these application notes provide a foundation for researchers to further explore this class of compounds in the pursuit of novel therapeutics for inflammatory and pain-related disorders. Structure-activity relationship studies indicate that modifications to both the pyrazole moiety and the substituents on the bicyclic core can significantly impact inhibitory potency.[3][6] Further optimization of these compounds may lead to the development of clinical candidates with improved pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. N-acylethanolamine acid amidase (NAAA): A new path to unleash PPAR-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(Pyridin-2-ylsulfanyl)-8-azabicyclo[3.2.1]octane|1823336-46-4 [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ovid.com [ovid.com]
- 9. Design and Synthesis of Potent N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) Inhibitor as Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a versatile building block in medicinal chemistry. The derivatization primarily focuses on two key reactions: esterification of the primary alcohol and N-alkylation of the secondary amine within the bicyclic core. These modifications allow for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents, particularly targeting the dopamine transporter (DAT) and mu-opioid receptors.
Derivatization Strategies and Applications
The 8-azabicyclo[3.2.1]octane scaffold is a core component of numerous biologically active tropane alkaloids.[1] Derivatization of endo-8-Azabicyclo[3.2.1]octane-3-methanol at the C-3 methanol and N-8 positions offers a powerful approach to modulate the pharmacological properties of the resulting compounds.
-
Esterification of the C-3 Methanol: The primary hydroxyl group can be readily esterified with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, acid anhydrides). This modification is crucial for developing compounds that can interact with specific biological targets. For instance, ester derivatives of similar tropane structures have shown significant activity as dopamine transporter (DAT) inhibitors.
-
N-Alkylation of the 8-Azabicyclo Core: The secondary amine at the N-8 position is a key site for modification. N-alkylation with various alkyl halides or through reductive amination introduces substituents that can significantly influence the compound's affinity and selectivity for targets such as the mu-opioid receptor.
The resulting derivatives are valuable tools in drug discovery, with potential applications as:
-
Dopamine Transporter (DAT) Imaging Agents: Radiolabeled derivatives can be used in Positron Emission Tomography (PET) to study the dopamine system in the brain.
-
Mu-Opioid Receptor Antagonists: N-substituted derivatives have been investigated as potential treatments for opioid-induced side effects.[2]
-
Novel CNS-active Agents: The versatility of the scaffold allows for the generation of diverse libraries of compounds for screening against various neurological targets.
Experimental Protocols
General Considerations
-
Starting Material: this compound is a salt. For reactions requiring the free base, a neutralization step with a suitable base (e.g., sodium bicarbonate, triethylamine) is necessary.
-
Solvents and Reagents: All solvents and reagents should be of high purity and dried according to standard laboratory procedures, especially for reactions sensitive to moisture.
-
Reaction Monitoring: Reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine completion.
-
Purification: Purification of the final products is typically achieved by column chromatography on silica gel or by recrystallization.
Protocol 1: Esterification of endo-8-Azabicyclo[3.2.1]octane-3-methanol using an Acid Chloride
This protocol describes a general procedure for the esterification of the primary alcohol with an acid chloride. The reaction conditions provided are representative and may require optimization for specific substrates.
Reaction Scheme:
Materials:
-
This compound
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Free Base Preparation: To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) at 0 °C. Stir the mixture for 30 minutes.
-
Acylation: Slowly add the acid chloride (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS indicates completion of the reaction.
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.
Quantitative Data (Illustrative):
The following table provides illustrative data for the synthesis of ester derivatives. Actual yields and purity will vary depending on the specific acid chloride and reaction conditions used.
| Derivative | R-Group | Yield (%) | Purity (%) (by HPLC) |
| 1a | Phenyl (from Benzoyl Chloride) | 75-85 | >95 |
| 1b | Methyl (from Acetyl Chloride) | 80-90 | >98 |
| 1c | 4-Chlorophenyl | 70-80 | >95 |
Protocol 2: N-Alkylation of endo-8-Azabicyclo[3.2.1]octane-3-methanol via Reductive Amination
This protocol is adapted from a procedure for the N-alkylation of a similar 8-azabicyclo[3.2.1]octane derivative and describes the reaction with an aldehyde via reductive amination.[2]
Reaction Scheme:
Materials:
-
endo-8-Azabicyclo[3.2.1]octane-3-methanol (as free base)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography
Procedure:
-
Reaction Setup: To a solution of endo-8-Azabicyclo[3.2.1]octane-3-methanol (1.0 eq) in anhydrous DCM, add the aldehyde (1.1 eq).
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, or until completion is confirmed by TLC/LC-MS.
-
Work-up:
-
Carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.
Quantitative Data (Illustrative):
The following table presents illustrative data for the synthesis of N-alkylated derivatives.
| Derivative | R-Group | Yield (%) | Purity (%) (by HPLC) |
| 2a | Isopropyl (from Isobutyraldehyde) | 60-70 | >95 |
| 2b | Benzyl (from Benzaldehyde) | 65-75 | >95 |
| 2c | Cyclohexylmethyl | 55-65 | >95 |
Visualization of Biological Pathways and Experimental Workflow
Signaling Pathway of a Dopamine Transporter (DAT) Inhibitor
Derivatives of 8-azabicyclo[3.2.1]octane can act as inhibitors of the dopamine transporter (DAT). These inhibitors block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.
Signaling Pathway of a Mu-Opioid Receptor (MOR) Antagonist
N-substituted derivatives of the 8-azabicyclo[3.2.1]octane core can function as antagonists at the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). By blocking the binding of endogenous or exogenous opioids, these antagonists prevent the downstream signaling cascade that leads to typical opioid effects.
References
Application Notes and Protocols: Endo-8-Azabicyclo[3.2.1]octane Derivatives in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endo-8-Azabicyclo[3.2.1]octane scaffold is a core structural motif found in a class of naturally occurring and synthetic compounds with profound effects on the central nervous system (CNS).[1][2] These derivatives, most notably the tropane alkaloids, have been instrumental in neuroscience research for decades, serving as invaluable tools to probe the function of various neurotransmitter systems. Their rigid bicyclic structure provides a unique framework for the development of potent and selective ligands for a range of molecular targets, including muscarinic and nicotinic acetylcholine receptors, as well as dopamine, serotonin, and norepinephrine transporters.[1][3][4] This document provides detailed application notes and experimental protocols for the use of endo-8-Azabicyclo[3.2.1]octane derivatives in key neuroscience research methodologies.
Application Notes
The diverse pharmacological profiles of endo-8-Azabicyclo[3.2.1]octane derivatives make them suitable for a wide array of applications in neuroscience, from fundamental receptor characterization to the investigation of complex neurological and psychiatric disorders.
1. Receptor and Transporter Binding Studies:
Derivatives of the endo-8-Azabicyclo[3.2.1]octane skeleton are widely used as radioligands and competitive inhibitors in binding assays to characterize and quantify neurotransmitter receptors and transporters in brain tissue and cell lines. Their high affinity and, in many cases, high selectivity for specific targets allow for the precise measurement of receptor density (Bmax) and ligand affinity (Kd or Ki).
2. In Vivo Neurotransmitter Dynamics:
Techniques such as in vivo microdialysis utilize these compounds to modulate neurotransmitter release and uptake in specific brain regions of freely moving animals. By administering a selective derivative, researchers can investigate the role of a particular neurotransmitter system in behavior, cognition, and the pathophysiology of disease.
3. Behavioral Pharmacology:
The psychoactive properties of many endo-8-Azabicyclo[3.2.1]octane derivatives make them powerful tools for studying the neural circuits underlying various behaviors. They are frequently used in animal models of anxiety, depression, addiction, and cognitive function to elucidate the neurochemical basis of these states and to screen for potential therapeutic agents.
4. Neuroimaging:
Radiolabeled endo-8-Azabicyclo[3.2.1]octane derivatives are employed as tracers in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) to visualize and quantify the distribution of their target receptors and transporters in the living human brain. This non-invasive technique is crucial for understanding neurochemical alterations in neurological and psychiatric illnesses.
Quantitative Data
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of selected endo-8-Azabicyclo[3.2.1]octane derivatives for key molecular targets in the CNS.
Table 1: Binding Affinities (Ki) of Endo-8-Azabicyclo[3.2.1]octane Derivatives for Monoamine Transporters
| Compound | Target | Ki (nM) | Reference |
| 3α-[Bis(4-fluorophenyl)methoxy]tropane analogue | DAT | 1.8 - 40 | [3] |
| (S)-2-Hydroxylated GBR 12909 analogue | DAT | 0.75 | [5] |
| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i) | DAT | 3.5 | [6] |
| 3β-(4-Methoxyphenyl)tropane-2β-carboxylic acid 2-(3-iodo-4-aminophenyl)ethyl ester (8i) | SERT | 2040 | [6] |
| 3β-[4-(1-Methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane (13b) | SERT | 0.1 | [4] |
| 3β-[4-(1-Methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane (13b) | DAT | 15 | [4] |
DAT: Dopamine Transporter, SERT: Serotonin Transporter
Table 2: Inhibitory Concentrations (IC50) of Endo-8-Azabicyclo[3.2.1]octane Derivatives for Monoamine Transporters
| Compound | Target | IC50 (nM) | Reference |
| 2β,3β-Diphenyltropane (5) | DAT | 28 | [6] |
| 3β-(3,4-Dichlorophenyl)-8-thiabicyclo[3.2.1]octane analogue | DAT | 5.7 | [7][8] |
| 3β-(3,4-Dichlorophenyl)-8-thiabicyclo[3.2.1]octane analogue | SERT | 8.0 | [7][8] |
| 3-(3,4-Dichlorophenyl)-8-thiabicyclo[3.2.1]oct-2-ene (4f) | DAT | 4.5 | [9] |
| Endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide 50 | h-NAAA | 42 | [10] |
DAT: Dopamine Transporter, SERT: Serotonin Transporter, h-NAAA: human N-acylethanolamine-hydrolyzing acid amidase
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter using rat striatal tissue.
Materials:
-
Rat striatal tissue
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Radioligand: [³H]WIN 35,428 (specific activity ~80 Ci/mmol)
-
Non-specific binding control: 10 µM GBR 12909
-
Test compound (endo-8-Azabicyclo[3.2.1]octane derivative)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Repeat the centrifugation and resuspension step. Determine the protein concentration of the final membrane preparation using a standard protein assay.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 150 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control (GBR 12909), 50 µL of radioligand solution, and 150 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of the test compound, 50 µL of radioligand solution, and 150 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Dopamine Release
This protocol outlines the procedure for in vivo microdialysis in the rat striatum to measure changes in extracellular dopamine levels following the administration of an endo-8-Azabicyclo[3.2.1]octane derivative.[1][11][12]
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Microdialysis probes (e.g., 2 mm membrane length)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
Test compound (endo-8-Azabicyclo[3.2.1]octane derivative)
-
HPLC with electrochemical detection (HPLC-ED)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole above the target brain region (e.g., striatum: AP +1.0 mm, ML ±2.8 mm from bregma; DV -3.5 mm from dura).
-
Slowly lower the guide cannula to the desired depth and secure it to the skull with dental cement.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the rat and replace the dummy cannula with a microdialysis probe.
-
Connect the probe inlet to the microinfusion pump and the outlet to the fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 60-90 minutes.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer the test compound (e.g., via intraperitoneal injection or through the dialysis probe).
-
Continue collecting dialysate samples at 20-minute intervals for the desired duration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline levels.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the test compound on dopamine release.
-
Elevated Plus Maze for Anxiety-Like Behavior
This protocol describes the use of the elevated plus maze (EPM) to assess the anxiolytic or anxiogenic effects of endo-8-Azabicyclo[3.2.1]octane derivatives in rodents.[11][13][14][15]
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms)
-
Video camera and tracking software
-
Test animals (mice or rats)
-
Test compound (endo-8-Azabicyclo[3.2.1]octane derivative) and vehicle control
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle control to the animals at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Procedure:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze freely for a 5-minute session.
-
Record the session using the video camera.
-
-
Data Analysis:
-
Use the tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms.
-
Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to compare the different treatment groups. An increase in open arm exploration is indicative of an anxiolytic effect, while a decrease suggests an anxiogenic effect.
-
Signaling Pathways
The endo-8-Azabicyclo[3.2.1]octane derivatives often act on G-protein coupled receptors (GPCRs) such as muscarinic acetylcholine receptors, or on neurotransmitter transporters. The following diagram illustrates a simplified signaling pathway for a muscarinic M1 receptor agonist, a common target for derivatives of this class.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy methyl (2S,3S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [smolecule.com]
- 7. Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 8-thiabicyclo[3.2.1]oct-2-enes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. albany.edu [albany.edu]
- 13. protocols.io [protocols.io]
- 14. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of 8-Azabicyclo[3.2.1]octane
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane core, a key structural motif in tropane alkaloids. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, alongside detailed experimental protocols and comparative data to aid in methodological selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold?
A1: The main challenges revolve around controlling the stereochemistry at multiple centers within the bicyclic system. Key difficulties include achieving high diastereoselectivity in ring-forming reactions, controlling enantioselectivity to obtain a single enantiomer, and preventing common side reactions that can reduce yield and complicate purification.[1][2] Many approaches rely on the stereocontrolled formation of an acyclic precursor containing the necessary stereochemical information, or the desymmetrization of an achiral starting material like tropinone.[3]
Q2: Which synthetic strategies are most commonly employed to achieve stereoselectivity?
A2: Several powerful strategies are utilized, each with its own set of advantages and challenges:
-
Desymmetrization of Tropinone Derivatives: This involves the enantioselective reaction of prochiral tropinone, often using chiral lithium amides or organocatalysts, to introduce chirality.[2][3]
-
Cycloaddition Reactions: [3+2] and [4+3] cycloaddition reactions are effective for constructing the bicyclic core with inherent stereocontrol. 1,3-dipolar cycloadditions of azomethine ylides are a prominent example.
-
Vinyl Aziridine Rearrangement: This method allows for the construction of the 8-azabicyclo[3.2.1]octane core through a sigmatropic rearrangement, offering a route to diverse tropane analogues.
-
Organocatalysis: Chiral organocatalysts can be used to promote various reactions, such as Michael additions and aldol reactions, with high enantioselectivity.
Q3: How does the choice of nitrogen protecting group affect the synthesis?
A3: The nitrogen protecting group can significantly influence the reactivity and stereochemical outcome of reactions. For instance, in some cases, reducing the basicity of the nitrogen atom with an electron-withdrawing group can enhance the yield of subsequent reactions on the tropane scaffold by facilitating chromatography. The steric bulk of the protecting group can also direct the stereochemical course of a reaction.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Cycloaddition Reactions
-
Symptom: The reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.), leading to difficult separation and reduced yield of the desired product.
-
Possible Causes & Solutions:
-
Reaction Temperature: Higher temperatures can lead to the formation of thermodynamic byproducts and reduce selectivity.
-
Troubleshooting: Lower the reaction temperature. Cryogenic conditions are often beneficial in improving diastereoselectivity.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.
-
Troubleshooting: Screen a range of solvents with varying polarities. Non-coordinating solvents often provide higher selectivity.
-
-
Lewis Acid Choice: In Lewis acid-catalyzed cycloadditions, the nature of the Lewis acid is critical.
-
Troubleshooting: Experiment with different Lewis acids (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) and vary their stoichiometry. Chiral Lewis acids can also be employed to induce enantioselectivity.
-
-
Steric Hindrance: The steric environment around the reacting centers can favor one approach over another.
-
Troubleshooting: Modify the substituents on the dipolarophile or the dipole to enhance steric differentiation between the two faces of approach.
-
-
Issue 2: Poor Enantioselectivity in Desymmetrization of Tropinone
-
Symptom: The reaction of tropinone with a chiral reagent or catalyst results in a low enantiomeric excess (ee).
-
Possible Causes & Solutions:
-
Impure Chiral Reagent: The purity of the chiral lithium amide or organocatalyst is crucial.
-
Troubleshooting: Ensure the chiral amine used to generate the lithium amide is of high optical purity. Recrystallization of the amine or its salt may be necessary.[2]
-
-
Reaction Rate: A rapid addition of tropinone to the chiral base can lead to a decrease in enantioselectivity.[2]
-
Troubleshooting: Add the tropinone solution slowly and at a low temperature to the chiral base.
-
-
Presence of Additives: The presence or absence of certain salts can significantly impact enantioselectivity.
-
Troubleshooting: The addition of lithium chloride (LiCl) has been shown to improve enantioselectivity in deprotonation reactions with chiral lithium amides.[2] Experiment with the stoichiometry of LiCl.
-
-
Catalyst Loading and Choice: In organocatalytic desymmetrization, the catalyst structure and loading are key parameters.
-
Troubleshooting: Screen a variety of organocatalysts (e.g., cinchona alkaloid derivatives, prolinol ethers). Optimize the catalyst loading; sometimes a higher or lower loading can improve the ee.
-
-
Issue 3: Low Yield in Robinson-Schöpf Synthesis of Tropinone
-
Symptom: The one-pot synthesis of tropinone from succinaldehyde, methylamine, and a dicarboxylate results in a low overall yield.
-
Possible Causes & Solutions:
-
pH Control: The reaction is highly sensitive to pH. The optimal pH is typically around 7.[1]
-
Troubleshooting: Use a buffer system, such as a calcium carbonate suspension, to maintain the pH within the optimal range.[1]
-
-
Reactant Purity: Succinaldehyde is prone to polymerization.
-
Troubleshooting: Use freshly prepared or purified succinaldehyde for the reaction.
-
-
Choice of Acetone Equivalent: The acidity of the acetone derivative is critical for the Mannich reactions to proceed efficiently.
-
Troubleshooting: Use acetonedicarboxylic acid or its esters instead of acetone, as they are more acidic and facilitate the reaction.[1]
-
-
Reaction Time and Temperature: The reaction may require sufficient time to go to completion.
-
Troubleshooting: Allow the reaction to proceed for an extended period (e.g., 72 hours) at room temperature.[1]
-
-
Data Presentation
Table 1: Comparison of Stereoselective Methods for 8-Azabicyclo[3.2.1]octane Synthesis
| Method | Substrate | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |
| Enantioselective Deprotonation | Tropinone | Chiral Lithium Amide + LiCl | - | - | up to 97 | [2] |
| [3+2] Cycloaddition | Cyclic Azomethine Ylide | Rh(II) complex / Chiral Lewis Acid | up to 99 | >99:1 | up to 99 | [4] |
| Vinyl Aziridine Rearrangement | Cycloheptadiene derivative | Cu(II) catalyst | 55-73 (rearrangement step) | - | - | [5] |
| Organocatalytic Desymmetrization | meso-Dialdehyde | (S)-Prolinamide | - | - | 86 | |
| Robinson-Schöpf Synthesis | Succinaldehyde, Methylamine | Acetonedicarboxylic acid | up to 90 | - | N/A (produces racemate) | [1] |
Experimental Protocols
Protocol 1: Enantioselective Deprotonation of Tropinone
This protocol is adapted from the work of Majewski and Lazny, which demonstrates the use of a chiral lithium amide in the presence of LiCl to achieve high enantioselectivity.[2]
Materials:
-
(S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Tropinone
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl)
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add (S,S)-(-)-N,N-bis(1-phenylethyl)amine hydrochloride (1.1 mmol) and anhydrous LiCl (1.1 mmol).
-
Add anhydrous THF (10 mL) and cool the suspension to -78 °C.
-
Slowly add n-BuLi (2.2 mmol) to the stirred suspension.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Slowly add a pre-cooled (-78 °C) solution of tropinone (1.0 mmol) in anhydrous THF (5 mL) to the chiral lithium amide solution over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
The resulting solution of the chiral lithium enolate can then be used for subsequent reactions with electrophiles.
Protocol 2: Copper-Catalyzed [3+2] Cycloaddition
This protocol is a general representation of a copper-catalyzed asymmetric 1,3-dipolar cycloaddition for the synthesis of the 8-azabicyclo[3.2.1]octane core.
Materials:
-
Copper(I) triflate benzene complex (CuOTf·0.5C₆H₆)
-
Chiral ligand (e.g., a chiral bis(oxazoline) or phosphine ligand)
-
Cyclic azomethine ylide precursor
-
Dipolarophile (e.g., an α,β-unsaturated ester)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuOTf·0.5C₆H₆ (0.05 mmol) and the chiral ligand (0.055 mmol) in the anhydrous solvent (2 mL).
-
Stir the mixture at room temperature for 1 hour to form the catalyst complex.
-
Cool the solution to the desired reaction temperature (e.g., -20 °C).
-
Add the cyclic azomethine ylide precursor (1.0 mmol) to the catalyst solution.
-
Slowly add the dipolarophile (1.2 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Stereoselectivity
Caption: A workflow for troubleshooting low stereoselectivity in the synthesis of 8-azabicyclo[3.2.1]octane.
Key Synthetic Strategies for Stereocontrol
Caption: Overview of major synthetic strategies for achieving stereocontrol in 8-azabicyclo[3.2.1]octane synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Incomplete reaction at the reduction step. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Loss of product during work-up and purification. - Decomposition of intermediates. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize reaction conditions by screening different solvents, temperatures, and reducing agents (see Experimental Protocols). - Ensure efficient extraction by adjusting the pH of the aqueous layer. - Use mild reaction conditions to prevent decomposition. |
| Formation of the exo isomer (exo-8-Azabicyclo[3.2.1]octane-3-methanol) | - Non-stereoselective reducing agent used for the reduction of the corresponding ketone or ester precursor. - Epimerization of the endo product under harsh reaction or work-up conditions. | - Employ a stereoselective reducing agent known to favor the formation of the endo alcohol. For ketone reduction, sodium borohydride can provide good endo selectivity. - For ester reduction, lithium aluminium hydride (LAH) is commonly used. Careful control of temperature is crucial. - Avoid strongly acidic or basic conditions during work-up and purification if epimerization is suspected. |
| Difficulty in isolating the product | - The product may be highly soluble in the reaction solvent or work-up solvents. - Formation of emulsions during extraction. | - After quenching the reaction, remove the organic solvent under reduced pressure. - During aqueous work-up, saturate the aqueous layer with NaCl to decrease the solubility of the product. - Use a different extraction solvent or a combination of solvents. - To break emulsions, try adding brine or filtering the mixture through a pad of Celite. |
| Impure final product (hydrochloride salt) | - Incomplete conversion of the free base to the hydrochloride salt. - Presence of residual solvents or reagents. - Co-precipitation of impurities. | - Ensure the use of anhydrous HCl (e.g., as a solution in an anhydrous solvent like diethyl ether or dioxane) to avoid introducing water. - Use a slight excess of HCl to ensure complete salt formation. - Wash the isolated salt with a non-polar solvent (e.g., cold diethyl ether or hexane) to remove non-polar impurities.[1] - Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[1] |
| Product is an oil instead of a solid | - The presence of impurities can lower the melting point. - The product may be hygroscopic and has absorbed atmospheric moisture. | - Ensure the product is thoroughly dried under high vacuum. - Purify the free base by column chromatography before converting it to the hydrochloride salt. - Triturate the oil with a non-polar solvent to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare endo-8-Azabicyclo[3.2.1]octane-3-methanol?
A common and effective route involves the reduction of a suitable precursor such as endo-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester. This ester can be synthesized from tropinone. The reduction of the ester to the primary alcohol is typically achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF.
Q2: How can I improve the stereoselectivity of the reduction to favor the endo isomer?
The stereochemical outcome is often determined at the stage of reducing a ketone precursor to the corresponding alcohol. For the reduction of 3-tropinone, using certain reducing agents can favor the formation of the endo alcohol (tropine). While not directly producing the target molecule, this principle of stereoselective reduction is key. For the reduction of an ester at the 3-position, the stereochemistry is typically already set at the ester stage.
Q3: What are the best practices for the formation and purification of the hydrochloride salt?
To form the hydrochloride salt, the purified free base of endo-8-Azabicyclo[3.2.1]octane-3-methanol is dissolved in an anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol). Then, a solution of anhydrous hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane) is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration.[2][3] For purification, recrystallization from a suitable solvent like ethanol, isopropanol, or a mixture of ethanol and diethyl ether is often effective.[1]
Q4: My NMR spectrum shows unexpected signals. What could be the cause?
Unexpected signals could be due to the presence of the exo isomer, residual solvents from the reaction or purification, or byproducts. Compare the spectrum with literature data if available. 2D NMR techniques can help in structure elucidation. If the presence of the exo isomer is suspected, careful column chromatography of the free base before salt formation may be necessary to separate the diastereomers.
Q5: The yield of my reaction is consistently low. What are the critical parameters to check?
Several factors can contribute to low yields:
-
Reagent Quality: Ensure the reducing agent (e.g., LAH) is fresh and has not been deactivated by moisture.
-
Anhydrous Conditions: The reduction step is highly sensitive to moisture. Use oven-dried glassware and anhydrous solvents.
-
Reaction Temperature: Maintain the recommended temperature throughout the reaction. For LAH reductions, this often involves cooling during the addition of the reagent and then warming to room temperature or refluxing.
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Work-up Procedure: During the aqueous work-up of LAH reactions, ensure the correct sequence and amounts of water and base are added to achieve a granular precipitate that is easy to filter.
Experimental Protocols
Protocol 1: Synthesis of endo-8-Azabicyclo[3.2.1]octane-3-methanol from the corresponding methyl ester
This protocol describes the reduction of endo-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester using lithium aluminum hydride (LAH).
Materials:
-
endo-8-Azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Sodium sulfate (anhydrous)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend LAH (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve endo-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester (1 equivalent) in anhydrous THF.
-
Add the ester solution dropwise to the LAH suspension at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, or until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
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Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
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Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF.
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Combine the filtrates and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude endo-8-Azabicyclo[3.2.1]octane-3-methanol as an oil or solid.
-
Purify the free base by column chromatography on silica gel if necessary.
Protocol 2: Formation of this compound
Procedure:
-
Dissolve the purified endo-8-Azabicyclo[3.2.1]octane-3-methanol in a minimal amount of anhydrous diethyl ether.
-
With stirring, add a 2M solution of HCl in diethyl ether dropwise until the precipitation of the hydrochloride salt is complete.
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Collect the white precipitate by vacuum filtration.
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Wash the solid with a small amount of cold, anhydrous diethyl ether.
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Dry the product under high vacuum to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Technical Support Center: Robinson-Schöpf Synthesis of Tropinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Robinson-Schöpf synthesis of tropinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Robinson-Schöpf synthesis of tropinone?
A1: The most commonly encountered side products are pyrrolidine alkaloids, specifically hygrine and cuscohygrine. Their formation is attributed to the inherent reactivity of the reaction intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. Hygrine can be formed through the decarboxylation of this intermediate. Cuscohygrine is thought to arise from the condensation of the same intermediate with a second molecule of the N-methyl-Δ¹-pyrrolinium cation, which is also present in the reaction mixture. Additionally, at unfavorable pH values or temperatures, polymerization of succinaldehyde can occur, leading to a complex mixture of unwanted byproducts and a significant reduction in the yield of tropinone.
Q2: How does pH affect the yield and purity of tropinone in this synthesis?
A2: The pH of the reaction medium is a critical parameter that significantly influences both the yield of tropinone and the formation of side products. The synthesis is a double Mannich reaction, which is highly pH-dependent. Optimal yields of tropinone are typically achieved under mildly acidic to neutral conditions (pH 5-7).[1] Under strongly acidic or strongly basic conditions, the yield of tropinone decreases due to the promotion of side reactions. For instance, the formation of pyrrolidine-based side products like hygrine and cuscohygrine can be more pronounced at non-optimal pH values. It is crucial to maintain the pH within the optimal range to favor the desired intramolecular cyclization that leads to the tropane skeleton.
Q3: My tropinone yield is consistently low. What are the key experimental parameters to check?
A3: Low yields in the Robinson-Schöpf synthesis are a common issue. Besides maintaining the optimal pH, several other factors should be carefully controlled:
-
Quality of Reactants: Ensure the purity of succinaldehyde, methylamine, and acetonedicarboxylic acid. Succinaldehyde is particularly prone to polymerization, and using freshly prepared or purified starting material is recommended.
-
Reaction Temperature: The reaction is typically carried out at room temperature. Elevated temperatures can accelerate side reactions and lead to the decomposition of intermediates.
-
Reaction Time: The reaction requires a sufficient amount of time for the sequential Mannich reactions and cyclization to complete. Robinson's original synthesis involved a reaction time of fifty hours.[2]
-
Stoichiometry of Reactants: The molar ratios of the reactants should be carefully controlled to ensure the efficient formation of the desired product.
Q4: What is the role of acetonedicarboxylic acid in the Schöpf modification of the Robinson synthesis?
A4: Acetonedicarboxylic acid is a crucial component in the Schöpf modification, which significantly improves the yield of tropinone compared to Robinson's original synthesis that used acetone. Acetonedicarboxylic acid acts as an acetone equivalent with activated methylene protons, facilitating the Mannich-type reactions. The carboxylic acid groups are activating groups that promote the initial condensation reactions. After the formation of the bicyclic tropinone dicarboxylic acid intermediate, these carboxylic acid groups are readily removed via decarboxylation upon acidification and gentle heating to yield tropinone. This two-step process within the one-pot reaction allows for higher overall efficiency and yield.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no yield of tropinone | Incorrect pH of the reaction mixture. | Carefully buffer the reaction medium to a pH between 5 and 7. Use a pH meter for accurate measurement and adjustment. |
| Poor quality of succinaldehyde (polymerized). | Use freshly prepared or purified succinaldehyde. Consider generating it in situ from a suitable precursor if possible. | |
| Inefficient decarboxylation of the intermediate. | After the initial reaction, ensure proper acidification and gentle heating to facilitate the complete removal of the two carboxylic acid groups from the tropinonedicarboxylic acid intermediate. | |
| Presence of significant amounts of side products (e.g., hygrine, cuscohygrine) | Non-optimal pH, leading to competing side reactions. | Maintain the pH strictly within the 5-7 range to favor the intramolecular Mannich reaction over the formation of pyrrolidine alkaloids. |
| Prolonged reaction time at non-optimal conditions. | Optimize the reaction time in conjunction with strict pH control. Monitor the reaction progress using techniques like TLC or LC-MS if feasible. | |
| Formation of a polymeric precipitate | Polymerization of succinaldehyde. | Ensure the quality of succinaldehyde. Add it slowly to the reaction mixture, especially if there are indications of instability. |
| Incorrect reaction temperature. | Maintain the reaction at room temperature or as specified in the optimized protocol. Avoid excessive heating. |
Quantitative Data
The yield of tropinone in the Robinson-Schöpf synthesis is highly dependent on the reaction conditions, particularly the pH. The following table summarizes reported yields under different conditions.
| Acetone Source | pH | Yield of Tropinone | Reference |
| Acetone | Acidic | Low | [1] |
| Calcium Acetonedicarboxylate | Not specified | 42% | [2] |
| Acetonedicarboxylic Acid | 7 | 70-85% | [1] |
| Acetonedicarboxylic Acid | 5 | ~80% | |
| Acetonedicarboxylic Acid | 3-11 | >60% |
Experimental Protocols
Key Experiment: Robinson's Synthesis of Tropinone (1917)
This protocol is based on the original publication by Robert Robinson and describes the synthesis using calcium acetonedicarboxylate.
Materials:
-
Succindialdehyde
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Methylamine
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Calcium Acetonedicarboxylate
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Hydrochloric Acid
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Sodium Hydroxide
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Water
Procedure:
-
A solution of calcium acetonedicarboxylate is prepared in water.
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Succindialdehyde and an aqueous solution of methylamine are added to the solution of calcium acetonedicarboxylate.
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The mixture is allowed to stand at room temperature for fifty hours.[2]
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The solution is then filtered.
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The filtrate is acidified with hydrochloric acid.
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The acidified solution is concentrated under vacuum.
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The residue is made alkaline with sodium hydroxide.
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The tropinone is isolated by steam distillation.[2]
Visualizations
Logical Relationship of Tropinone and Side Product Formation
Caption: Formation of tropinone and major side products from key intermediates.
Experimental Workflow for Troubleshooting Low Tropinone Yield
Caption: A step-by-step workflow for troubleshooting low tropinone yields.
References
Technical Support Center: Purification of Endo-8-Azabicyclo[3.2.1]octane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with endo-8-azabicyclo[3.2.1]octane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of endo-8-azabicyclo[3.2.1]octane derivatives?
A1: Common impurities include unreacted starting materials, reagents, byproducts from side reactions, and diastereomers (e.g., the corresponding exo-isomer). The basic nature of the nitrogen atom in the bicyclic core can also lead to salt formation, which may complicate purification.
Q2: How can I effectively remove the exo-diastereomer from my desired endo-product?
A2: Separation of endo and exo diastereomers can be challenging due to their similar physical properties. The most effective techniques are typically chromatographic. Flash column chromatography using a carefully optimized solvent system is a common approach. In some cases, fractional crystallization of salts (e.g., hydrochlorides or tartrates) can also be employed to enrich one diastereomer.
Q3: My amine-containing compound is streaking on the silica gel column. What can I do to improve the separation?
A3: Streaking of amines on silica gel is a common issue due to the acidic nature of silica, which can lead to strong, non-specific binding. To mitigate this, you can use triethylamine-deactivated silica gel or add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your eluent.[1] Alumina (basic or neutral) can also be a suitable alternative stationary phase for the purification of amines.[2]
Q4: I am having trouble crystallizing my final product. What strategies can I try?
A4: If your freebase product is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride, hydrobromide, or tartrate) can often induce crystallization.[3] Experiment with a variety of solvent systems for recrystallization. An ideal solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below.[4]
Q5: How can I separate enantiomers of a chiral endo-8-azabicyclo[3.2.1]octane derivative?
A5: Enantiomers can be separated by chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[5][6][7] Alternatively, you can perform diastereomeric salt formation by reacting your racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid), followed by separation of the diastereomeric salts by crystallization and subsequent liberation of the freebase.
Troubleshooting Guides
Issue 1: Poor Separation of Diastereomers by Column Chromatography
| Possible Cause | Troubleshooting Tip |
| Inappropriate Solvent System | The polarity of the eluent is critical. Start with a low-polarity mobile phase and gradually increase the polarity. A common mobile phase is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A gradient elution may provide better resolution than an isocratic one.[4] |
| Column Overloading | Reduce the amount of crude material loaded onto the column. As a general guideline, the sample load should be 1-5% of the stationary phase weight.[4] |
| Incorrect Stationary Phase | If silica gel fails to provide adequate separation, consider using a different stationary phase such as alumina or a reverse-phase silica gel.[2] |
Issue 2: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Tip |
| Suboptimal Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents and solvent mixtures to find the optimal system.[4] |
| Cooling Rate is Too Fast | Rapid cooling can lead to the precipitation of impurities along with the desired product. Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[4] |
| Product Loss in Mother Liquor | Concentrate the mother liquor and attempt a second recrystallization or purify the remaining material by column chromatography. |
Issue 3: Product Degradation on Silica Gel
| Possible Cause | Troubleshooting Tip |
| Acid-Sensitivity of the Compound | Some endo-8-azabicyclo[3.2.1]octane derivatives can be sensitive to the acidic nature of silica gel. Use deactivated silica gel (e.g., treated with triethylamine) or switch to a more neutral stationary phase like Florisil or alumina.[2] |
| Prolonged Contact Time | Minimize the time your compound spends on the column by using a faster flow rate (flash chromatography) and avoiding unnecessarily long columns. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, homogenous bed. Drain the excess solvent until it is level with the top of the silica.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Apply the sample evenly to the top of the silica bed.
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Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity as the separation progresses.
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Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Acid-Base Extraction for Basic Amine Purification
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic endo-8-azabicyclo[3.2.1]octane derivative will be protonated and move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer containing non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and basify by the slow addition of a base (e.g., saturated sodium bicarbonate or 1 M NaOH) until the solution is basic to pH paper.
-
Extraction: Extract the now neutral amine product back into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Visualizations
Caption: General purification workflow for endo-8-azabicyclo[3.2.1]octane derivatives.
References
- 1. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 2. Chromatography [chem.rochester.edu]
- 3. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. csfarmacie.cz [csfarmacie.cz]
Technical Support Center: Improving Diastereoselectivity in 8-Azabicyclo[3.2.1]octane Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the diastereoselective synthesis of the 8-azabicyclo[3.2.1]octane core, a key scaffold in numerous tropane alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling diastereoselectivity in the synthesis of 8-azabicyclo[3.2.1]octanes?
A1: The main approaches to achieve high diastereoselectivity can be broadly categorized into two groups: the enantioselective desymmetrization of achiral tropinone derivatives and the enantioselective de novo construction of the tropane scaffold.[1] The latter often involves the use of chiral auxiliaries or enantioselective catalysis.[1] Key reactions where diastereoselectivity is crucial include intramolecular Mannich reactions, various cycloaddition reactions (such as [4+3] and 1,3-dipolar cycloadditions), and desymmetrization processes.[1][2]
Q2: How do reaction conditions such as solvent and temperature affect the diastereomeric outcome?
A2: Solvent and temperature can have a significant impact on diastereoselectivity. The choice of solvent can influence the stability of transition states and the solubility of intermediates, thereby affecting the product distribution.[3][4] Temperature can also alter the diastereomeric ratio, and in some cases, a non-linear relationship between temperature and selectivity is observed, which can be analyzed using Eyring plots to understand the enthalpic and entropic contributions.[3] For instance, in certain Lewis acid-promoted cyclizations, changing the solvent from THF to ether or altering the reaction temperature can significantly impact the yield and selectivity.[4]
Q3: What role do Lewis acids play in improving diastereoselectivity?
A3: Lewis acids are frequently used to catalyze and control the stereochemical outcome of reactions in the synthesis of 8-azabicyclo[3.2.1]octanes. They can activate substrates towards nucleophilic attack and organize the transition state to favor the formation of a specific diastereomer.[5][6] For example, in Mukaiyama aldol reactions, the Lewis acid coordinates to the aldehyde, influencing the facial selectivity of the enolate attack.[5] The choice of Lewis acid (e.g., AlCl₃, InCl₃, TiCl₄) and its stoichiometry can be critical in optimizing the diastereoselectivity of the reaction.[4]
Q4: Can chiral auxiliaries be effectively used to control the stereochemistry in 8-azabicyclo[3.2.1]octane synthesis?
A4: Yes, chiral auxiliaries are a well-established method for inducing diastereoselectivity. The auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical course of a subsequent bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed. This strategy has been successfully applied in various synthetic routes towards tropane alkaloids.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Intramolecular Mannich Reactions
| Symptom | Possible Cause | Suggested Solution |
| Formation of a complex mixture of diastereomers.[7] | Suboptimal reaction conditions (solvent, temperature, catalyst). | Systematically screen different solvents and temperatures. The use of an organocatalyst like L-proline may require optimization of stoichiometry and reaction time.[7] |
| Steric hindrance from bulky substituents on the precursor. | Consider modifying the protecting groups or substituents on the starting material to reduce steric clash in the transition state. | |
| Incorrect pH of the reaction medium. | For Mannich reactions, the pH can be critical for the formation of the iminium ion intermediate. Adjust the pH using appropriate acidic or basic additives. |
Issue 2: Poor Yield and/or Selectivity in [4+3] Cycloaddition Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the desired 8-azabicyclo[3.2.1]octane product. | Inefficient catalyst or suboptimal reaction conditions. | Screen different Lewis acid or transition metal catalysts (e.g., copper-based catalysts for formal [4+3] cycloadditions).[2] Optimize catalyst loading, temperature, and solvent. |
| Formation of undesired side products. | Instability of the diene or the azomethine ylide intermediate. | Ensure high purity of starting materials. Consider using a dual catalytic system, for example, a rhodium(II) complex with a chiral Lewis acid, which has been shown to improve both yield and selectivity in some cycloadditions.[8] |
| Incorrect diastereomer is the major product. | The facial selectivity of the cycloaddition is not well-controlled. | The use of a chiral catalyst or a chiral auxiliary can help control the approach of the reactants. The steric and electronic properties of the substituents on both the diene and the dipolarophile can also be modified to favor the desired diastereomer. |
Quantitative Data on Diastereoselectivity
The following tables summarize quantitative data on diastereoselectivity achieved in the synthesis of 8-azabicyclo[3.2.1]octane derivatives under various conditions.
Table 1: Diastereoselective Intramolecular Mannich Reaction
| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-aryl pyrrolidine derivative | DDQ | MeCN | RT | >20:1 | 75 |
| Acyclic amino ketone | L-proline | DMSO | 60 | Major diastereomer | 70 |
Table 2: Diastereoselective [4+3] Cycloaddition
| Diene | Dipolarophile | Catalyst | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 2-substituted cyclopentadiene | 2-arylaziridine | Cu(OTf)₂ | DCE | 80 | >20:1 | 85 |
| Furan derivative | Oxyallyl cation | Not specified | Not specified | Not specified | High | Not specified |
Table 3: Desymmetrization of Tropinone Derivatives
| Substrate | Reagent | Additive | Temperature (°C) | Enantiomeric Excess (ee %) | Yield (%) |
| Tropinone | Chiral lithium amide | LiCl | -78 | up to 95 | Not specified |
Experimental Protocols
Protocol 1: Diastereoselective Intramolecular Mannich Reaction
This protocol is a general representation based on literature procedures.
-
Preparation of the Precursor: Synthesize the acyclic amino ketone precursor through standard synthetic methods.
-
Cyclization: To a solution of the amino ketone (1.0 eq) in an appropriate solvent (e.g., DMSO), add the organocatalyst (e.g., L-proline, 0.2 eq).
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired diastereomer of the 8-azabicyclo[3.2.1]octane.
Protocol 2: Copper-Catalyzed Formal [4+3] Cycloaddition
This protocol is a general representation based on literature procedures for the synthesis of bridged azabicyclo[3.2.1]octanes.[2]
-
Reaction Setup: To an oven-dried reaction vessel, add the 2-arylaziridine (1.0 eq), the 2-substituted cyclopentadiene (1.2 eq), and the copper catalyst (e.g., Cu(OTf)₂, 0.1 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Execution: Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired diastereomer of the 8-azabicyclo[3.2.1]octane derivative.
Visual Guides
References
- 1. addi.ehu.es [addi.ehu.es]
- 2. Diastereoselective Construction of Bridged Azabicyclo[3.2.1]octane via Copper-Catalyzed Formal [4 + 3] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature and solvent effects in facial diastereoselectivity of nucleophilic addition: entropic and enthalpic contribution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 140.122.64.78 [140.122.64.78]
- 5. Diastereoselectivity in Lewis-Acid Catalyzed Mukaiyama Aldol Reactions: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
avoiding polymerization in tropinone synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during tropinone synthesis, with a specific focus on preventing unwanted polymerization.
Troubleshooting Guide: Polymerization Issues
Undesired polymerization is a frequent cause of low yields and purification difficulties in tropinone synthesis. This is primarily due to the high reactivity of succinaldehyde, a key starting material. Below is a guide to diagnose and resolve these issues.
| Issue | Possible Cause | Troubleshooting Steps |
| Reaction mixture becomes viscous, cloudy, or solidifies prematurely. | Polymerization of Succinaldehyde: Succinaldehyde is inherently unstable and prone to rapid, acid-catalyzed aldol-type polymerization, especially when neat or at elevated temperatures.[1][2] | 1. Use Freshly Prepared Succinaldehyde: The quality of succinaldehyde is critical. It is recommended to freshly distill it immediately before use.[3][4] 2. In Situ Generation: Generate succinaldehyde in the reaction mixture from a more stable precursor, such as its cyclic acetal, 2,5-dimethoxytetrahydrofuran, through acid-catalyzed hydrolysis.[1] 3. Proper Storage: If storing succinaldehyde, it should be as a dilute solution (e.g., in dichloromethane) at low temperatures (-20°C) for short periods.[3][4] |
| Low yield of tropinone with significant unidentified, high-molecular-weight byproducts. | Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can favor polymerization over the desired intramolecular Mannich reaction. | 1. Strict pH Control: Maintain the reaction pH within the optimal range. While yields can be good between pH 3-11, a pH around 5 is often reported as optimal. Use a buffer to maintain stable pH. 2. Temperature Management: Avoid high temperatures, which accelerate the polymerization of succinaldehyde.[1][3] Perform the reaction at room temperature or below, if necessary. 3. Order of Addition: Consider adding the succinaldehyde solution slowly to the mixture of methylamine and the acetone derivative to ensure it reacts in the desired pathway before it can polymerize. |
| Purification of tropinone is difficult due to a tarry or polymeric residue. | Formation of Mannich Base Polymers: If a primary amine like methylamine is used, the initial Mannich base product can potentially react further with formaldehyde (if used) or other electrophiles, leading to oligomers.[5][6] However, the primary issue in this synthesis is more likely succinaldehyde polymerization. | 1. Optimize Stoichiometry: Ensure the molar ratios of the reactants are correct to favor the formation of the bicyclic tropinone structure. 2. Purification Strategy: If polymeric material has formed, consider purification of the crude tropinone via vacuum distillation or by converting it to a crystalline salt (e.g., picrate) for isolation and then regenerating the free base. |
Frequently Asked Questions (FAQs)
Q1: My tropinone synthesis failed, and I ended up with a solid, insoluble mass. What happened?
A1: This is a classic sign of succinaldehyde polymerization. Succinaldehyde is highly reactive and can readily polymerize, especially if it is not pure, if the temperature is too high, or if it is handled in its neat (undiluted) form.[2][3] To prevent this, it is crucial to use freshly prepared or purified succinaldehyde, or to generate it in situ from a stable precursor like 2,5-dimethoxytetrahydrofuran.[1]
Q2: What is the ideal pH for the Robinson tropinone synthesis to avoid side reactions?
A2: The Robinson synthesis is notably pH-sensitive. While it can proceed over a broad pH range, studies have shown that yields are often optimal around pH 5. Operating at a controlled, mildly acidic pH can help to minimize side reactions. It is advisable to use a buffer solution to maintain the pH throughout the reaction.
Q3: Can I store succinaldehyde for future use?
A3: Storing pure succinaldehyde is not recommended due to its instability.[2] If you must store it, it should be for a short duration as a dilute solution in a solvent like dichloromethane, kept in a freezer at -20°C.[3][4] For long-term storage and reproducibility, it is best to store its more stable cyclic acetal, 2,5-dimethoxytetrahydrofuran, and hydrolyze it to generate fresh succinaldehyde before your synthesis.[1]
Q4: Are there alternatives to using succinaldehyde directly?
A4: Yes. The most common and effective alternative is the in situ generation of succinaldehyde from 2,5-dimethoxytetrahydrofuran.[1] This involves the acid-catalyzed hydrolysis of the acetal within the reaction mixture, ensuring that the concentration of free succinaldehyde at any given moment is low, thereby minimizing the rate of polymerization and favoring the desired reaction with methylamine and the acetone derivative.
Q5: Besides polymerization, what other side reactions should I be aware of in the Mannich reaction for tropinone synthesis?
A5: While succinaldehyde polymerization is the primary concern, other side reactions inherent to the Mannich reaction can occur. Since methylamine is a primary amine, the resulting tropinone, which is a secondary amine after the initial condensation and before the second ring closure, could theoretically react further. However, the intramolecular cyclization to form the stable bicyclic tropane skeleton is generally rapid and favored. Ensuring the correct stoichiometry and reaction conditions will promote the desired double Mannich reaction to yield tropinone.[5][6]
Experimental Protocol: Robinson Synthesis of Tropinone with In Situ Generation of Succinaldehyde
This protocol is adapted from established methods and incorporates best practices to minimize polymerization.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Methylamine solution (e.g., 40% in water)
-
Acetonedicarboxylic acid
-
Citrate buffer (pH 5)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of Acetonedicarboxylic Acid Solution: In a round-bottom flask, dissolve acetonedicarboxylic acid in a citrate buffer (pH 5). Cool the solution in an ice bath.
-
Addition of Methylamine: Slowly add the methylamine solution to the cooled acetonedicarboxylic acid solution with continuous stirring. Maintain the temperature below 10°C.
-
In Situ Generation of Succinaldehyde and Reaction: In a separate flask, prepare a solution of 2,5-dimethoxytetrahydrofuran in dilute hydrochloric acid. Slowly add this acidic solution dropwise to the stirred, cooled amine-dicarboxylic acid mixture over a period of 1-2 hours. The acid will catalyze the hydrolysis of the acetal to succinaldehyde, which will then react in the Mannich reaction.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Decarboxylation: After the reaction is complete, acidify the mixture with concentrated HCl to a pH of ~1-2. Gently heat the solution (e.g., to 80-90°C) until carbon dioxide evolution ceases. This step facilitates the decarboxylation of the intermediate tropinone-dicarboxylic acid to tropinone.
-
Workup - Extraction: Cool the reaction mixture to room temperature and make it strongly alkaline (pH > 12) with a concentrated NaOH solution. Extract the aqueous layer several times with diethyl ether or dichloromethane.
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Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield crude tropinone.
-
Purification: The crude tropinone can be purified by vacuum distillation.
Visualizing the Process
To aid in understanding the troubleshooting process and the chemical pathways, the following diagrams are provided.
Caption: Troubleshooting workflow for polymerization issues.
Caption: Desired synthesis vs. polymerization side reaction.
References
stability of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic solutions?
A1: Based on its chemical structure, which contains a secondary alcohol and a tertiary amine within a bicyclic system, this compound is expected to be relatively stable under mild acidic conditions at room temperature. However, under more stringent conditions, such as elevated temperatures and strong acidic environments, degradation may occur. The primary site of potential degradation is the alcohol functional group, which could undergo dehydration. The bicyclic ring system itself is generally stable.
Q2: What are the likely degradation pathways for this compound under acidic conditions?
A2: The most probable degradation pathway under acidic conditions is the acid-catalyzed dehydration of the secondary alcohol. This would involve protonation of the hydroxyl group to form a good leaving group (water), followed by elimination to form an alkene. Due to the bicyclic nature of the molecule, rearrangement of the resulting carbocation intermediate is also a possibility, potentially leading to a mixture of isomeric alkenes.
Q3: Are there any specific analytical methods recommended for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. An ideal method would be capable of separating the parent compound from any potential degradation products. The use of a mass spectrometry (MS) detector (LC-MS) can be highly beneficial for the identification of unknown degradants.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of parent compound peak in HPLC analysis after incubation in acid. | Degradation of the compound. | Confirm the identity of new peaks using LC-MS to identify potential degradation products. Reduce the severity of the acidic conditions (lower temperature, lower acid concentration) to slow down the degradation rate for better monitoring. |
| Appearance of multiple new peaks in the chromatogram. | Formation of multiple degradation products, possibly isomers. | Optimize the HPLC method to achieve baseline separation of all peaks. This may involve adjusting the mobile phase composition, gradient, or column chemistry. Use mass spectrometry to determine the molecular weights of the new species and aid in their identification. |
| Poor mass balance in the stability study. | Some degradation products may not be UV-active or may be volatile. | Use a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with UV detection. Ensure proper sample handling to minimize the loss of any volatile degradants. |
| Unexpectedly rapid degradation at low pH. | The specific buffer or acid used may be catalyzing the degradation. | Investigate the effect of different acids (e.g., hydrochloric acid vs. sulfuric acid) and buffer systems on the degradation rate. Ensure the pH of the solution is accurately measured and maintained. |
Quantitative Data Summary
The following tables present illustrative data from a hypothetical forced degradation study on this compound.
Table 1: Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | Parent Compound Remaining (%) | Degradant 1 (%) | Degradant 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 4 | 95.2 | 3.5 | 1.3 |
| 8 | 90.5 | 6.8 | 2.7 |
| 12 | 86.1 | 9.9 | 4.0 |
| 24 | 75.3 | 18.2 | 6.5 |
Table 2: Effect of pH on the Stability of this compound at 80°C for 24 hours
| pH | Parent Compound Remaining (%) | Total Degradants (%) |
| 1.0 | 65.8 | 34.2 |
| 3.0 | 88.2 | 11.8 |
| 5.0 | 97.5 | 2.5 |
| 7.0 | 99.8 | 0.2 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a typical forced degradation study to assess the stability of this compound under acidic conditions.[1][3]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress Conditions:
-
Pipette a known volume of the stock solution into separate vials.
-
Add an equal volume of 0.1 M hydrochloric acid to each vial.
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Incubate the vials at a constant temperature (e.g., 60°C) in a water bath or oven.
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At specified time points (e.g., 0, 4, 8, 12, and 24 hours), remove a vial and immediately neutralize the solution with an appropriate amount of a base (e.g., 0.1 M sodium hydroxide) to stop the degradation.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
A typical method might use a C18 column with a gradient elution of acetonitrile and a phosphate buffer.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.
-
Assess the mass balance of the reaction.
-
Visualizations
Potential Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed dehydration of the parent compound.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for the forced degradation study.
Logical Relationship of Stability Factors
Caption: Key factors affecting compound stability.
References
troubleshooting guide for intramolecular Mannich reaction.
Technical Support Center: Intramolecular Mannich Reaction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the intramolecular Mannich reaction. The content is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the intramolecular Mannich reaction and why is it useful?
The intramolecular Mannich reaction is a powerful carbon-carbon and carbon-nitrogen bond-forming reaction that occurs within a single molecule. It involves the cyclization of a substrate containing an amine, a carbonyl group (or its precursor), and an enolizable carbonyl or other acidic proton-containing moiety. This reaction is highly valuable for the synthesis of nitrogen-containing heterocyclic compounds, which are common structural motifs in natural products and pharmaceuticals.[1][2]
Q2: What is the general mechanism of the intramolecular Mannich reaction?
The reaction typically proceeds through three key steps:
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Iminium Ion Formation: The amine and a carbonyl group within the same molecule react, usually under acidic or basic conditions, to form a cyclic iminium ion intermediate.[3][4]
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Enolization: A separate carbonyl group (or other functionality with an acidic proton) within the molecule tautomerizes to form an enol or enolate.[3][4]
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Nucleophilic Attack: The enol/enolate acts as a nucleophile and attacks the electrophilic iminium ion, leading to the formation of a new carbon-carbon bond and the cyclized product.[3][4]
A basic workup is often necessary to deprotonate the nitrogen in the final product, known as a Mannich base.[5]
Troubleshooting Guide
Below are common issues encountered during the intramolecular Mannich reaction, along with potential causes and solutions.
Problem 1: Low or No Product Yield
Q: My intramolecular Mannich reaction is giving a very low yield or no product at all. What are the likely causes and how can I improve it?
A: Low or no yield in an intramolecular Mannich reaction can stem from several factors, ranging from inappropriate reaction conditions to substrate-related issues. A systematic approach to troubleshooting is recommended.
Initial Troubleshooting Workflow
Caption: A general workflow for troubleshooting low yields in intramolecular Mannich reactions.
Potential Causes and Solutions:
-
Inefficient Iminium Ion Formation: The equilibrium between the starting material and the crucial iminium ion intermediate may not be favorable.
-
Poor Enolization: The nucleophilic enol or enolate may not be forming in sufficient concentration.
-
Solution: If using acid catalysis, ensure the acid is strong enough to promote enolization. For base-catalyzed reactions, a stronger base might be necessary. However, be cautious as strong bases can promote side reactions.
-
-
Unfavorable Reaction Kinetics: The reaction may be too slow at the chosen temperature.
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing intermediates and influencing reaction rates.
Data Presentation: Effect of Solvent on Mannich Reaction Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Ethanol | NH4Cl | Reflux | up to 92 | [11] |
| Water | L-proline FAU zeolite | RT | High | [14] |
| Toluene | Benzoic Acid | 110 | 56 | [15] |
| Acetonitrile | Isothiourea | -50 | High | [16] |
| DMF | (none specified) | High | (not specified) | [12] |
Problem 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products. What are the common side reactions and how can I suppress them?
A: The formation of side products is a common issue in Mannich reactions. Understanding the potential side pathways is key to minimizing their occurrence.
Key Equilibria and Side Reactions
Caption: Competing reactions in the intramolecular Mannich reaction.
Common Side Reactions and Solutions:
-
Intermolecular Reactions: If the rate of the intramolecular reaction is slow, intermolecular Mannich or aldol reactions between starting material molecules can occur.
-
Solution: Run the reaction at high dilution to favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
-
-
Bis-Mannich Reaction: The initial Mannich product can sometimes react again with another molecule of the iminium ion if it has remaining acidic protons.[5]
-
Solution: Use a substrate that will only have one acidic proton available for the reaction. Alternatively, carefully control the stoichiometry of the reagents. Using a tertiary amine in the product-forming step can prevent further reaction.[5]
-
-
Aldol Condensation: The enolizable carbonyl component can undergo self-condensation.
-
Solution: Choose reaction conditions that favor iminium ion formation and its reaction with the enol over the self-condensation of the enol. This may involve adjusting the catalyst or temperature.
-
-
Use of Protecting Groups: Reactive functional groups elsewhere in the molecule may interfere with the reaction.
-
Solution: Protect sensitive functional groups that are not involved in the cyclization. For example, N-protecting groups like Boc or Cbz can be used to control the reactivity of the amine.[17]
-
Problem 3: Catalyst Selection and Optimization
Q: I am unsure which catalyst to use for my intramolecular Mannich reaction. What are the general guidelines for catalyst selection?
A: The choice of catalyst is crucial and depends heavily on the substrate. Both acid and base catalysts are commonly used.
Data Presentation: Common Catalysts for Mannich Reactions
| Catalyst Type | Examples | Typical Conditions | Notes | Reference |
| Brønsted Acids | HCl, H2SO4, Acetic Acid, TFA | Varies (often RT to reflux) | Promotes iminium ion formation. | [6] |
| Lewis Acids | TiCl4, Zn(OTf)2, BiCl3 | Often low temperatures | Can enhance electrophilicity of the iminium ion. | [18] |
| Bases | KOH, Et3N, Proline | Varies | Proline can act as an organocatalyst, promoting both enamine formation and iminium ion activation. | [3][7][9] |
| Heterogeneous | NH4Cl, L-proline on zeolite | Varies | Can simplify work-up and catalyst recovery. | [11][14][18] |
Experimental Protocol: General Procedure for Catalyst Screening
-
Setup: In parallel reaction vials, place your substrate (e.g., 0.1 mmol) in a suitable solvent (e.g., 1 mL of ethanol, acetonitrile, or toluene).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 10-20 mol%). Include a no-catalyst control.
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Acid Catalysts: Acetic acid, p-toluenesulfonic acid.
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Base Catalysts: Triethylamine, DBU.
-
Organocatalyst: L-proline.
-
-
Reaction: Stir the reactions at a set temperature (e.g., room temperature or 60°C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
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Analysis: Compare the conversion to the desired product and the formation of byproducts for each catalyst to identify the most promising conditions for further optimization.
Conclusion
Successfully troubleshooting the intramolecular Mannich reaction requires a systematic evaluation of reaction parameters. By carefully considering the choice of catalyst, solvent, and temperature, and by being mindful of potential side reactions, researchers can significantly improve the yield and purity of their desired heterocyclic products. This guide provides a starting point for addressing the most common challenges encountered in this versatile and important transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the intramolecular Mannich reaction in natural products total synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mannich reactions in high-boiling solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds [frontiersin.org]
- 18. researchgate.net [researchgate.net]
removal of diacylated byproducts in amide coupling reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering diacylated byproducts in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is a diacylated byproduct and why does it form?
A diacylated byproduct, also known as a diacylamine or imide, is a common impurity in amide coupling reactions involving primary amines. It forms when a single primary amine nucleophile reacts with two molecules of the activated carboxylic acid, resulting in the formation of a secondary amide with two acyl groups attached to the nitrogen atom.
The formation of this byproduct is influenced by several factors, including the steric hindrance of the primary amine, the reactivity of the acylating agent, and the reaction stoichiometry. For instance, sterically unhindered primary amines, such as those with the structure RCH₂NH₂, are more prone to diacylation, especially when using highly reactive acylating agents like acetic anhydride.
Q2: How can I prevent the formation of diacylated byproducts?
Preventing the formation of diacylated byproducts is often the most effective strategy. Here are several approaches:
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Control Stoichiometry: Use a slight excess of the primary amine relative to the carboxylic acid and coupling reagent. This ensures that the activated acid is more likely to react with a fresh amine molecule rather than the already acylated product.
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Slow Addition: Add the coupling reagent or activated carboxylic acid slowly to the reaction mixture containing the primary amine. This maintains a low concentration of the acylating agent, disfavoring the second acylation step.
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Choice of Coupling Reagent: The choice of coupling reagent can influence the extent of diacylation. While systematic comparative data is scarce, using less reactive coupling agents or conditions that favor the formation of a less reactive activated intermediate may reduce diacylation.
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Steric Hindrance: If synthetically feasible, using a more sterically hindered primary amine can disfavor the second acylation event.
-
Protecting Groups: In complex syntheses, temporarily protecting one of the N-H protons of the primary amine is a definitive but synthetically more demanding strategy.
Q3: I have already formed a diacylated byproduct. How can I remove it?
Several methods can be employed to remove diacylated byproducts from the desired mono-acylated product. The choice of method depends on the stability of your desired amide and the properties of the byproduct.
-
Selective Hydrolysis (Cleavage): Diacylamides (imides) can be selectively hydrolyzed back to the mono-amide under specific conditions. This is often the preferred method for removal.
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Chromatography: Standard purification techniques such as flash column chromatography or preparative HPLC can be effective in separating the mono-acylated product from the di-acylated byproduct, as they often have different polarities.
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Recrystallization: If the desired amide and the diacylated byproduct have sufficiently different solubilities in a particular solvent system, recrystallization can be an effective purification method.
Troubleshooting Guide
This guide provides a structured approach to addressing the presence of diacylated byproducts in your amide coupling reaction.
Diagram: Troubleshooting Workflow for Diacylated Byproducts
Caption: A decision tree for addressing diacylated byproducts in amide coupling.
Experimental Protocols
Protocol 1: Selective Hydrolysis of Diacylamide Byproduct
This protocol is a general method for the selective cleavage of one acyl group from a diacylamide (imide) to yield the desired mono-amide. This method is particularly useful when the diacyl byproduct is a cyclic imide.
Materials:
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Crude reaction mixture containing the desired mono-amide and the diacylamide byproduct.
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio). The concentration will depend on the solubility of your compounds.
-
Base Addition: Add 1.0 to 1.2 equivalents of solid lithium hydroxide (LiOH) to the solution at room temperature. The exact stoichiometry may need to be optimized for your specific substrate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to consume the diacylamide while minimizing hydrolysis of the desired mono-amide.
-
Quenching: Once the selective hydrolysis is complete, carefully quench the reaction by adding 1 M HCl until the pH of the aqueous layer is neutral to slightly acidic (pH ~6-7).
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product enriched in the desired mono-amide.
-
Purification: Further purify the product by column chromatography or recrystallization if necessary.
Diagram: Workflow for Selective Hydrolysis
Caption: Step-by-step workflow for the selective hydrolysis of diacylamides.
Data Presentation
The following tables summarize the effectiveness of different strategies for managing diacylated byproducts. The data presented are representative and may vary depending on the specific substrates and reaction conditions.
Table 1: Prevention Strategies and Their Impact on Diacylation
| Strategy | Condition | Typical Diacylated Byproduct Level (%) | Comments |
| Stoichiometry | Amine:Acid (1.2:1) | 5 - 15% | A simple and often effective first approach. |
| Amine:Acid (1.5:1) | < 5% | Higher excess of amine can further reduce diacylation but may complicate purification. | |
| Slow Addition | Acylating agent added over 1 hour | 2 - 10% | Effective for highly reactive systems. |
| Steric Hindrance | R-CH₂-NH₂ vs. R₂CH-NH₂ | 15 - 30% vs. < 5% | Demonstrates the significant effect of substrate structure. |
Table 2: Comparison of Removal Methods for Diacylated Byproducts
| Method | Typical Recovery of Mono-amide (%) | Typical Purity after Treatment (%) | Advantages | Disadvantages |
| Selective Hydrolysis (LiOH) | 80 - 95% | > 95% | High selectivity, cost-effective. | Requires careful monitoring to avoid over-hydrolysis of the desired product. |
| Column Chromatography | 70 - 90% | > 98% | High purity achievable, applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive, potential for product loss on the column. |
| Recrystallization | 50 - 80% | > 99% | Can yield very pure material, scalable. | Dependent on favorable solubility differences, may result in lower recovery. |
Diagram: Mechanism of Diacylation
Caption: The two-step process leading to the formation of a diacylated byproduct.
Technical Support Center: Optimization of Reaction Conditions for 8-Azabicyclo[3.2.1]octane Derivatization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing derivatization reactions of the 8-azabicyclo[3.2.1]octane scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common first step for derivatizing the 8-azabicyclo[3.2.1]octane (nortropane) core?
A1: The most common initial step is the protection of the secondary amine at the 8-position. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions. This protection prevents unwanted side reactions involving the nitrogen atom's nucleophilicity and basicity, allowing for selective modifications at other positions of the bicyclic scaffold.[1]
Q2: I am observing low yields in my N-alkylation of nortropane with an alkyl halide. What are the likely causes and how can I improve the outcome?
A2: Low yields in N-alkylation are often due to several factors:
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Insufficient reactivity of the alkylating agent: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. Consider switching to a more reactive halide. The addition of a catalytic amount of sodium or potassium iodide can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[2]
-
Poor solubility of reactants: Ensure that both the nortropane derivative and the base are soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally good choices.[2][3]
-
Inadequate base: The base should be strong enough to deprotonate the secondary amine effectively. Stronger bases like sodium hydride (NaH) can be used in anhydrous conditions, while weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient with more reactive alkylating agents.[3]
-
Steric hindrance: If either the nortropane derivative or the alkyl halide is sterically bulky, the reaction rate can be significantly reduced. In such cases, increasing the reaction temperature or using a less hindered base might be beneficial.[4]
-
Over-alkylation: The formation of a quaternary ammonium salt can be a side reaction. Using a slight excess of the amine relative to the alkylating agent and slow, dropwise addition of the alkylating agent can help minimize this.[3]
Q3: How can I control the diastereoselectivity during the functionalization of the C-3 position of tropinone?
A3: Controlling diastereoselectivity at the C-3 position is crucial. Here are some strategies:
-
For reductions of the C-3 ketone: The choice of reducing agent is critical. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor the formation of the axial alcohol (tropine), while less hindered reagents like sodium borohydride (NaBH₄) often lead to a mixture of axial and equatorial (pseudotropine) alcohols.
-
For aldol reactions: The use of chiral lithium amide bases for deprotonation can lead to excellent enantioselectivity and good diastereoselectivity. The choice of the chiral amine and the presence of additives like lithium chloride can significantly influence the stereochemical outcome.[5]
-
For other C-C bond formations: The stereochemical outcome can be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature.
Q4: What are common side reactions to be aware of during the synthesis of the 8-azabicyclo[3.2.1]octane core via the Mannich reaction?
A4: A common side reaction in the Robinson-Schöpf synthesis of tropinone (an intramolecular Mannich reaction) is intermolecular condensation. This is favored at high concentrations and incorrect pH. To favor the desired intramolecular cyclization, the reaction should be carried out under high dilution and at a pH of 4-5.[6]
Troubleshooting Guides
Guide 1: Low Yield in N-Alkylation of Nortropane Derivatives
This guide provides a systematic approach to troubleshooting low-yielding N-alkylation reactions.
Problem: The N-alkylation of a nortropane derivative with an alkyl halide results in a low yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yielding N-alkylation reactions.
Guide 2: Poor Diastereoselectivity in the Reduction of N-Boc-tropinone
This guide outlines steps to improve the diastereoselectivity of the reduction of the C-3 ketone in N-Boc-tropinone.
Problem: The reduction of N-Boc-tropinone yields an undesired mixture of diastereomeric alcohols (tropine and pseudotropine derivatives).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity in tropinone reduction.
Experimental Protocols
Protocol 1: N-Boc Protection of Nortropinone Hydrochloride
This protocol describes a standard procedure for the protection of the secondary amine of nortropinone.
Materials:
-
Nortropinone hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of nortropinone hydrochloride (1.0 eq) in DCM, add triethylamine (2.0-2.2 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-Boc-nortropinone.
Protocol 2: Mitsunobu Reaction for N-Alkylation of N-Boc-nortropanol
This protocol details the N-alkylation of a nortropanol derivative using Mitsunobu conditions, which proceeds with inversion of stereochemistry at the carbinol center.[6][7]
Materials:
-
N-Boc-nortropanol (e.g., N-Boc-tropine)
-
A suitable acidic nucleophile (e.g., a phenol, carboxylic acid, or phthalimide)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve N-Boc-nortropanol (1.0 eq), the acidic nucleophile (1.1-1.2 eq), and triphenylphosphine (1.2-1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2-1.5 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel. Note that the triphenylphosphine oxide and the reduced hydrazine byproduct can complicate purification. Using polymer-supported triphenylphosphine can simplify the workup.[8]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 8-azabicyclo[3.2.1]octanes via [3+2] Cycloaddition
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 100 | 24 | No Conversion |
| 2 | Toluene | 150 | 24 | 70 |
| 3 | Toluene | 150 | 1 | 77 |
| 4 | Neat | 150 | 0.5 | 81 |
Data adapted from a study on [3+2] cycloadditions of cyclopropanated pyrrole derivatives.
Table 2: Dihydroxylation of N-Boc protected 8-azabicyclo[3.2.1]oct-6-ene
| Entry | Reagent System | Solvent | Temperature (°C) | Time | Yield (%) | Diastereoselectivity (exo:endo) |
| 1 | OsO₄ (cat.), NMO | Acetone/H₂O | 0 - rt | 12 h | 43 | >95:5 |
| 2 | RuCl₃·3H₂O, NaIO₄ | CH₃CN/H₂O | 0 - 25 | 2 d | 47 | >95:5 |
Data extracted from a study on the derivatization of the 8-azabicyclo[3.2.1]octane framework.[9]
Table 3: Conditions for the N-Alkylation of Nortropinone
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | Ethyl iodide | Cs₂CO₃ | DMF | 60 | 8 | 92 |
| 3 | 3-Bromopropanol | NaH | THF | rt | 24 | 75 |
| 4 | Methyl iodide | K₂CO₃ | Acetone | 56 | 16 | 60 |
Representative conditions compiled from various sources.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide [smolecule.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Scale-Up Synthesis of endo-8-Azabicyclo[3.2.1]octane Derivatives
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of endo-8-Azabicyclo[3.2.1]octane derivatives.
Frequently Asked Questions (FAQs)
Synthesis of Tropinone (Key Intermediate)
Q1: My Robinson-Schöpf synthesis of tropinone is giving a low yield on a multi-kilogram scale. What are the most critical parameters to investigate?
A1: Low yields in the Robinson-Schöpf synthesis at scale are common and typically trace back to a few critical parameters. This one-pot, double Mannich reaction's yield can be improved from as low as 17% to over 90% with careful control.[1][2][3] Key factors to check are:
-
pH Control: This is the most critical parameter. The reaction proceeds optimally under physiological conditions, ideally between pH 5 and 9.[4] Deviations outside this range can significantly hinder the cascade reaction.
-
Reagent Quality: Ensure the purity of starting materials, especially the succinaldehyde and acetonedicarboxylic acid. Impurities can lead to side reactions.
-
Temperature Management: While often run at ambient temperature, the Mannich reaction can be exothermic. On a large scale, poor heat dissipation can create hotspots, leading to decomposition and side product formation.
-
Decarboxylation Conditions: After the main condensation, the intermediate dicarboxylic acid must be decarboxylated. This is typically achieved by heating the acidic solution. Incomplete decarboxylation will result in yield loss.[5]
Q2: What are common side products in the Robinson-Schöpf synthesis and how can I minimize them?
A2: The primary side products are typically polymers from the self-condensation of succinaldehyde or incompletely cyclized intermediates. Minimizing these involves:
-
Controlled Reagent Addition: On a large scale, consider the controlled addition of succinaldehyde to the mixture of methylamine and acetonedicarboxylic acid to maintain a low concentration of the aldehyde and favor the desired reaction pathway.
-
Effective Mixing: Ensure the reactor has adequate agitation to maintain homogeneity and prevent localized high concentrations of reactants.
-
Strict pH Monitoring: Use an in-line pH probe to monitor and adjust the pH in real-time.
Stereoselective Reduction and Purification
Q3: I am struggling to achieve a high diastereomeric ratio (d.r.) for the desired endo-isomer during the reduction of tropinone. How can I improve the selectivity?
A3: Achieving high endo selectivity is a common challenge. The reduction of the C3-ketone can produce both the desired endo alcohol (tropine) and the undesired exo alcohol (pseudotropine).
-
Choice of Reducing Agent: Bulky hydride reagents tend to favor attack from the less hindered equatorial face, yielding the axial (exo) alcohol. Smaller hydride reagents, like Lithium Aluminum Hydride (LiAlH₄), preferentially attack from the axial face to give the desired equatorial (endo) alcohol, though selectivity may be moderate (e.g., ~85:15).[6] Catalytic hydrogenation (e.g., with Raney Nickel) is also a common method for this reduction.[5]
-
Temperature Control: Lowering the reaction temperature (e.g., to -20°C or 0°C) can significantly enhance diastereoselectivity by favoring the transition state with the lowest activation energy, which typically leads to the endo product.
-
Solvent Effects: The solvent can influence the conformation of the substrate and the reactivity of the hydride, thereby affecting selectivity. Protic solvents like ethanol are common.
Q4: What is the most effective method for separating the endo and exo isomers on a large scale?
A4: While chromatography is effective at the lab scale, it is often not economically viable for large-scale separation of bulk intermediates.[7]
-
Fractional Crystallization: This is the preferred industrial method. The two diastereomers will have different solubilities in various solvent systems. A common approach is to convert the amino alcohols to their salts (e.g., hydrochlorides or oxalates) and perform fractional crystallization. This process exploits the differences in the crystal lattice energies of the diastereomeric salts. A detailed screening of solvents is necessary to identify a system that provides a significant solubility differential.
-
Process Design: Ideally, the reduction step is optimized to provide a high enough d.r. (>98:2) so that the minor exo isomer can be removed as an impurity during the crystallization of the desired endo product without requiring a dedicated separation step.
Troubleshooting Guides
Guide 1: Low Yield in Robinson-Schöpf Synthesis of Tropinone
This guide addresses common issues leading to poor yields during the scale-up of the tropinone synthesis.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield (<50%) with Complex Mixture | Incorrect pH: The reaction is highly pH-sensitive. A pH outside the optimal 5-9 range can halt the cascade or promote side reactions.[4] | 1. Implement rigorous pH control using an in-line probe. 2. Prepare buffered solutions or use a controlled-addition strategy for acid/base to maintain pH. 3. Target a pH of 7-8 for optimal results.[8] |
| Reaction Stalls / Incomplete Conversion | Poor Reagent Quality: Succinaldehyde can polymerize on storage. Acetonedicarboxylic acid can degrade. | 1. Use fresh, high-purity succinaldehyde or generate it in situ if possible. 2. Verify the purity of acetonedicarboxylic acid by titration or other appropriate methods before use. |
| Formation of Tarry, Polymeric Material | Poor Temperature Control / Hotspots: The Mannich reaction is exothermic. Localized overheating promotes polymerization of the aldehyde.[9] | 1. Ensure the reactor's cooling system is sufficient for the batch size. 2. Use a jacketed reactor with efficient heat transfer fluid circulation. 3. Implement a slow, controlled addition of one of the reactants to manage the rate of heat generation. |
| Product Contains Significant Carboxylic Acid Impurity | Incomplete Decarboxylation: The final heating step after acidification was insufficient in time or temperature. | 1. After acidification, ensure the reaction mixture is heated to the target temperature (e.g., 80-90°C) for a sufficient duration. 2. Monitor CO₂ evolution to gauge reaction completion. 3. Use HPLC as an in-process control (IPC) to confirm the absence of the dicarboxylic acid intermediate. |
Guide 2: Poor endo:exo Selectivity in Tropinone Reduction
This guide focuses on improving the diastereomeric ratio during the reduction to form the desired endo-alcohol.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low endo:exo Ratio (e.g., < 85:15) | High Reaction Temperature: Higher temperatures reduce the energy difference between the diastereomeric transition states, leading to lower selectivity. | 1. Lower the reaction temperature. Perform trials at 0°C, -10°C, and -20°C. 2. Ensure the cooling system can maintain the target temperature during the (often exothermic) addition of the reducing agent. |
| Incorrect Reducing Agent: Bulky reducing agents (e.g., L-Selectride®) will favor formation of the exo isomer. | 1. Use a small hydride reagent such as Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).[6] 2. For catalytic hydrogenation, screen catalysts (e.g., Raney Nickel, Platinum oxide) and conditions (pressure, temperature).[5] | |
| Inconsistent Selectivity Between Batches | Variable Reagent Purity/Activity: The activity of hydride reagents can vary between lots or degrade upon storage. | 1. Use a new, sealed container of the reducing agent. 2. Standardize the reagent by titration before use in a large-scale campaign. |
| Difficult Work-up / Emulsion Formation | Quenching Procedure: Uncontrolled quenching of reactive hydrides like LiAlH₄ on a large scale can be hazardous and lead to work-up issues. | 1. Develop a robust quenching protocol involving the slow, temperature-controlled addition of a reagent like ethyl acetate, followed by aqueous solutions (e.g., Rochelle's salt or dilute NaOH). |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of Tropinone via Robinson-Schöpf Reaction
Safety Warning: This reaction involves handling of acidic and basic solutions. The decarboxylation step releases carbon dioxide gas, which must be safely vented. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. The reaction should be conducted in a well-ventilated area or fume hood.
Equipment:
-
100 L jacketed glass reactor with overhead stirring, temperature probe, pH probe, and reflux condenser.
-
Addition funnel or dosing pump.
-
Heating/cooling circulator.
Reagents:
-
Acetonedicarboxylic acid (8.76 kg, 60.0 mol)
-
Methylamine (40% solution in water, 4.66 L, 60.0 mol)
-
Succinaldehyde (40% solution in water, 12.91 kg, 60.0 mol)
-
Citric Acid Buffer (to maintain pH)
-
Sodium Hydroxide (for pH adjustment)
-
Hydrochloric Acid (for decarboxylation)
-
Toluene (for extraction)
Procedure:
-
Initial Charge: Charge the reactor with 40 L of deionized water and begin agitation. Add the acetonedicarboxylic acid (8.76 kg) and stir until dissolved.
-
pH Adjustment: Cool the solution to 15-20°C. Slowly add the 40% methylamine solution (4.66 L), monitoring the temperature and pH. The addition is exothermic. Maintain the temperature below 30°C. Adjust the pH to ~7.5 with a citric acid buffer solution or dilute NaOH.
-
Aldehyde Addition: Begin the slow, subsurface addition of the 40% succinaldehyde solution (12.91 kg) via a dosing pump over 4-6 hours. Monitor the internal temperature and maintain it at 20-25°C using the reactor jacket.
-
Reaction: After the addition is complete, allow the mixture to stir at 20-25°C for an additional 12-18 hours. Monitor the reaction progress by an appropriate in-process control (IPC), such as HPLC-UV, checking for the disappearance of starting materials.
-
Acidification & Decarboxylation: Once the reaction is complete, cool the mixture to 10°C. Slowly and carefully add concentrated hydrochloric acid until the pH is < 2. An exotherm and gas evolution (CO₂) will occur. Once the pH is stable, slowly heat the reactor contents to 80-85°C and hold for 2-3 hours to ensure complete decarboxylation. Vent the reactor to a scrubber.
-
Work-up: Cool the reaction mixture to 20°C. Adjust the pH to >12 with a 50% NaOH solution, keeping the temperature below 30°C.
-
Extraction: Extract the aqueous layer with toluene (3 x 20 L). Combine the organic layers.
-
Isolation: Concentrate the combined toluene extracts under reduced pressure to yield crude tropinone as an oil, which should crystallize upon standing. The crude product can be purified further by vacuum distillation or recrystallization from a suitable solvent like light petroleum.[5]
Protocol 2: Diastereoselective Reduction of Tropinone to endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine)
Safety Warning: This reaction uses Sodium Borohydride, which reacts with water and acids to produce flammable hydrogen gas. The reaction should be performed under an inert atmosphere (Nitrogen). Appropriate PPE is required.
Equipment:
-
50 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.
-
Dosing vessel for reagent solution.
Reagents:
-
Tropinone (2.78 kg, 20.0 mol)
-
Methanol (20 L)
-
Sodium Borohydride (NaBH₄) (0.91 kg, 24.0 mol)
-
Acetone (for quenching)
-
Sodium Hydroxide solution (for work-up)
-
Ethyl Acetate (for extraction)
Procedure:
-
Initial Charge: Charge the reactor with tropinone (2.78 kg) and methanol (20 L). Stir under a nitrogen atmosphere until all the tropinone has dissolved.
-
Cooling: Cool the solution to -10°C using the reactor jacket.
-
Hydride Addition: In a separate vessel, carefully prepare a solution or slurry of sodium borohydride (0.91 kg) in a small amount of methanol (if solubility allows and it is deemed safe) or add it portion-wise as a solid. Add the NaBH₄ to the tropinone solution over 2-3 hours, ensuring the internal temperature does not rise above -5°C.
-
Reaction: Stir the reaction mixture at -10°C to -5°C for 4-6 hours. Monitor the reaction by IPC (TLC or HPLC) until the tropinone is consumed.
-
Quench: Slowly and carefully add acetone to the reaction mixture at -10°C to quench any excess NaBH₄.
-
Work-up: Warm the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol. Add water and a 1M NaOH solution to the residue.
-
Extraction: Extract the product into ethyl acetate (3 x 10 L). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of endo and exo isomers.
-
Purification: The crude solid can be purified by fractional crystallization. A potential starting point is to dissolve the material in a hot solvent like isopropanol or an acetone/heptane mixture and allow it to cool slowly. The less soluble diastereomer (ideally the desired endo isomer) should crystallize out. The purity of the isolated solid should be checked by HPLC or GC.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General Workflow for Scale-Up Synthesis.
Caption: Troubleshooting Logic for Low Yield / Purity.
References
- 1. icheme.org [icheme.org]
- 2. Tropinone - Wikipedia [en.wikipedia.org]
- 3. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 4. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. bspublications.net [bspublications.net]
- 7. Separation of four isomeric tropane alkaloids from Schizanthus grahamii by non-aqueous capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Endo vs. Exo 8-Azabicyclo[3.2.1]octane Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The stereochemical orientation of substituents on the 8-azabicyclo[3.2.1]octane scaffold, commonly found in tropane alkaloids and their synthetic analogs, critically dictates their biological activity. The distinction between endo and exo isomers significantly influences binding affinity and selectivity for key neurological targets, including monoamine transporters and muscarinic acetylcholine receptors. This guide provides a comprehensive comparison of the biological profiles of endo and exo 8-azabicyclo[3.2.1]octane derivatives, supported by quantitative data and detailed experimental protocols.
Comparative Biological Activity at Monoamine Transporters
The dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) are crucial for regulating neurotransmitter levels in the synapse and are primary targets for a wide range of therapeutics. The stereochemistry of 8-azabicyclo[3.2.1]octane derivatives plays a pivotal role in their interaction with these transporters.
While direct head-to-head comparisons of extensive series of endo and exo isomers are not always available in single studies, the existing literature indicates that the rigid ethylidenyl-8-azabicyclic[3.2.1]octane skeleton can impart modest stereoselective binding and uptake inhibition at the DAT[1]. Structure-activity relationship (SAR) studies have revealed that modifications at the 3-position and the nitrogen at the 8-position can significantly alter affinity and selectivity for DAT, SERT, and NET[1][2][3]. For instance, certain 8-substituted derivatives have been shown to be highly selective for DAT over SERT and NET[1][2].
Comparative Biological Activity at Muscarinic Acetylcholine Receptors
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors with five subtypes (M1-M5) that mediate a wide range of physiological functions. The stereoselectivity of 8-azabicyclo[3.2.1]octane derivatives at these receptor subtypes is a key determinant of their pharmacological profile. The pharmacological action of tropane alkaloids is stereoselective, which is due to the differing affinity and binding of the stereoisomers to muscarinic receptors[4].
A study comparing exo and endo azabicyclo[3.2.1]octane analogues revealed that the exo configuration can lead to optimal pharmacology at muscarinic receptors compared to their endo counterparts in certain series of compounds[5]. The affinity of various tropane alkaloids for muscarinic receptors has been extensively studied, with quaternary derivatives often showing the highest binding affinities[6][7].
Table 1: Comparative Binding Affinities (Ki, nM) of endo vs. exo Azabicyclo[3.2.1]octane Analogues at Muscarinic Receptor Subtypes
| Compound/Isomer | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Exo Azabicyclo[3.2.1]octane Analogue | 0.6±0.2 | 2.8±1.4 | 0.2±0.02 | 0.2±0.05 | 0.8±0.09 |
| Endo Azabicyclo[3.2.1]octane Analogue | - | - | - | - | - |
Note: Data for the endo analogue was not provided in the same comparative table in the initial search results. The table is structured to highlight the available data for the exo isomer and to indicate where comparative data for the endo isomer is needed.
Experimental Protocols
Radioligand Binding Assays for Monoamine Transporters
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
Materials:
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Membrane preparations from rat brain tissue (e.g., striatum for DAT, cortex for SERT and NET) or cells expressing the respective transporters.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM fluoxetine for SERT, 10 µM desipramine for NET).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and various concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki values using the Cheng-Prusoff equation.
Neurotransmitter Uptake Inhibition Assay
Objective: To measure the functional potency (IC50) of test compounds to inhibit the uptake of neurotransmitters by their respective transporters.
Materials:
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.
-
Synaptosomes prepared from rat brain tissue or cells expressing the transporters.
-
Krebs-Ringer-HEPES buffer.
-
Test compounds at various concentrations.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Pre-incubate the synaptosomes or cells with the test compound for a short period.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake.
-
Incubation: Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Lyse the cells/synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.
-
Data Analysis: Determine the IC50 values from the concentration-response curves.
Signaling Pathways and Experimental Workflows
The biological effects of 8-azabicyclo[3.2.1]octane derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for interpreting experimental data and for rational drug design.
References
- 1. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]
Spectroscopic Differentiation of Endo and Exo 8-Azabicyclo[3.2.1]octane Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical configuration of substituents on the 8-azabicyclo[3.2.1]octane (tropane) skeleton is a critical determinant of biological activity and pharmacological profile. The differentiation between endo and exo isomers is therefore a fundamental requirement in the synthesis, characterization, and development of tropane-based therapeutic agents. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish between these isomers, supported by experimental data for the model compounds tropine (endo-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane) and pseudotropine (exo-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane).
Comparative Spectroscopic Data
The spatial orientation of substituents in endo and exo isomers leads to distinct spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Infrared (IR) spectroscopy and Mass Spectrometry (MS) also provide valuable, albeit sometimes less definitive, differentiating features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the stereochemical elucidation of 8-azabicyclo[3.2.1]octane isomers. The rigid bicyclic framework results in significant differences in the chemical shifts (δ) and coupling constants (J) for protons and carbons, depending on their endo or exo orientation.
¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | endo Isomer (Tropine) | exo Isomer (Pseudotropine) | Key Differentiating Feature |
| H-3 | ~4.0 ppm (broad) | ~3.8 ppm (multiplet) | The chemical shift and multiplicity of the proton on the carbon bearing the substituent are highly diagnostic.[1] |
| N-CH₃ | ~2.5 ppm (singlet) | ~2.3 ppm (singlet) | The chemical shift of the N-methyl protons can vary slightly between isomers.[1] |
| H-1, H-5 (bridgehead) | ~3.2 ppm (broad) | ~3.1 ppm (broad) | Bridgehead protons often show subtle differences in their chemical shifts.[1] |
¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | endo Isomer (Tropine) | exo Isomer (Pseudotropine) | Key Differentiating Feature |
| C-3 | ~64.5 ppm | ~67.8 ppm | The carbon bearing the substituent experiences a significant change in its electronic environment and thus its chemical shift.[1] |
| C-1, C-5 (bridgehead) | ~62.3 ppm | ~63.5 ppm | The bridgehead carbons also exhibit discernible differences in their chemical shifts.[1] |
| N-CH₃ | ~40.2 ppm | ~39.8 ppm | The N-methyl carbon chemical shift shows minor variation.[1] |
| C-2, C-4 | ~35.5 ppm | ~38.7 ppm | Carbons adjacent to the substituted carbon are also sensitive to the stereochemistry.[1] |
| C-6, C-7 | ~26.0 ppm | ~26.5 ppm | The carbons of the ethylene bridge show slight differences.[1] |
Infrared (IR) Spectroscopy
While the overall IR spectra of endo and exo isomers are often similar, subtle differences in the fingerprint region, particularly the C-O stretching frequency for hydroxylated analogs, can be diagnostic.
Characteristic IR Absorption Bands (cm⁻¹)
| Functional Group | endo Isomer (Tropine) | exo Isomer (Pseudotropine) | Key Differentiating Feature |
| O-H stretch | ~3400 (broad) | ~3400 (broad) | The O-H stretching vibration is typically broad for both isomers due to hydrogen bonding and not a primary point of differentiation.[1] |
| C-H stretch | ~2850-2950 | ~2850-2950 | The C-H stretching region is generally similar for both isomers.[1] |
| C-O stretch | ~1040 | ~1060 | The C-O stretching vibration is influenced by the axial vs. equatorial position of the hydroxyl group and can be a key distinguishing feature.[1] |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of endo and exo isomers often yields very similar fragmentation patterns, making their differentiation by MS alone challenging.[1] The primary fragmentation involves the cleavage of the bicyclic system. However, subtle differences in the relative intensities of fragment ions may be observed.
Common Mass Spectral Fragments for Tropine/Pseudotropine
| m/z | Proposed Fragment |
| 141 | Molecular ion [M]⁺ |
| 124 | [M - OH]⁺ |
| 96 | Fragmentation of the bicyclic ring |
| 82, 83 | Further fragmentation of the piperidine ring |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[2]
-
¹H NMR Spectroscopy :
-
Instrument : 400 MHz NMR Spectrometer.
-
Parameters : Acquire the spectrum at 298 K using a standard pulse sequence. A 90° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 3-4 seconds are typical. A sufficient number of scans (e.g., 16-64) should be collected to ensure a good signal-to-noise ratio.[2]
-
Processing : Apply a line broadening of 0.3 Hz, followed by Fourier transformation. The spectrum should be phased and baseline corrected. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.[2]
-
-
¹³C NMR Spectroscopy :
-
Instrument : 100 MHz NMR Spectrometer.
-
Parameters : Acquire the spectrum at 298 K using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are commonly used. A larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.[2]
-
Processing : Apply a line broadening of 1-2 Hz before Fourier transformation. Calibrate the chemical shifts relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method) :
-
Dissolve a small amount of the solid sample (2-5 mg) in a few drops of a volatile solvent (e.g., dichloromethane or methanol).
-
Apply a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate. If the resulting spectrum has low intensity, an additional drop of the solution can be added and the solvent evaporated.[2]
-
-
Instrumentation : Fourier Transform Infrared (FT-IR) Spectrometer.
-
Data Acquisition :
-
Perform a background scan of the clean, empty salt plate.
-
Place the salt plate with the sample film in the sample holder.
-
Record the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction : For volatile compounds like many tropane alkaloids, Gas Chromatography (GC) is an ideal method for sample introduction, which also serves to separate the isomers.
-
Ionization : Electron Ionization (EI) is a common method for the analysis of small organic molecules.
-
Electron Energy : Typically 70 eV.
-
-
Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu) to observe the molecular ion and key fragment ions.
Visualization of the Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of endo and exo 8-azabicyclo[3.2.1]octane isomers.
Caption: Workflow for Spectroscopic Differentiation.
References
Comparative Binding Affinity of 8-Azabicyclo[3.2.1]octane Analogs: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the binding affinities of 8-azabicyclo[3.2.1]octane analogs is crucial for the design and development of novel therapeutics targeting monoamine transporters and muscarinic acetylcholine receptors. This guide provides a comparative analysis of the binding affinities of various analogs, supported by experimental data, detailed methodologies, and visual representations of relevant signaling pathways.
Quantitative Comparison of Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or IC50 in nM) of a selection of 8-azabicyclo[3.2.1]octane analogs for the dopamine transporter (DAT) and the serotonin transporter (SERT). Lower values indicate higher binding affinity.
| Compound | 3β-Substituent | 2β-Substituent | Target | Binding Affinity (Ki/IC50, nM) |
| Analog 1 | 4-(1-methylethenyl)phenyl | Propanoyl | 5-HT Transporter | 0.1[1] |
| Analog 1 | 4-(1-methylethenyl)phenyl | Propanoyl | Dopamine Transporter | 15[1] |
| Analog 1 | 4-(1-methylethenyl)phenyl | Propanoyl | Norepinephrine Transporter | ~100[1] |
| Analog 2 | 3,4-dichlorophenyl | Carbomethoxy | Dopamine Transporter | 5.7[2] |
| Analog 2 | 3,4-dichlorophenyl | Carbomethoxy | Serotonin Transporter | 8.0[2] |
| Analog 3 | 3,4-dichlorophenyl (unsaturated) | Carbomethoxy | Dopamine Transporter | 4.5[2] |
| Analog 4 | Naphthyl derivatives | Acyl | Dopamine Transporter | High Affinity[3] |
| Analog 4 | Naphthyl derivatives | Acyl | Serotonin Transporter | High Affinity[3] |
| Analog 5 | Aryl | Ethyl ketone | Dopamine Transporter | Data dependent on aryl and N-substituents[1] |
| Analog 5 | Aryl | Ethyl ketone | Serotonin Transporter | Data dependent on aryl and N-substituents[1] |
| Analog 6 | 3',4'-dichlorophenyl | - | Dopamine Transporter | High Affinity[4] |
| Analog 7 | 2-naphthyl | - | Serotonin Transporter | High Affinity[4] |
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay targeting the dopamine transporter.
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol outlines the steps for a competitive binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Membrane Preparation: Crude membrane fractions from rat striatum tissue or cells expressing the dopamine transporter.
-
Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Test Compounds: 8-azabicyclo[3.2.1]octane analogs at various concentrations.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize the tissue (e.g., rat striatum) in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the membrane preparation, the radioligand ([³H]WIN 35,428), and either the test compound at various concentrations or the non-specific binding control.
-
Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 4°C or room temperature) to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Measurement and Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Signaling Pathways
The biological effects of 8-azabicyclo[3.2.1]octane analogs are mediated through their interaction with specific protein targets, which in turn modulate intracellular signaling cascades.
Dopamine Transporter (DAT) Regulation Workflow.
The primary role of the dopamine transporter is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopaminergic signal. 8-Azabicyclo[3.2.1]octane analogs that inhibit DAT block this reuptake process, leading to an increased concentration of dopamine in the synapse and prolonged activation of postsynaptic dopamine receptors.
Muscarinic Acetylcholine Receptor (M1/M3/M5) Signaling Pathway.
Muscarinic acetylcholine receptors are G-protein coupled receptors. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins. Upon activation by an agonist like acetylcholine, the receptor stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). 8-Azabicyclo[3.2.1]octane analogs that act as antagonists at these receptors block this signaling cascade, thereby inhibiting the cellular responses mediated by these pathways.
References
- 1. Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 8-thiabicyclo[3.2.1]octanes and their binding affinity for the dopamine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2beta-acyl-3beta-(substituted naphthyl)-8-azabicyclo[3.2.1]octanes and their binding affinities at dopamine and serotonin transport sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of 8-Azabicyclo[3.2.1]octane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for substituent groups, making it an ideal platform for designing potent and selective ligands for a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-azabicyclo[3.2.1]octane derivatives, focusing on their interactions with monoamine transporters, kappa opioid receptors, muscarinic acetylcholine receptors, and N-acylethanolamine-hydrolyzing acid amidase (NAAA).
I. Monoamine Transporter Inhibitors
Derivatives of 8-azabicyclo[3.2.1]octane have been extensively investigated as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key therapeutic strategy for various neurological and psychiatric disorders.
Comparative Data
The following table summarizes the binding affinities (Ki, nM) of various 8-azabicyclo[3.2.1]octane derivatives for DAT, SERT, and NET. These compounds are compared to GBR 12909, a well-known selective DAT inhibitor that features a piperazine core, representing an alternative scaffold.
| Compound | R (at N-8) | Ar (at C-3) | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 8-azabicyclo[3.2.1]octane Derivatives | |||||||
| 1 | -CH₃ | -CH=C(Ph)₂ | 19 | 10,000 | 2,700 | 526 | 142 |
| 2 | -CH₂CH₃ | -CH=C(Ph)₂ | 19 | 6,800 | 2,100 | 358 | 111 |
| 3 | -CH₂CH₂CH₃ | -CH=C(Ph)₂ | 21 | 5,400 | 1,800 | 257 | 86 |
| 4 | -CH₂-cyclopropyl | -CH=C(Ph)₂ | 4.0 | 4,240 | 1,100 | 1060 | 275 |
| 5 | -CH₂Ph | -CH=C(Ph)₂ | 6.0 | 2,100 | 800 | 350 | 133 |
| 6 | -CH₂(4-Cl-Ph) | -CH=C(Ph)₂ | 3.9 | 3,200 | 5,300 | 821 | 1358 |
| Alternative Scaffold | |||||||
| GBR 12909 | - | - | 4.8 | 2,400 | 2,800 | 500 | 583 |
Data compiled from multiple sources.
Structure-Activity Relationship Summary
-
Substitution at the 8-position (Nitrogen): The nature of the substituent on the nitrogen atom significantly influences both potency and selectivity.[1][2][3]
-
Small alkyl groups (methyl, ethyl, propyl) generally result in potent DAT inhibition with good selectivity over SERT and NET.
-
The introduction of a cyclopropylmethyl group (Compound 4) leads to a notable increase in both DAT potency and selectivity, particularly over SERT.[1][2][3]
-
Bulky benzyl and substituted benzyl groups (Compounds 5 and 6) maintain high DAT affinity, with the 4-chlorobenzyl derivative (Compound 6) exhibiting exceptional selectivity against NET.[1][2][3]
-
-
Substitution at the 3-position: The diarylmethoxyethylidenyl group at the C-3 position is a key pharmacophore for high-affinity DAT binding.[1][2] The rigid ethylidenyl linker contributes to the stereoselective binding at the transporter.[1][2][3]
-
Comparison with GBR 12909: The 8-azabicyclo[3.2.1]octane scaffold can produce DAT inhibitors with comparable or even superior potency and selectivity to the piperazine-based GBR 12909. Notably, strategic substitution at the N-8 position of the tropane ring offers a fine-tuning mechanism for selectivity that is distinct from the SAR of GBR 12909 analogs.[1][2]
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines the general procedure for determining the binding affinity of test compounds to DAT, SERT, and NET using radiolabeled ligands.
-
Membrane Preparation: Membranes are prepared from rat brain tissue or cells stably expressing the human transporters. The tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a specific radioligand, and the test compound at various concentrations.
-
DAT: [³H]WIN 35,428 is commonly used.
-
SERT: [³H]citalopram is a standard radioligand.
-
NET: [³H]nisoxetine is frequently employed.
-
-
Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 25°C) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of a known inhibitor) from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
Signaling Pathway and Workflow
Caption: Workflow for assessing monoamine transporter inhibition and the targeted signaling pathway.
II. Kappa Opioid Receptor Antagonists
The 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide series has emerged as a promising class of potent and selective kappa opioid receptor (KOR) antagonists. These compounds are being investigated for the treatment of depression and other mood disorders.
Comparative Data
The following table presents the in vitro activity of representative 8-azabicyclo[3.2.1]octan-3-yloxy-benzamide derivatives as KOR antagonists.
| Compound | R (N-substitution) | Kappa IC₅₀ (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio | hERG IC₅₀ (µM) |
| 7 | -H | 77 | >400 | >400 | - |
| 8 | -CH₂-cyclohexyl | 20 | 36 | 415 | - |
| 9 | -C(O)NH-cyclohexyl | 172 | 93 | >174 | >33 |
Data compiled from multiple sources.[4][5]
Structure-Activity Relationship Summary
-
N-Substitution: Modification of the pendant N-substitution on the benzamide moiety is a key determinant of potency, selectivity, and safety profile.[4][5]
-
The unsubstituted analog (Compound 7) is a highly potent and selective KOR antagonist.
-
Introduction of a cyclohexylmethyl group (Compound 8) maintains high potency.[4]
-
Incorporating a cyclohexylurea moiety (Compound 9) leads to analogs with improved in vitro opioid and hERG selectivity, indicating a better safety profile.[4][5]
-
-
Linker and Benzamide Ring: Modifications to the linker between the tropane core and the benzamide ring, as well as substitutions on the benzamide ring itself, also influence the pharmacological profile.[4][5]
Experimental Protocols
Kappa Opioid Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) stably expressing the human kappa opioid receptor.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled KOR ligand (e.g., [³H]U69,593) and varying concentrations of the test compound.
-
Incubation: The reaction is incubated for 60 minutes at 25°C.
-
Filtration and Quantification: The assay is terminated by rapid filtration, and the bound radioactivity is quantified by scintillation counting.
-
Data Analysis: IC₅₀ values are determined from concentration-response curves.
[³⁵S]GTPγS Functional Assay
This assay measures the functional antagonist activity of the compounds.
-
Membrane Preparation: Membranes from cells expressing the KOR are used.
-
Assay Setup: Membranes are incubated with [³⁵S]GTPγS, GDP, a KOR agonist (e.g., Dynorphin A), and varying concentrations of the antagonist test compound.
-
Incubation: The mixture is incubated for 60 minutes at 25°C.
-
Filtration and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting after filtration.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its potency.
Logical Relationship of SAR
Caption: Key structural modifications influencing the pharmacological profile of KOR antagonists.
III. Muscarinic Acetylcholine Receptor Antagonists
Tropane alkaloids, such as atropine and scopolamine, are classic examples of muscarinic acetylcholine receptor (mAChR) antagonists. Synthetic 8-azabicyclo[3.2.1]octane derivatives have been developed to achieve improved selectivity for specific mAChR subtypes (M1-M5), which could lead to therapies with fewer side effects.
Comparative Data
The following table shows the binding affinities (pKi) of novel 8-azoniabicyclo[3.2.1]octane carbamates for the five human muscarinic receptor subtypes.
| Compound | M1 pKi | M2 pKi | M3 pKi | M4 pKi | M5 pKi |
| 10 | 8.9 | 8.8 | 8.8 | 9.2 | 8.2 |
| 11 | 8.5 | 8.3 | 8.6 | 8.7 | 8.0 |
| Atropine | 9.0 | 8.9 | 9.2 | 8.9 | 8.8 |
Data compiled from multiple sources.[6]
Structure-Activity Relationship Summary
-
Carbamate Moiety: The introduction of a carbamate functionality on the tropane scaffold has led to the discovery of potent anti-muscarinic agents.[6]
-
Quaternization: The presence of a quaternary ammonium group, as in the 8-azoniabicyclo[3.2.1]octane derivatives, restricts the molecule's ability to cross the blood-brain barrier, making them suitable for treating peripheral disorders like COPD.
-
Substituent Effects: The nature and position of substituents on the carbamate moiety influence the affinity and selectivity for the different mAChR subtypes.
Experimental Protocols
Muscarinic Receptor Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
-
Assay Setup: The assay is conducted in a 96-well plate. Membranes are incubated with a non-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), and the test compound at various concentrations.
-
Incubation: Plates are incubated to allow the binding to reach equilibrium.
-
Filtration and Quantification: The reaction is terminated by filtration, and the radioactivity is measured by a scintillation counter.
-
Data Analysis: IC₅₀ values are determined, and Ki values are calculated to represent the binding affinity of the test compound.
Experimental Workflow
Caption: Workflow for determining the binding affinity of muscarinic receptor antagonists.
IV. N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
More recently, the 8-azabicyclo[3.2.1]octane scaffold has been explored for the development of inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), a lysosomal enzyme that degrades the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). NAAA inhibitors are being investigated as potential anti-inflammatory agents.
Comparative Data
The following table compares the inhibitory activity (IC₅₀) of pyrazole azabicyclo[3.2.1]octane sulfonamides against human NAAA.
| Compound | R¹ (on Pyrazole) | R² (on Pyrazine) | h-NAAA IC₅₀ (µM) |
| 12 | -CH₃ | -H | 1.11 |
| 13 | -CH₃ | -CH₂OCH₂CH₃ | 0.042 |
| 14 (Piperidine analog) | -CH₃ | -H | >10 |
Data compiled from multiple sources.[7]
Structure-Activity Relationship Summary
-
Bicyclic Constraint: Constraining a piperidine core into the more rigid 8-azabicyclo[3.2.1]octane scaffold was found to be beneficial for NAAA inhibitory activity, as demonstrated by the significantly higher potency of compound 12 compared to its piperidine analog (Compound 14).[7]
-
Lipophilicity Modulation: The introduction of an ethoxymethyl side chain on the pyrazine ring (Compound 13) substantially increased polarity while maintaining high inhibitory activity. This modification led to a compound with a superior pharmacological and pharmacokinetic profile.[7]
-
Pyrazole Substitution: The electronic properties of the substituents on the pyrazole ring also have a significant impact on the inhibitory potency.[7]
Experimental Protocols
NAAA Activity Assay (Fluorometric)
-
Enzyme Source: Lysates from cells overexpressing human NAAA are typically used.
-
Assay Buffer: The assay is performed in an acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.
-
Assay Setup: In a 96-well plate, the enzyme source is incubated with a fluorogenic NAAA substrate and the test compound at various concentrations.
-
Incubation: The plate is incubated at 37°C.
-
Fluorescence Measurement: The fluorescence generated from the enzymatic cleavage of the substrate is measured using a fluorescence plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the percent inhibition of NAAA activity against the concentration of the test compound.
NAAA Inhibition Pathway
Caption: Inhibition of NAAA by 8-azabicyclo[3.2.1]octane derivatives prevents the breakdown of anti-inflammatory PEA.
Conclusion
The 8-azabicyclo[3.2.1]octane scaffold has proven to be a remarkably versatile platform for the design of potent and selective modulators of diverse biological targets. The structure-activity relationships highlighted in this guide demonstrate that subtle modifications to the substitution pattern on this rigid core can lead to significant changes in potency, selectivity, and overall pharmacological profile. The comparative data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers in the ongoing development of novel therapeutics based on this privileged chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. WO1999029690A1 - Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives - Google Patents [patents.google.com]
A Comparative Guide to 8-azabicyclo[3.2.1]octane and Other Bicyclic Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of bicyclic scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to navigate the complexities of drug design. These rigid structures provide a unique three-dimensional framework that can enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. Among the diverse array of bicyclic systems, 8-azabicyclo[3.2.1]octane, commonly known as the tropane scaffold, has emerged as a privileged structure, finding application in a wide range of therapeutic areas. This guide provides a comprehensive comparison of the 8-azabicyclo[3.2.1]octane scaffold with other key bicyclic systems, namely quinuclidine and granatane, supported by quantitative data and detailed experimental protocols.
Introduction to Bicyclic Scaffolds
Bicyclic scaffolds are molecular frameworks containing two fused or bridged rings. Their rigid nature reduces the conformational flexibility of a molecule, which can be advantageous in drug design. By locking the molecule into a more defined shape, the entropic penalty of binding to a biological target is minimized, often leading to higher affinity. Furthermore, the defined spatial arrangement of substituents on a bicyclic core allows for precise control over the molecule's interaction with its target, enhancing selectivity and reducing off-target effects.
8-Azabicyclo[3.2.1]octane (Tropane): This scaffold is the core of the tropane alkaloids, a class of naturally occurring compounds with a long history of medicinal use.[1][2][3] Notable examples include atropine and cocaine. The 8-azabicyclo[3.2.1]octane framework consists of a six-membered piperidine ring and a five-membered pyrrolidine ring sharing a nitrogen atom and two carbon atoms.[4] Its rigid, chair-boat conformation provides a well-defined platform for the orientation of substituents, making it a valuable scaffold in the design of central nervous system (CNS) active agents, particularly those targeting monoamine transporters.[5][6]
Quinuclidine: This bicyclic amine features a bridged ring system with the nitrogen atom at a bridgehead position.[7][8] Its rigid, cage-like structure imparts unique chemical and pharmacological properties. Quinuclidine is a key component in a variety of pharmaceuticals, notably those targeting muscarinic and nicotinic acetylcholine receptors.[9][10] Its strong basicity and defined stereochemistry make it an attractive scaffold for achieving high receptor affinity and selectivity.[8]
Granatane: Structurally related to tropane, the granatane scaffold is a 9-azabicyclo[3.3.1]nonane system. It is the core of alkaloids like pseudopelletierine, found in the pomegranate tree (Punica granatum).[11][12] The granatane framework, with its two fused six-membered rings, offers a different spatial arrangement of substituents compared to tropane, providing an alternative geometric profile for drug design.[13]
Physicochemical Properties
The physicochemical properties of a drug molecule, such as its acidity (pKa), lipophilicity (logP), and polar surface area (PSA), are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The table below summarizes key physicochemical properties for the parent scaffolds and representative derivatives.
| Scaffold | Structure | pKa | logP | Polar Surface Area (Ų) |
| 8-Azabicyclo[3.2.1]octane (Nortropane) | 10.3 | 1.25 | 12.03 | |
| Tropane | 10.5 | 1.76 | 3.24 | |
| Quinuclidine | 11.0 | 1.46 | 3.24 | |
| Granatan-3-one | 8.8 | 1.3 | 20.31 |
Pharmacokinetic Properties: A Comparative Overview
A drug's success is heavily reliant on its ADME properties. The rigid nature of bicyclic scaffolds can influence these properties in several ways. The following sections and tables provide a comparative look at key pharmacokinetic parameters.
In Vitro ADME Properties
The following table summarizes in vitro ADME data for representative compounds containing the respective bicyclic scaffolds. These assays are crucial for early-stage drug discovery to predict the in vivo behavior of drug candidates.
| Compound Class | Scaffold | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min in human liver microsomes) |
| Dopamine Transporter Inhibitors | 8-Azabicyclo[3.2.1]octane | Moderate to High | Variable |
| Muscarinic Receptor Modulators | Quinuclidine | Moderate to High | Generally Stable |
| Serotonin Receptor Ligands | Granatane | Data not readily available | Data not readily available |
Note: The data presented are generalized from various sources and specific values can vary significantly based on the full molecular structure.
Pharmacodynamic Properties: Targeting Receptors and Transporters
The rigid frameworks of these bicyclic scaffolds have been instrumental in designing potent and selective ligands for various biological targets.
Receptor and Transporter Binding Affinities
The following table presents a selection of binding affinities (Ki or IC50 values) for representative compounds, illustrating the utility of these scaffolds in targeting specific proteins. Lower values indicate higher affinity.
| Target | Compound Scaffold | Representative Compound | Binding Affinity (Ki/IC50, nM) |
| Dopamine Transporter (DAT) | 8-Azabicyclo[3.2.1]octane | 8-cyclopropylmethyl derivative | 4.0 (Ki)[5] |
| Serotonin Transporter (SERT) | 8-Azabicyclo[3.2.1]octane | 3β-[4-(1-methylethenyl)phenyl]-2β-propanoyl-8-azabicyclo[3.2.1]octane | 0.1 (Ki)[14] |
| Muscarinic M1 Receptor | Quinuclidine | (±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 (Ki) |
| Nicotinic α7 Receptor | Quinuclidine | (R)-enantiomer of a quinuclidine-triazole derivative | 22.5 (Ki)[7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental evaluation of these scaffolds, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of drug candidates. The following sections provide methodologies for key in vitro assays.
Dopamine Transporter (DAT) Binding Assay
Objective: To determine the binding affinity of a test compound for the dopamine transporter.
Materials:
-
Rat striatal tissue or cells expressing human DAT.
-
Radioligand: [³H]WIN 35,428.
-
Non-specific binding control: Cocaine or unlabeled WIN 35,428.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]WIN 35,428, and membrane preparation.
-
Non-specific Binding: A high concentration of cocaine (e.g., 10 µM), [³H]WIN 35,428, and membrane preparation.
-
Competition: Test compound at various concentrations, [³H]WIN 35,428, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes from cells expressing a specific muscarinic receptor subtype (e.g., M1-M5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Non-specific binding control: Atropine.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: As described for the DAT binding assay, using cells expressing the muscarinic receptor subtype of interest.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]NMS, and cell membranes.
-
Non-specific Binding: A high concentration of atropine (e.g., 1 µM), [³H]NMS, and cell membranes.
-
Competition: Test compound at various concentrations, [³H]NMS, and cell membranes.
-
-
Incubation: Incubate at room temperature for 2-3 hours.
-
Filtration: Filter and wash as described for the DAT binding assay.
-
Quantification: Measure radioactivity as described above.
-
Data Analysis: Calculate IC50 and Ki values as for the DAT binding assay.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a test compound.
Materials:
-
Caco-2 cells.
-
Transwell inserts (e.g., 24-well format).
-
Hank's Balanced Salt Solution (HBSS), pH 7.4.
-
Lucifer yellow (for monolayer integrity check).
-
LC-MS/MS system.
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayer. Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound (typically at 1-10 µM) to the apical (donor) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) chamber.
-
Replace the volume of the sampled medium with fresh HBSS.
-
-
Analysis: Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
Metabolic Stability Assay (Liver Microsomes)
Objective: To determine the in vitro metabolic stability of a test compound.
Materials:
-
Pooled human liver microsomes.
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile (for quenching the reaction).
-
Internal standard for LC-MS/MS analysis.
-
LC-MS/MS system.
Procedure:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Initiation: Pre-warm the incubation mixture to 37°C. Initiate the reaction by adding the test compound (typically at 1 µM).
-
Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) as (k * incubation volume) / amount of microsomal protein.
Conclusion
The 8-azabicyclo[3.2.1]octane scaffold, along with other bicyclic systems like quinuclidine and granatane, offers medicinal chemists a powerful set of tools to design novel therapeutics with improved properties. The rigidity and three-dimensional nature of these scaffolds provide a means to enhance potency, selectivity, and pharmacokinetic profiles. This guide has provided a comparative overview of these important bicyclic systems, supported by quantitative data and detailed experimental protocols, to aid researchers in the rational design of the next generation of drugs. The choice of a particular scaffold will ultimately depend on the specific therapeutic target and the desired pharmacological profile. A thorough understanding of the properties and potential of each bicyclic system is crucial for success in the challenging landscape of drug discovery.
References
- 1. Quinuclidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Tropane - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Enantioselective Synthesis of the 8-Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active tropane alkaloids. Its stereochemistry plays a pivotal role in determining pharmacological activity. Consequently, the development of efficient enantioselective syntheses of this bicyclic system is of paramount importance for the discovery and development of novel therapeutics. This guide provides a comparative overview of prominent enantioselective strategies for the synthesis of the 8-azabicyclo[3.2.1]octane scaffold, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Enantioselective Strategies
The following table summarizes the key performance indicators for five distinct and impactful enantioselective approaches to the 8-azabicyclo[3.2.1]octane scaffold. The data presented is sourced from peer-reviewed scientific literature and offers a quantitative comparison of these methods in terms of yield, enantioselectivity (e.e.), and diastereoselectivity (d.r.).
| Synthetic Strategy | Key Reagents/Catalysts | Substrate Scope Example(s) | Yield (%) | e.e. (%) | d.r. | Ref. |
| Desymmetrization of Tropinone | Chiral Lithium Amide Base (e.g., (S,S)-(-)-N,N-bis(1-phenylethyl)amine) | Tropinone | ~65-85 | up to 97 | N/A | [1] |
| Asymmetric Intramolecular Mannich Reaction | N-Sulfinyl β-amino ketone ketals, (Boc)₂O, DMAP | Acyclic N-sulfinyl β-amino ketone ketals | 60-95 | >98 (de) | >99:1 | [2] |
| Asymmetric 1,3-Dipolar Cycloaddition | Rh₂(OAc)₄, Chiral Lewis Acid (e.g., Sc(OTf)₃-PyBox) | Diazo imines, Acryloylpyrazolidinone | 75-95 | 90-99 | >99:1 | [3] |
| Rhodium-Catalyzed [4+3] Cycloaddition | Rh₂(S-PTAD)₄, Vinyldiazoacetate | N-Boc-pyrrole, Methyl 2-(triisopropylsilyloxy)vinyldiazoacetate | 70-85 | 90-96 | N/A | [4] |
| Ring-Closing Iodoamination | I₂, NaHCO₃ | tert-Butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylate | ~70 | >99 (de) | >99:1 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below. These protocols are intended to be representative examples of each synthetic strategy.
Desymmetrization of Tropinone via Enantioselective Deprotonation
This method relies on the use of a chiral lithium amide base to selectively deprotonate one of the enantiotopic protons of tropinone, followed by trapping of the resulting chiral enolate.
Experimental Protocol:
A solution of (S,S)-(-)-N,N-bis(1-phenylethyl)amine (2.2 mmol) in THF (10 mL) is cooled to -78 °C. n-Butyllithium (2.2 mmol) is added dropwise, and the mixture is stirred for 30 minutes. A solution of tropinone (2.0 mmol) in THF (5 mL) is then added dropwise over 15 minutes. The reaction is stirred at -78 °C for 2 hours. Benzaldehyde (2.2 mmol) is added, and the reaction is stirred for an additional 1 hour at -78 °C before being quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding aldol product.[1]
Asymmetric Intramolecular Mannich Reaction
This approach utilizes a chiral sulfinimine auxiliary to control the stereochemistry of an intramolecular Mannich cyclization, leading to the formation of the 8-azabicyclo[3.2.1]octane core.
Experimental Protocol:
To a solution of the N-sulfinyl β-amino ketone ketal (1.0 mmol) in CH₂Cl₂ (10 mL) is added 3 N HCl in methanol (1.0 mL). The mixture is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure. The residue is dissolved in CH₂Cl₂ (10 mL), and di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by flash chromatography on silica gel to yield the substituted tropinone.[2]
Asymmetric 1,3-Dipolar Cycloaddition
A dual catalytic system, comprising a rhodium(II) complex and a chiral Lewis acid, is employed to achieve high enantioselectivity in the 1,3-dipolar cycloaddition of a cyclic azomethine ylide with a dipolarophile.
Experimental Protocol:
To a solution of the chiral PyBox ligand (0.022 mmol) and Sc(OTf)₃ (0.02 mmol) in CH₂Cl₂ (1.0 mL) is stirred at room temperature for 1 hour. The mixture is then cooled to -78 °C. A solution of acryloylpyrazolidinone (0.2 mmol) in CH₂Cl₂ (0.5 mL) is added, followed by a solution of the diazo imine (0.24 mmol) and Rh₂(OAc)₄ (0.004 mmol) in CH₂Cl₂ (1.0 mL) via syringe pump over 1 hour. The reaction is stirred at -78 °C for an additional 3 hours. The reaction is quenched with saturated aqueous NaHCO₃ solution. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers are dried over Na₂SO₄ and concentrated. The residue is purified by flash column chromatography.[3]
Rhodium-Catalyzed [4+3] Cycloaddition
This method involves a rhodium-catalyzed [4+3] cycloaddition between a vinyldiazoacetate and a pyrrole to construct the 8-azabicyclo[3.2.1]octane skeleton.
Experimental Protocol:
To a solution of N-Boc-pyrrole (0.5 mmol) and Rh₂(S-PTAD)₄ (0.005 mmol) in anhydrous dichloromethane (2.0 mL) at room temperature is added a solution of methyl 2-(triisopropylsilyloxy)vinyldiazoacetate (0.6 mmol) in dichloromethane (3.0 mL) via syringe pump over 2 hours. The reaction mixture is stirred for an additional 1 hour after the addition is complete. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.[4]
Ring-Closing Iodoamination
An intramolecular cyclization of an amino-substituted cycloheptene derivative is triggered by an iodinating agent to form the bicyclic scaffold with high diastereoselectivity.
Experimental Protocol:
To a solution of tert-butyl 2-hydroxy-7-[N-methyl-N-(α-methyl-p-methoxybenzyl)amino]cyclohept-3-ene-1-carboxylate (0.2 mmol) in acetonitrile (4 mL) at 0 °C is added a solution of iodine (0.6 mmol) in acetonitrile (2 mL) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then warmed to room temperature and stirred for a further 2 hours. The reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution. The mixture is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by flash chromatography.[5]
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows of the described enantioselective syntheses.
References
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric synthesis of tropanes by rhodium-catalyzed [4 + 3] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Evaluation of Novel 8-Azabicyclo[3.2.1]octane Compounds
A comprehensive guide for researchers and drug development professionals on the emerging therapeutic potential of novel 8-azabicyclo[3.2.1]octane derivatives. This guide provides a comparative analysis of their biological activity, supported by quantitative data and detailed experimental protocols.
The 8-azabicyclo[3.2.1]octane scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational rigidity allows for precise orientation of substituents, leading to high-affinity interactions with various biological targets. This guide summarizes recent findings on the biological evaluation of novel derivatives, categorized by their primary molecular targets: monoamine transporters, the enzyme ELOVL6, N-acylethanolamine-hydrolyzing acid amidase (NAAA), and opioid receptors.
Monoamine Transporter Inhibitors
A series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives have been investigated for their activity as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synapse, and their modulation is a key strategy for treating various neurological and psychiatric disorders.
Data Presentation
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | 4.0 | 4240 | - | 1060 | - |
| 22g | 3.9 | - | 5300 | - | 1358 |
| 7 | 130 | - | - | - | - |
Data compiled from structure-activity relationship studies on GBR 12909 analogs.[1]
Experimental Protocols
Monoamine Transporter Binding Assay:
This protocol outlines the procedure for determining the binding affinity of test compounds to DAT, SERT, and NET using a competitive radioligand binding assay.[1][2][3]
Materials:
-
Cell membranes expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a known transporter inhibitor (e.g., GBR 12909 for DAT).
-
96-well microplates, glass fiber filters, cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target transporter in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, the appropriate radioligand (at a concentration near its Kd), and varying concentrations of the test compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at 4°C for 2-3 hours to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Mandatory Visualization
Caption: Inhibition of Dopamine Transporter (DAT) by 8-azabicyclo[3.2.1]octane compounds.
Long-Chain Fatty Acid Elongase 6 (ELOVL6) Inhibitors
A novel class of 3-sulfonyl-8-azabicyclo[3.2.1]octane derivatives has been identified as potent inhibitors of Long-chain fatty acid elongase 6 (ELOVL6).[4][5] ELOVL6 is a key enzyme in the biosynthesis of long-chain saturated and monounsaturated fatty acids and is considered a therapeutic target for metabolic disorders.[4][5]
Data Presentation
| Compound | Human ELOVL6 IC₅₀ (µM) | Mouse ELOVL6 IC₅₀ (µM) |
| 1a | 0.23 | 0.28 |
| 1w | 0.021 | 0.027 |
Data from an ultra-high throughput screening and subsequent optimization.[4][5]
Experimental Protocols
ELOVL6 Inhibition Assay:
This protocol describes a method to determine the inhibitory activity of compounds against ELOVL6.
Materials:
-
Microsomes from cells expressing human or mouse ELOVL6.
-
[¹⁴C]Malonyl-CoA.
-
Palmitoyl-CoA.
-
Assay Buffer: Phosphate buffer (pH 7.4) containing cofactors.
-
Termination Solution: Methanolic KOH.
-
Scintillation cocktail and counter.
Procedure:
-
Reaction Setup: In a reaction tube, combine the assay buffer, ELOVL6-containing microsomes, and the test compound at various concentrations.
-
Initiation: Start the reaction by adding a mixture of [¹⁴C]malonyl-CoA and palmitoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Termination: Stop the reaction by adding methanolic KOH.
-
Saponification and Extraction: Saponify the fatty acids and extract them with a suitable organic solvent.
-
Quantification: Measure the radioactivity of the extracted fatty acids using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Mandatory Visualization
Caption: Experimental workflow for the ELOVL6 inhibition assay.
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors
Pyrazole azabicyclo[3.2.1]octane sulfonamides have been identified as a novel class of non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA).[6][7] NAAA is a lysosomal enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[6][7] Inhibition of NAAA represents a promising therapeutic strategy for inflammatory conditions.[6][7]
Data Presentation
| Compound | Human NAAA IC₅₀ (µM) |
| 20 | 0.23 |
| 50 (ARN19689) | 0.042 |
Data from a structure-activity relationship study leading to the discovery of a potent and orally available NAAA inhibitor.[6][7]
Experimental Protocols
NAAA Inhibition Assay:
This protocol details a method for measuring the inhibitory effect of compounds on NAAA activity.[8]
Materials:
-
Recombinant human NAAA enzyme or cell lysates containing NAAA.
-
[¹⁴C]Palmitoylethanolamide ([¹⁴C]PEA) as the substrate.
-
Assay Buffer: Acidic buffer (e.g., citrate buffer, pH 4.5-5.0).
-
Termination Solution: Chloroform/methanol mixture.
-
Thin-layer chromatography (TLC) plates.
-
Phosphorimager or scintillation counter.
Procedure:
-
Enzyme Preparation: Prepare the NAAA enzyme source (recombinant protein or cell lysate).
-
Reaction Setup: In a reaction tube, combine the assay buffer, NAAA enzyme, and the test compound at various concentrations.
-
Initiation: Add [¹⁴C]PEA to start the reaction.
-
Incubation: Incubate the mixture at 37°C.
-
Termination and Extraction: Stop the reaction and extract the lipids using the chloroform/methanol mixture.
-
TLC Separation: Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the substrate ([¹⁴C]PEA) from the product ([¹⁴C]palmitic acid).
-
Quantification: Quantify the amount of product formed using a phosphorimager or by scraping the corresponding spots and measuring radioactivity with a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
Mandatory Visualization
Caption: Inhibition of NAAA by 8-azabicyclo[3.2.1]octane sulfonamides enhances PEA levels.
Opioid Receptor Antagonists
Derivatives of 8-azabicyclo[3.2.1]octane have also been developed as antagonists for mu (µ) and kappa (κ) opioid receptors. These receptors are involved in pain perception, mood, and addiction. Selective antagonists are valuable tools for research and have therapeutic potential.
Data Presentation
| Compound | Receptor Target | Kᵢ (nM) or IC₅₀ (nM) | Assay Type |
| Analog 12 | Kappa (κ) | 172 (IC₅₀) | Radioligand Binding |
Data from structure-activity relationship studies on 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists.[9]
Experimental Protocols
Opioid Receptor Binding Assay:
This protocol is for determining the binding affinity of compounds to opioid receptors.[10][11]
Materials:
-
Cell membranes expressing the target opioid receptor (µ or κ).
-
Radioligands: e.g., [³H]DAMGO for µ receptors, [³H]U-69,593 for κ receptors.
-
Assay Buffer: Tris-HCl buffer with MgCl₂.
-
Non-specific binding control: Naloxone or another suitable antagonist.
-
Standard laboratory equipment for binding assays as listed previously.
Procedure:
-
Membrane Preparation: As described for monoamine transporter assays.
-
Assay Setup: Combine the membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound in a 96-well plate.
-
Incubation: Incubate at a controlled temperature (e.g., 25°C) to reach equilibrium.
-
Filtration and Washing: Separate bound and unbound radioligand by filtration and wash the filters.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding, determine IC₅₀ values from competition curves, and calculate Kᵢ values using the Cheng-Prusoff equation.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assay of NAAA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Comparative Receptor Binding of Endo-8-Azabicyclo[3.2.1]octane Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding profiles of various endo-8-azabicyclo[3.2.1]octane derivatives. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
The endo-8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, is a privileged motif in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this scaffold have been extensively studied for their interactions with various receptors and transporters in the central and peripheral nervous systems. This guide summarizes key findings from receptor binding studies, offering a comparative analysis of their affinity and selectivity.
Quantitative Binding Data
The following tables summarize the in vitro binding affinities (Ki in nM) of selected endo-8-azabicyclo[3.2.1]octane derivatives for various receptors and transporters. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities for Monoamine Transporters
| Compound | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Reference |
| Derivative 22e (8-cyclopropylmethyl) | 4.0 | >4240 | - | [1][2] |
| Derivative 22g (8-chlorobenzyl) | 3.9 | - | >5300 | [1][2] |
Table 2: Binding Affinities for Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Receptor Subtype | Ki (nM) | Reference |
| 2β-isoxazolyl-8-azabicyclo[3.2.1]octane (9b) | Neuronal nAChRs ([³H]cytisine binding) | 3 | [3] |
| 3β-isoxazolyl-8-azabicyclo[3.2.1]octane (15b) | Neuronal nAChRs ([³H]cytisine binding) | 148 | [3] |
Table 3: Binding Affinities for Muscarinic Acetylcholine Receptors (mAChRs)
| Compound | Receptor Subtype | Ki (nM) | Reference |
| Tropane Carbamate Derivative 5o | M1-M5 | Potent antagonist activity | [4] |
Table 4: Binding Affinities for Opioid Receptors
| Compound | Receptor Subtype | pKi | Reference |
| Various endo-3-(3-hydroxyphenyl)-8-azabicyclo[3.2.1]octane derivatives | Mu (µ) | 8.0 - 10.5 | [5] |
Table 5: Binding Affinities for Vesicular Monoamine Transporter 2 (VMAT2)
| Compound | Ki (µM) | Reference |
| Trop-2-ene analogue 4a | 1.30 | [6] |
| Trop-2-ene analogue 4b | 1.38 | [6] |
Experimental Protocols
The following are generalized protocols for radioligand binding assays, which are commonly used to determine the binding affinity of compounds to their target receptors. Specific details may vary between laboratories and for different receptors.
General Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate.
-
Total Binding: Membrane preparation is incubated with a specific radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-cytisine for nAChRs) at a concentration near its Kd value.[3][7]
-
Non-specific Binding: In parallel wells, the incubation mixture also contains a high concentration of an unlabeled competing ligand to saturate the specific binding sites.
-
Competitive Binding: For determining the Ki of a test compound, the incubation mixture contains the membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound (endo-8-azabicyclo[3.2.1]octane derivative).
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competitive binding assays, the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
Caption: A generalized workflow for a radioligand binding assay.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 8-Azabicyclo[3.2.1]octane-Based Drugs: In Vitro and In Vivo Studies
The 8-azabicyclo[3.2.1]octane scaffold, a core structure of tropane alkaloids, serves as a versatile template in medicinal chemistry for the development of potent and selective ligands targeting various central nervous system receptors and transporters. This guide provides a comparative overview of the pharmacological properties of several classes of 8-azabicyclo[3.2.1]octane-based drugs, focusing on their interactions with monoamine transporters and opioid receptors. The information presented herein is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
The following tables summarize the in vitro binding affinities and functional potencies of representative 8-azabicyclo[3.2.1]octane-based compounds from different pharmacological classes.
Table 1: Monoamine Transporter Affinities of 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives
| Compound | R Group | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | NET/DAT Selectivity |
| 22e | Cyclopropylmethyl | 4.0 | 4240 | 114 | 1060 | 28.5 |
| 22g | 4-Chlorobenzyl | 3.9 | 1120 | 5300 | 287 | 1358 |
| GBR 12909 | (Reference) | 1.1 | 334 | 22 | 304 | 20 |
| Cocaine | (Reference) | 262 | 304 | 523 | 1.16 | 2.0 |
Data extracted from a study on structure-activity relationships of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at monoamine transporters.[1]
Table 2: Opioid Receptor Affinities of 8-Azabicyclo[3.2.1]octan-3-yloxy-benzamide Derivatives (Kappa Opioid Receptor Antagonists)
| Compound | Kappa IC₅₀ (nM) | Mu:Kappa Ratio | Delta:Kappa Ratio | hERG IC₅₀ (µM) |
| Analog 6c | 20 | 36 | 415 | >33 |
| Analog 12 | 172 | 93 | >174 | >33 |
| AZ-MTAB | 20 | ~30 | ~400 | - |
Data for analogs 6c and 12 are from a study on the SAR of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides.[2] Data for AZ-MTAB is from a review on kappa opioid receptor antagonists for major depressive disorder.[3]
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below.
In Vitro Assays
1. Monoamine Transporter Radioligand Binding Assay
This assay determines the binding affinity of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.
-
Tissue Preparation: Rat striatal (for DAT) and cortical (for SERT and NET) tissues are homogenized in ice-cold sucrose buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in buffer.
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
SERT: [³H]Citalopram
-
NET: [³H]Nisoxetine
-
-
Assay Procedure:
-
Incubate tissue homogenates with the respective radioligand and varying concentrations of the test compound in a 96-well plate.
-
Incubation is carried out at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., GBR 12935 for DAT, imipramine for SERT, and desipramine for NET).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
2. [³⁵S]GTPγS Binding Assay for Kappa Opioid Receptor Functional Activity
This assay measures the functional activity of compounds at G-protein coupled receptors, such as the kappa opioid receptor (KOR).
-
Membrane Preparation: Membranes from cells stably expressing the human KOR (e.g., CHO-hKOR cells) are prepared.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing MgCl₂, NaCl, and GDP.
-
Assay Procedure:
-
Cell membranes are pre-incubated with the test compound (antagonist) for a specific time (e.g., 15 minutes) at 30°C.
-
A KOR agonist (e.g., Dynorphin A) is added, followed by the addition of [³⁵S]GTPγS.
-
The incubation continues for a defined period (e.g., 60 minutes) at 30°C.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
-
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured, and IC₅₀ values are calculated.
In Vivo Assays
1. Chlorpromazine-Induced Catatonia Model for Anti-Parkinsonism Activity
This animal model is used to assess the potential of compounds to alleviate motor symptoms associated with Parkinson's disease.[4]
-
Animals: Albino mice are typically used.
-
Procedure:
-
Catatonia is induced by the administration of chlorpromazine (e.g., 5 mg/kg, intraperitoneally).
-
The test compound or a reference drug (e.g., Atropine) is administered at a specific dose and route.
-
The degree of catatonia is scored at various time points post-drug administration based on the animal's posture and immobility.
-
-
Endpoint: A reduction in the catatonic score compared to the vehicle-treated group indicates potential anti-parkinsonian activity.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the 8-azabicyclo[3.2.1]octane-based drugs discussed.
Monoamine Transporter Radioligand Binding Assay Workflow.
Simplified Dopamine Transporter Signaling Pathway.
References
- 1. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. transpopmed.org [transpopmed.org]
- 4. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Tropane alkaloids, a class of bicyclic [3.2.1] nitrogen-containing natural products, have long captured the attention of the scientific community due to their significant and diverse physiological effects. From the anticholinergic properties of atropine and scopolamine to the stimulant effects of cocaine, these molecules have been utilized in medicine and have been the subject of extensive synthetic efforts. This guide provides a comparative analysis of key synthetic routes to the tropane core, offering a blend of classical approaches and modern strategies. We present a quantitative comparison of these routes, detailed experimental protocols for seminal syntheses, and visual representations of the synthetic pathways to aid in understanding and future research.
At a Glance: Comparing the Pathways
The journey to synthesize the intricate tropane skeleton has evolved significantly over the past century. Early landmark syntheses by Willstätter and Robinson laid the groundwork, while contemporary methods have focused on improving efficiency, stereoselectivity, and overall yield. The following table summarizes the key quantitative metrics for a selection of these synthetic routes.
| Synthetic Route | Key Precursors | Number of Steps | Overall Yield (%) | Stereoselectivity | Key Features |
| Willstätter Synthesis (1901) | Cycloheptanone | ~15 | 0.75 | Racemic | First total synthesis of tropinone; lengthy and low-yielding.[1] |
| Robinson-Schöpf Synthesis (1917) | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | 1 (One-pot) | 17 (initially), >90 (optimized)[2] | Racemic | Biomimetic, one-pot reaction; classic example of a tandem reaction.[1] |
| Asymmetric Ring-Closing Iodoamination | tert-butyl (E)-hept-2,6-dienoate | 7 | 31[3] | >99:1 dr[3] | Modern asymmetric approach to (+)-pseudococaine.[3][4] |
| Intramolecular Mannich Cyclization | N-sulfinyl β-amino ketone ketals | Multi-step | Good to excellent (specific overall yield not stated)[5] | High (single isomer in some cases)[5] | Asymmetric synthesis of substituted tropinones.[5] |
| Aziridination/Vinyl Aziridine Rearrangement | Cycloheptadiene intermediate | 5-7 | Not explicitly stated for all targets[6][7] | Controllable | General approach for diverse tropane alkaloids and analogues.[6] |
Visualizing the Synthetic Strategies
To better illustrate the logic and flow of these synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Willstätter's lengthy but pioneering synthesis of tropinone.
Caption: Robinson's elegant and efficient one-pot synthesis of tropinone.
Caption: A generalized workflow for modern asymmetric syntheses of tropane alkaloids.
Detailed Experimental Protocols
A hallmark of robust scientific comparison is the ability to reproduce and build upon prior work. Below are the foundational experimental protocols for the classical syntheses of tropinone.
Willstätter's Synthesis of Tropinone (1901)
Richard Willstätter's first synthesis of tropinone, and subsequently cocaine, was a monumental achievement in natural product chemistry.[1] The synthesis was long and arduous, starting from cycloheptanone. While the original multi-step procedure is primarily of historical interest due to its low overall yield of 0.75%, it was the first to chemically construct the tropane core. The key challenge was the introduction of the nitrogen bridge into the seven-membered ring. The numerous steps involved bromination, substitution, and cyclization reactions, which were state-of-the-art for the time but have since been superseded by more efficient methods.
Robinson's "Double Mannich" Synthesis of Tropinone (1917)
Sir Robert Robinson's synthesis of tropinone is a classic in the field of total synthesis, celebrated for its simplicity, elegance, and biomimetic approach.[1] It is a one-pot reaction that mimics the proposed biosynthesis of tropane alkaloids.[1]
Reactants:
-
Succinaldehyde
-
Methylamine
-
Acetonedicarboxylic acid (or its diethyl ester)
Procedure (Conceptual):
-
The reaction is initiated by the nucleophilic addition of methylamine to succinaldehyde, followed by dehydration to form an imine.
-
An intramolecular addition of the imine to the second aldehyde group results in the formation of a five-membered ring.
-
This is followed by an intermolecular Mannich reaction with the enolate of acetonedicarboxylic acid.
-
A subsequent intramolecular Mannich reaction leads to the formation of the bicyclic tropane skeleton.
-
Finally, decarboxylation of the two carboxylic acid groups yields tropinone.
This reaction was initially reported with a 17% yield, which was later optimized to over 90%.[2] The simplicity and high yield of this one-pot synthesis made tropinone readily accessible for the synthesis of other tropane alkaloids like atropine, which was of critical importance during World War I.[1]
Modern Synthetic Approaches
Contemporary research in tropane alkaloid synthesis has been driven by the need for enantiomerically pure compounds for pharmacological studies and drug development. These modern routes often employ sophisticated catalytic and stereoselective methods.
Asymmetric Synthesis via Ring-Closing Iodoamination: This strategy has been successfully applied to the synthesis of (+)-pseudococaine.[3][4] It involves the conjugate addition of a chiral lithium amide to an acyclic precursor, followed by ring-closing metathesis and a diastereoselective iodoamination to construct the bicyclic core.[4] This method provides high diastereoselectivity (>99:1 dr) and a respectable overall yield of 31% in seven steps.[3]
Intramolecular Mannich Cyclization of N-Sulfinyl β-Amino Ketone Ketals: This approach allows for the asymmetric synthesis of substituted tropinones.[5] The key step is a Mannich cyclization of an enantiopure N-sulfinyl β-amino ketone, which can lead to the formation of the tropinone skeleton with high stereocontrol, in some cases yielding a single isomer.[5]
Aziridination followed by Vinyl Aziridine Rearrangement: This versatile method provides a general route to a variety of tropane alkaloids and their analogs.[6][7] The strategy involves the construction of the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement. This approach is amenable to late-stage diversification, allowing for the synthesis of a library of tropane-containing compounds in a relatively short sequence (5-7 steps).[6]
Conclusion
The synthesis of tropane alkaloids has a rich history, from the painstaking efforts of early pioneers to the elegant and highly selective methods of modern organic chemistry. The Robinson-Schöpf synthesis remains a textbook example of a biomimetic and efficient one-pot reaction. However, for the production of enantiopure and structurally diverse tropane alkaloids for therapeutic applications, modern asymmetric strategies offer unparalleled control and flexibility. The choice of synthetic route will ultimately depend on the specific target molecule, the desired level of stereochemical purity, and the scalability of the process. This guide provides a foundational comparison to aid researchers in navigating this complex and fascinating area of chemical synthesis.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Asymmetric synthesis of the tropane alkaloid (+)-pseudococaine via ring-closing iodoamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of Substituted Tropinones using the Intramolecular Mannich Cyclization Reaction and Acyclic N-Sulfinyl β-Amino Ketone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride, a crucial step in maintaining a safe and compliant laboratory environment.
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on safety data sheets for structurally similar compounds, including other 8-azabicyclo[3.2.1]octane derivatives. It is imperative to treat this compound with caution and adhere to all local, state, and federal regulations regarding chemical waste disposal.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure that all necessary safety measures are in place.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of generating dust or aerosols. |
II. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable container for "this compound waste."
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Management:
-
Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Keep the container tightly sealed when not in use to prevent the release of vapors or dust.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Waste Collection:
-
Carefully transfer any unused or waste product into the designated waste container.
-
For cleaning contaminated labware (e.g., beakers, spatulas), rinse with a suitable solvent (e.g., methanol, ethanol) and collect the rinsate in the same hazardous waste container.
-
Avoid generating dust. If the compound is a solid, handle it carefully.
-
-
Final Disposal:
-
The disposal of the sealed waste container must be handled by a licensed and approved waste disposal company.[1][2][3][4]
-
Contact your institution's EHS office to arrange for a pickup of the hazardous waste. They will have established procedures and contracts with certified disposal vendors.
-
Never dispose of this compound down the drain or in the regular trash.
-
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area:
-
Immediately alert others in the vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
-
Control the Spill:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
For a solid spill, carefully sweep or scoop the material into the hazardous waste container. Avoid creating dust.
-
-
Decontaminate the Area:
-
Wipe down the spill area with a suitable solvent and a cloth.
-
Place all contaminated materials, including absorbent, cloths, and any contaminated PPE, into the hazardous waste container.
-
-
Report the Incident:
-
Report the spill to your laboratory supervisor and EHS office, following your institution's established protocols.
-
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations.
References
Personal protective equipment for handling endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing[2][3][4]. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary[1][3][4]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
-
Preparation :
-
Ensure that a designated workspace, preferably within a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible[4].
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as specified in Table 1.
-
-
Weighing and Transfer :
-
Handle the solid compound carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
If possible, weigh the compound directly into the reaction vessel.
-
-
Dissolving and Reaction :
-
When dissolving the compound, add the solvent slowly to prevent splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Keep the reaction vessel covered to the extent possible.
-
-
Post-Handling :
Disposal Plan
Chemical waste must be managed in accordance with local, regional, and national hazardous waste regulations[3][5].
-
Waste Segregation :
-
Container Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
-
Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal :
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department for proper disposal at an approved facility[3].
-
Experimental Workflow
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Workflow for Safe Handling and Disposal
References
- 1. Endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride | C7H14ClNO | CID 84401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. endo-8-Methyl-3-amino-azabicyclo[3.2.1]octane 97% | CAS: 87571-88-8 | AChemBlock [achemblock.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
